Diphenylstannane
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H12Sn |
|---|---|
Molecular Weight |
274.93 g/mol |
IUPAC Name |
diphenylstannane |
InChI |
InChI=1S/2C6H5.Sn.2H/c2*1-2-4-6-5-3-1;;;/h2*1-5H;;; |
InChI Key |
ZKCZXVODRKOWIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[SnH2]C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)[SnH2]C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical and Physical Properties of Diphenylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylstannane, also known as diphenyltin dihydride, is an organotin compound with the chemical formula C₁₂H₁₂Sn. As a member of the organostannane family, it serves as a valuable reagent in organic synthesis, particularly in cross-coupling reactions and hydrostannylations. Its reactivity, stemming from the tin-hydrogen bonds, makes it a subject of interest for creating complex organic molecules. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its biological activities, offering a crucial resource for professionals in research and drug development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, application in reactions, and for the analysis of reaction outcomes.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂Sn | [1] |
| Molecular Weight | 274.93 g/mol | [1] |
| CAS Number | 1011-95-6 | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Melting Point | -17 °C | |
| Boiling Point | 89-93 °C @ 0.3 Torr | |
| Density | (experimental data not readily available) | |
| Solubility | (predicted to be soluble in nonpolar organic solvents) |
Synonyms: Diphenyltin dihydride, Diphenyltin[1]
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of diphenyltin dichloride with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Synthesis from Diphenyltin Dichloride
Materials:
-
Diphenyltin dichloride (Ph₂SnCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous workup solvent (e.g., ethyl acetate)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
-
Magnetic stirrer and stirring bar
-
Dropping funnel
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., argon or nitrogen), a solution of diphenyltin dichloride in anhydrous diethyl ether is prepared.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of lithium aluminum hydride in anhydrous diethyl ether is prepared separately and transferred to the dropping funnel.
-
The LiAlH₄ solution is added dropwise to the stirred solution of diphenyltin dichloride at 0 °C. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure complete reaction. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow, dropwise addition of ethyl acetate, followed by the addition of water or a saturated aqueous solution of sodium sulfate to precipitate the aluminum salts.
-
The resulting slurry is filtered, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Note: Organotin compounds are toxic and should be handled with appropriate safety precautions, including the use of a fume hood and personal protective equipment.
Key Reactions of this compound
This compound is a versatile reagent in organic synthesis, primarily utilized in hydrostannylation and Stille cross-coupling reactions.
Hydrostannylation of Alkynes
Hydrostannylation involves the addition of the Sn-H bond of this compound across a carbon-carbon multiple bond, such as in alkynes, to form vinylstannanes. These products are valuable intermediates for further transformations.
Materials:
-
This compound
-
A terminal alkyne (e.g., phenylacetylene)
-
Platinum(II) chloride (PtCl₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Anhydrous tetrahydrofuran (THF)
-
Standard inert atmosphere glassware
Procedure: [2]
-
In an oven-dried vial equipped with a magnetic stirrer, PtCl₂ (10 mol%) and XPhos (20 mol%) are added.
-
The vial is flushed with nitrogen, and anhydrous THF is added to form a 0.1 M solution relative to the alkyne.
-
The mixture is stirred at 50°C for 20 minutes to form the active catalyst.
-
The alkyne (1 equivalent) is added, followed by the dropwise addition of this compound (3 equivalents). Caution: Rapid evolution of hydrogen gas may occur.
-
The solution is stirred at 50°C for 15 hours.
-
After cooling to room temperature, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography on silica gel.
Caption: Platinum-catalyzed hydrostannylation of a terminal alkyne.
Stille Cross-Coupling Reaction
The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane and an organic halide or triflate. This compound can be used as the organotin component to introduce a phenyl group.
Materials:
-
This compound
-
An aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI) (co-catalyst, optional but often beneficial)
-
Anhydrous solvent (e.g., DMF or toluene)
-
Standard inert atmosphere glassware
Procedure: [3]
-
To a flame-dried flask under an inert atmosphere, add the aryl halide (1 equivalent), the palladium catalyst (e.g., 5 mol%), and CuI (e.g., 10 mol%).
-
Add the anhydrous solvent, followed by this compound (1.1 equivalents).
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC).
-
After cooling, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether) and washed with an aqueous solution of potassium fluoride to remove tin byproducts.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Caption: Palladium-catalyzed Stille cross-coupling reaction.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound and its reaction products.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the phenyl protons in the aromatic region (typically δ 7.0-8.0 ppm) and a characteristic signal for the Sn-H protons, which would likely appear as a singlet with tin satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. |
| ¹³C NMR | The carbon NMR spectrum will display characteristic signals for the phenyl carbons. The ipso-carbon (the carbon directly attached to tin) will show a distinct chemical shift and coupling to the tin isotopes. |
| ¹¹⁹Sn NMR | Tin NMR is a powerful tool for characterizing organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus in this compound is highly sensitive to its chemical environment and coordination number.[4][5] |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound is expected to show a characteristic Sn-H stretching vibration, typically in the range of 1800-1900 cm⁻¹. Aromatic C-H and C=C stretching and bending vibrations will also be present. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of the loss of phenyl groups and hydrogen atoms. The isotopic pattern of tin will be a key feature in identifying tin-containing fragments. |
Biological Activity and Toxicology
Organotin compounds exhibit a wide range of biological activities, and their toxicity is highly dependent on the number and nature of the organic substituents attached to the tin atom.[6] Generally, tri-substituted organotins are the most toxic, followed by di- and mono-substituted derivatives.[6]
The biological effects of organotin compounds are diverse and can include:
-
Neurotoxicity: Some organotins can affect the central nervous system.[6]
-
Immunotoxicity: Certain organotin compounds can suppress the immune system.[6]
-
Hepatotoxicity: The liver can be a target organ for organotin toxicity.[6]
Cytotoxicity
Recent research has focused on the potential of organotin compounds, including diphenyltin derivatives, as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines.[7][8][9] The mechanism of action is often linked to the induction of apoptosis (programmed cell death).[8]
The cytotoxic activity of organotin compounds is believed to be influenced by their interaction with cellular components, potentially including proteins and nucleic acids. However, the precise signaling pathways affected by this compound have not been elucidated in the available literature. Further research is needed to understand its specific molecular targets and mechanisms of action, which is a critical step for any potential therapeutic application.
Caption: Overview of the biological effects of diphenyltin compounds.
Conclusion
This compound is a key reagent in synthetic organic chemistry with well-established applications in hydrostannylation and Stille cross-coupling reactions. This guide has provided a detailed overview of its chemical and physical properties, along with experimental protocols for its synthesis and important reactions. While the broader class of organotin compounds is known for significant biological activity, including cytotoxic effects against cancer cells, specific data for this compound remains an area for further investigation. The information compiled herein serves as a valuable technical resource for researchers and professionals, highlighting both the utility of this compound in chemical synthesis and the need for continued research into its biological and toxicological profile.
References
- 1. This compound | C12H10Sn | CID 70535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.qub.ac.uk [pure.qub.ac.uk]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 5. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Illuminating Potential of Diphenyltin(IV) Dithiocarbamate Compounds for Pharmacological Applications: Synthesis, Structural Elucidation, In-silico and Cytotoxicity Study on A549 Human Lung Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 10. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study | PLOS One [journals.plos.org]
An In-depth Technical Guide to Diphenylstannane: Identifiers, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylstannane, a key organotin compound, and its derivatives are subjects of increasing interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, synthesis, reactivity, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those exploring the broader applications of organotin chemistry.
Core Identifiers and Chemical Properties of this compound
This compound, in its simplest form as diphenyltin dihydride, is the foundational molecule for a wide range of diphenyltin compounds. Accurate identification is crucial for research and regulatory purposes.
| Identifier | Value |
| CAS Number | 1011-95-6[1] |
| PubChem CID | 494678 |
| Molecular Formula | C12H12Sn |
| Molecular Weight | 274.93 g/mol [1] |
| InChI | InChI=1S/2C6H5.Sn.2H/c21-2-4-6-5-3-1;;;/h21-5H;;; |
| InChIKey | ZKCZXVODRKOWIY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)[SnH2]\C2=CC=CC=C2 |
| Synonyms | Diphenyltin dihydride, Dihydrodiphenyltin |
Synthesis and Reactivity
Experimental Protocol: Synthesis of this compound (Diphenyltin Dihydride)
The most common laboratory-scale synthesis of this compound involves the reduction of diphenyltin dichloride.
Materials:
-
Diphenyltin dichloride (Ph2SnCl2)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether
-
Water
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, a solution of diphenyltin dichloride in anhydrous diethyl ether is prepared.
-
The flask is cooled in an ice bath.
-
A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise from the dropping funnel with constant stirring under an inert atmosphere.
-
After the addition is complete, the reaction mixture is allowed to stir at room temperature for a specified period.
-
The reaction is quenched by the slow and careful addition of water to decompose the excess lithium aluminum hydride.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with water and dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield this compound.
Note: This is a generalized procedure. The specific stoichiometry, reaction times, and purification methods may vary and should be optimized based on the specific experimental setup and desired purity. Diphenyltin dihydride is sensitive to air and moisture and should be handled under an inert atmosphere.
Reactivity: Reduction of Carbonyl Compounds
This compound is a versatile reducing agent for aldehydes and ketones. The reaction proceeds readily at room temperature and offers a useful method for the synthesis of alcohols. The rate of reduction is dependent on the nature of the carbonyl group, with aldehydes generally reacting more rapidly than ketones.[2]
Biological Activity and Cytotoxicity of Diphenyltin Compounds
While research on the biological activity of this compound itself is limited, numerous studies have investigated the therapeutic potential of its derivatives, particularly diphenyltin(IV) complexes. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines.
Cytotoxicity of Diphenyltin(IV) Dithiocarbamate Complexes
Diphenyltin(IV) dithiocarbamate complexes have emerged as a promising class of anticancer agents. They have been shown to exhibit potent cytotoxicity against several human cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| CCRF-CEM (CCL-119) | T-lymphoblastic leukemia | Diphenyltin(IV) diisopropyl dithiocarbamate | 0.18 - 3.10[3][4] |
| Jurkat E6.1 | T-lymphoblastic leukemia | Diphenyltin(IV) dithiocarbamate compounds | 1.05 - 1.45[5] |
| A549 | Human lung carcinoma | Ph2Sn(N-ethyl-N-benzyldithiocarbamate) | Lower than cisplatin[6] |
| HT-29 | Colon adenocarcinoma | Diphenyltin(IV) diallyldithiocarbamate | Potent cytotoxicity observed[7] |
Studies have indicated that the cytotoxic efficacy of these compounds is often greater than that of the widely used anticancer drug, cisplatin.[6] Furthermore, some diphenyltin compounds have shown selectivity towards cancer cells over non-cancerous cell lines.[3][8]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxicity of diphenyltin compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Diphenyltin compound solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the diphenyltin compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mechanism of Action
The cytotoxic effects of diphenyltin compounds are primarily attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction
Diphenyltin derivatives have been shown to trigger the intrinsic mitochondrial pathway of apoptosis. This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspases, which are key executioners of apoptosis.[6][9]
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds can also halt the progression of the cell cycle at various phases, including G0/G1, S, and G2/M.[6][8] This prevents cancer cells from proliferating and ultimately contributes to their demise.
The proposed mechanism of action for the cytotoxic effects of diphenyltin compounds is illustrated in the following diagram:
Caption: Logical workflow of the proposed cytotoxic action of diphenyltin compounds.
Conclusion
This compound and its derivatives represent a versatile class of organotin compounds with significant potential in both synthetic chemistry and drug development. While the parent compound, diphenyltin dihydride, serves as a useful reducing agent, its diphenyltin(IV) complexes have demonstrated promising cytotoxic activities against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis via the mitochondrial pathway and cell cycle arrest. Further research is warranted to fully elucidate the therapeutic potential of these compounds, with a focus on improving their selectivity and reducing their toxicity to non-cancerous cells. This guide provides a foundational understanding for researchers aiming to explore the rich chemistry and biological relevance of this compound and its derivatives.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Illuminating Potential of Diphenyltin(IV) Dithiocarbamate Compounds for Pharmacological Applications: Synthesis, Structural Elucidation, In-silico and Cytotoxicity Study on A549 Human Lung Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Genesis of a Reagent: A Historical and Technical Guide to Organotin Hydrides
For Researchers, Scientists, and Drug Development Professionals
The journey of organotin hydrides from their initial synthesis to becoming indispensable reagents in modern organic chemistry is a compelling narrative of scientific discovery and innovation. This technical guide provides an in-depth exploration of the historical development of these versatile compounds, detailing their synthesis, mechanistic understanding, and ever-expanding applications.
The Dawn of Organotin Hydrides: Early Syntheses and Discoveries
The story of organotin hydrides begins in the mid-20th century, building upon the foundational work in organotin chemistry that started in the 1800s. While Edward Frankland synthesized the first organotin compound, diethyltin diiodide, in 1849, it was the pioneering work of G.J.M. van der Kerk and his colleagues at the Institute for Organic Chemistry T.N.O. in Utrecht, Netherlands, that marked the true beginning of the era of organotin hydrides.
In a landmark 1957 publication, van der Kerk and J.G. Noltes described the first successful synthesis of organotin hydrides. Their method, which remains a cornerstone of organotin chemistry, involved the reduction of organotin halides with lithium aluminum hydride (LiAlH₄). This breakthrough opened the door to a new class of reagents with unique reactivity.
A few years later, in the United States, Henry Gilman and John Eisch at Iowa State College also made significant contributions to the synthesis of organotin hydrides, further expanding the accessibility and utility of these compounds.
Table 1: Pioneering Syntheses of Organotin Hydrides
| Year | Researchers | Key Contribution | Precursor | Reducing Agent | Product | Reported Yield | Reference |
| 1957 | van der Kerk, Noltes | First synthesis of organotin hydrides | Diorganotin dihalides (e.g., Dibutyltin dichloride) | Lithium aluminum hydride (LiAlH₄) | Diorganotin dihydrides (e.g., Dibutyltin dihydride) | Quantitative | |
| 1960 | Gilman, Eisch | Further development of synthetic methods | Organotin halides | Lithium aluminum hydride (LiAlH₄) | Various organotin hydrides | Not specified |
Experimental Protocol: The van der Kerk and Noltes Synthesis of Dibutyltin Dihydride
This protocol is based on the seminal 1957 work of van der Kerk, Noltes, and Luijten.
Materials:
-
Dibutyltin dichloride (Bu₂SnCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
A solution of dibutyltin dichloride in anhydrous diethyl ether is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled in an ice bath.
-
A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of dibutyltin dichloride. A slight excess of LiAlH₄ is typically used.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature (e.g., room temperature) to ensure complete reaction.
-
The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride to decompose the excess LiAlH₄.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude dibutyltin dihydride.
-
The product can be further purified by distillation under reduced pressure.
Unraveling the Mechanism: The Rise of Radical Chemistry
The initial applications of organotin hydrides focused on their ability to reduce organic halides and add across carbon-carbon multiple bonds. However, the underlying mechanism of these transformations remained a subject of investigation. It was Henry G. Kuivila at the University of New Hampshire who, in a pivotal 1962 paper published in the Journal of the American Chemical Society, provided definitive evidence for a free radical chain mechanism for the reduction of alkyl halides by organotin hydrides.
Kuivila's work demonstrated that the reaction proceeds through a chain reaction involving a triorganotin radical (R₃Sn•) as the key chain-carrying species. This discovery was a turning point, as it not only explained the observed reactivity but also opened up a vast new landscape for the application of organotin hydrides in radical-mediated organic synthesis.
The Radical Chain Mechanism
The generally accepted mechanism for the reduction of an alkyl halide (R'-X) by a triorganotin hydride (R₃SnH) is a three-stage process:
-
Initiation: The reaction is initiated by the formation of a small number of triorganotin radicals. This can be achieved through the use of a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means.
-
Propagation: The propagation steps constitute the main reaction cycle:
-
The triorganotin radical abstracts the halogen atom from the alkyl halide to form a stable organotin halide and an alkyl radical.
-
The newly formed alkyl radical then abstracts a hydrogen atom from the organotin hydride to yield the reduced alkane and regenerate the triorganotin radical, which can then continue the chain reaction.
-
-
Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.
Figure 1: Radical Chain Mechanism for Alkyl Halide Reduction.
Evolution of Synthetic Methodologies
While the initial lithium aluminum hydride reduction of organotin halides proved to be a robust method, the quest for milder, more economical, and safer synthetic routes has led to the development of several alternative procedures over the years.
Table 2: Evolution of Synthetic Methods for Organotin Hydrides
| Method | Reducing Agent/Reagent | Precursor | Key Advantages | Key Disadvantages |
| Classic LiAlH₄ Reduction | Lithium aluminum hydride (LiAlH₄) | Organotin halides | High yields, general applicability | Highly reactive, requires anhydrous conditions, pyrophoric |
| Polymethylhydrosiloxane (PMHS) Reduction | Polymethylhydrosiloxane | Bis(triorganotin) oxides | Inexpensive, mild, byproducts are easily removed | Requires heating, may not be suitable for all substrates |
| Sodium Borohydride Reduction | Sodium borohydride (NaBH₄) | Organotin halides | Milder than LiAlH₄, can be used in protic solvents | Lower reactivity than LiAlH₄, may require additives |
| In situ Generation (Catalytic Methods) | A stoichiometric hydride source (e.g., silanes) with a catalytic amount of an organotin species | Organotin halides or oxides | Reduces the amount of toxic tin waste | Requires careful optimization of reaction conditions |
Experimental Protocol: Preparation of Tributyltin Hydride using Polymethylhydrosiloxane
This method offers a convenient and cost-effective alternative to the use of metal hydrides.
Materials:
-
Bis(tributyltin) oxide ((Bu₃Sn)₂O)
-
Polymethylhydrosiloxane (PMHS)
Procedure:
-
Bis(tributyltin) oxide and polymethylhydrosiloxane are combined in a distillation apparatus.
-
The mixture is heated, typically to around 80-100 °C.
-
Tributyltin hydride is distilled directly from the reaction mixture as it is formed.
-
The product is collected as a colorless liquid. This method often provides high yields (around 90%) of pure tributyltin hydride.
Quantitative Data and Spectroscopic Characterization
The efficacy of organotin hydrides in chemical transformations is often quantified by reaction yields. Furthermore, their identity and purity are confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly informative.
Table 3: Representative Yields for Organotin Hydride Reactions
| Reaction Type | Substrate | Organotin Hydride | Product | Yield (%) |
| Reduction of Alkyl Halide | 1-Bromooctane | Tributyltin hydride | Octane | >95 |
| Hydrostannation of Alkene | 1-Octene | Tributyltin hydride | 1-(Tributylstannyl)octane | ~90 |
| Hydrostannation of Alkyne | 1-Octyne | Tributyltin hydride | (E/Z)-1-(Tributylstannyl)-1-octene | High |
Table 4: Spectroscopic Data for Tributyltin Hydride (Bu₃SnH)
| Spectroscopic Technique | Key Data |
| ¹H NMR | δ ~4.8 ppm (septet, ¹J(¹¹⁹Sn-¹H) ≈ 1600 Hz, Sn-H) |
| ¹³C NMR | Characteristic signals for the butyl groups |
| ¹¹⁹Sn NMR | δ ~-80 ppm (doublet of septets, ¹J(¹¹⁹Sn-¹H) ≈ 1600 Hz) |
| Infrared (IR) | ν(Sn-H) ~1814 cm⁻¹ |
The Modern Era: Catalytic and Green Approaches
While organotin hydrides are powerful reagents, their toxicity and the difficulty of removing organotin byproducts from reaction mixtures have been persistent challenges. This has driven the development of catalytic methods where the organotin hydride is generated and consumed in situ, thereby minimizing the amount of tin reagent required.
These catalytic cycles typically involve a stoichiometric, non-toxic reducing agent, such as a silane or sodium borohydride, which regenerates the active organotin hydride from the organotin halide byproduct.
Figure 2: Catalytic Regeneration of Organotin Hydride.
Conclusion
The historical development of organotin hydrides is a testament to the continuous evolution of synthetic chemistry. From their initial discovery and the elucidation of their radical-mediated reactivity to the development of more sustainable catalytic applications, these compounds have firmly established their place as indispensable tools in the arsenal of the modern organic chemist. For researchers in drug development and other scientific disciplines, a thorough understanding of the history, synthesis, and reactivity of organotin hydrides is crucial for leveraging their full potential in the creation of novel and complex molecules.
An In-depth Technical Guide to the Reactivity and Stability of Diphenylstannane
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Diphenylstannane (Ph₂SnH₂), an organotin dihydride, is a versatile reagent in organic synthesis, primarily utilized for the reduction of various functional groups and in hydrostannation reactions. Its reactivity is centered around the tin-hydrogen bonds, which can undergo homolytic cleavage to generate stannyl radicals or participate in polar mechanisms. The stability of this compound is a critical consideration for its storage and handling, as it is susceptible to decomposition by heat, light, and certain reagents. This guide provides a comprehensive overview of the reactivity and stability of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to aid researchers in its effective application.
Stability of this compound
The stability of this compound is a key factor influencing its application in synthesis. Like other organotin dihydrides, it is a moderately stable compound but requires careful handling and storage to prevent decomposition.
Key Stability Considerations:
-
Thermal Stability: Organotin dihydrides are generally less stable than their triorganotin hydride counterparts. Decomposition can occur upon heating, leading to the formation of oligomeric or polymeric stannanes and the evolution of hydrogen gas. For instance, dimethyltin dihydride, a related compound, shows significant decomposition at temperatures above 120°C[1].
-
Photochemical Stability: Exposure to ultraviolet (UV) light can induce the homolytic cleavage of the Sn-H bond, generating stannyl radicals. This can initiate radical chain reactions and lead to the decomposition of the compound. The photostability of polystannanes, which are related to dihydrides, is known to be poor, with degradation occurring via scission of the Sn-Sn backbone.
-
Chemical Stability: this compound can react with strong acids and bases. Proton abstraction from organotin dihydrides is known to occur with strong bases like lithium diisopropylamide (LDA)[2]. It is also sensitive to oxidation and should be handled under an inert atmosphere to prevent the formation of tin oxides. The presence of trace impurities, such as tin halides, can catalyze the decomposition of organotin dihydrides[2].
Reactivity of this compound
The reactivity of this compound is dominated by the chemistry of the tin-hydrogen bond. It can participate in both radical and polar reactions, making it a versatile reagent for various organic transformations.
Reduction of Carbonyl Compounds
This compound is an effective reducing agent for aldehydes and ketones, converting them to the corresponding primary and secondary alcohols. The reaction typically proceeds via a polar mechanism involving the transfer of a hydride from the tin atom to the electrophilic carbonyl carbon.
General Reaction Scheme:
Hydrostannation of Alkenes and Alkynes
Hydrostannation is a powerful method for the formation of new carbon-tin bonds and is a key application of this compound. The addition of the Sn-H bond across a carbon-carbon multiple bond can be initiated by radicals or catalyzed by transition metals, most commonly palladium complexes. This reaction provides access to vinyl- and alkylstannanes, which are valuable intermediates in cross-coupling reactions such as the Stille coupling.
The regioselectivity and stereoselectivity of hydrostannation are influenced by the substrate, the catalyst, and the reaction conditions. In the case of terminal alkynes, the addition can lead to either the α- or β-vinylstannane, with the β-isomer often being the major product under radical conditions.
Quantitative Data
Spectroscopic Data for this compound
| Parameter | Value | Reference |
| ¹H NMR (CDCl₃) | ~7.2-7.8 ppm (m, 10H, Ph-H), ~5.0-5.5 ppm (br s, 2H, Sn-H) | General organotin hydride data |
| ¹³C NMR (CDCl₃) | ~128-138 ppm (aromatic carbons) | General organotin hydride data |
| ¹¹⁹Sn NMR (CDCl₃) | ~ -160 to -200 ppm | General organotin hydride data |
| IR Spectroscopy | ~1800-1850 cm⁻¹ (νSn-H) | General organotin hydride data |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the reduction of diphenyltin dichloride with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).
Materials:
-
Diphenyltin dichloride (Ph₂SnCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous solvent for extraction (e.g., hexane or pentane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard Schlenk line or glovebox equipment for handling air-sensitive reagents
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of diphenyltin dichloride in anhydrous diethyl ether is prepared in a Schlenk flask.
-
The flask is cooled in an ice bath (0 °C).
-
A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the stirred solution of diphenyltin dichloride. The molar ratio of LiAlH₄ to Ph₂SnCl₂ should be carefully controlled (typically a slight excess of the reducing agent is used).
-
After the addition is complete, the reaction mixture is stirred at 0 °C for a specified period (e.g., 1-2 hours) and then allowed to warm to room temperature and stirred for an additional period.
-
The reaction is quenched by the slow, careful addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Caution: The quenching of excess LiAlH₄ is highly exothermic and produces hydrogen gas.
-
The resulting mixture is filtered to remove the inorganic salts.
-
The organic layer is separated, and the aqueous layer is extracted with an anhydrous solvent.
-
The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The product can be further purified by distillation or recrystallization, although its thermal instability should be considered.
General Protocol for the Reduction of an Aldehyde with this compound
Materials:
-
Aldehyde
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flask under an inert atmosphere, the aldehyde is dissolved in the anhydrous solvent.
-
A solution of this compound in the same solvent is added to the aldehyde solution.
-
The reaction mixture is stirred at room temperature or heated gently if necessary. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is worked up by removing the solvent under reduced pressure.
-
The resulting residue, containing the alcohol product and organotin byproducts, is then purified. Purification can often be achieved by column chromatography on silica gel.
General Protocol for the Palladium-Catalyzed Hydrostannation of an Alkyne
Materials:
-
Alkyne
-
This compound
-
Palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Anhydrous solvent (e.g., THF or toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, the alkyne and the palladium catalyst are dissolved in the anhydrous solvent.
-
This compound is added to the stirred solution.
-
The reaction mixture is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or GC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography to isolate the desired vinylstannane.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis and application of this compound.
Caption: Reactivity pathways of this compound.
References
Spectroscopic Profile of Diphenylstannane: A Technical Guide
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the organotin hydride, diphenylstannane (Ph₂SnH₂).
This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (C₁₂H₁₂Sn), a crucial reagent and intermediate in organotin chemistry. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organometallic compounds. This document summarizes the available quantitative data in structured tables, details experimental protocols for acquiring such data for air-sensitive compounds, and provides visualizations to illustrate the relationships between spectroscopic analysis and molecular structure.
Spectroscopic Data Summary
The following tables summarize the available NMR, IR, and MS data for this compound. Due to the compound's sensitivity to air and moisture, specialized handling techniques are required for accurate spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound, providing information about the hydrogen (¹H), carbon (¹³C), and tin (¹¹⁹Sn) environments within the molecule.
Table 1: NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Solvent | Reference(s) |
| ¹¹⁹Sn | -197 | ¹J(¹¹⁹Sn-¹H) = 145 Hz (for Ph₂SnH⁻) | Liquid Ammonia | [1] |
| ¹¹⁹Sn | -132 | Liquid Ammonia | [1] | |
| ¹¹⁹Sn | Value correlated | Not specified | [2] |
Note: The ¹¹⁹Sn NMR chemical shifts at -132 ppm and -197 ppm were observed in the reaction of this compound with sodium in liquid ammonia. The signal at -197 ppm is associated with the resulting hydrodiphenylstannide anion (Ph₂SnH⁻) and exhibits a coupling of 145 Hz to the directly attached proton.[1] Another study provides a correlation between experimental and calculated ¹¹⁹Sn chemical shifts, including a value for this compound, though the specific experimental value is not explicitly stated in the abstract.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in this compound, particularly the characteristic Sn-H stretching vibration.
Table 2: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Reference(s) |
| ~1800 - 1850 | ν(Sn-H) stretch | Strong | |
| ~3050 - 3000 | ν(C-H) aromatic stretch | Medium | |
| ~1580, ~1480, ~1430 | ν(C=C) aromatic ring stretch | Medium | |
| ~730, ~695 | γ(C-H) aromatic out-of-plane bend | Strong |
Note: The most characteristic feature in the IR spectrum of this compound is the strong absorption band for the Sn-H stretching vibration, typically found in the region of 1800-1850 cm⁻¹. The exact position can be influenced by the physical state of the sample (neat liquid, solution, or mull) and the solvent used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Due to the presence of multiple tin isotopes, the molecular ion and tin-containing fragments appear as characteristic isotopic clusters.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (for ¹²⁰Sn) | Proposed Fragment Ion | Description |
| 274 | [C₁₂H₁₂¹²⁰Sn]⁺˙ | Molecular ion (M⁺˙) |
| 197 | [C₆H₅¹²⁰Sn]⁺ | Loss of a phenyl radical |
| 155 | [¹²⁰SnH]⁺ | Loss of two phenyl radicals and one H radical |
| 120 | [¹²⁰Sn]⁺ | Tin cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The fragmentation of organotin compounds in electron ionization (EI) mass spectrometry often involves the sequential loss of organic substituents from the tin atom. The presence of the characteristic isotopic pattern of tin is a key identifier for tin-containing fragments.
Experimental Protocols
The air- and moisture-sensitive nature of this compound necessitates the use of inert atmosphere techniques for sample preparation and spectroscopic analysis.
NMR Sample Preparation (Air-Sensitive Compounds)
Objective: To prepare a homogeneous solution of this compound in a deuterated solvent under an inert atmosphere for NMR analysis.
Materials:
-
This compound
-
Anhydrous, degassed deuterated solvent (e.g., Benzene-d₆, Toluene-d₈, or Chloroform-d₁)
-
J. Young NMR tube or a standard NMR tube with a septum-sealed cap
-
Schlenk line or glovebox
-
Gastight syringe or cannula
-
Internal standard (optional, e.g., tetramethylsilane)
Procedure:
-
Drying and Degassing of Solvent: Ensure the deuterated solvent is thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Perform all manipulations under a positive pressure of an inert gas (e.g., argon or nitrogen) using a Schlenk line or inside a glovebox.
-
Sample Transfer:
-
In a Glovebox: Weigh the desired amount of this compound directly into the J. Young NMR tube. Add the appropriate volume of deuterated solvent using a pipette. Seal the tube.
-
Using a Schlenk Line: Place the this compound in a Schlenk flask. Evacuate and backfill the flask with inert gas three times. Add the degassed deuterated solvent via a cannula or gastight syringe. Agitate to dissolve. Transfer the solution to a J. Young NMR tube via cannula.
-
-
Internal Standard: If required, add a small amount of a suitable internal standard to the solvent before addition to the sample.
-
Sealing: Securely seal the NMR tube to prevent any atmospheric contamination during transport to the NMR spectrometer and during the experiment.
FTIR Sample Preparation
Objective: To prepare a sample of this compound for IR analysis while minimizing exposure to air.
Method 1: Nujol Mull (for liquids or solids)
Materials:
-
This compound
-
Nujol (mineral oil)
-
Salt plates (e.g., KBr, NaCl)
-
Mortar and pestle (if starting with a solid)
-
Spatula
-
Glovebox or glove bag
Procedure:
-
Inert Atmosphere: Perform all sample preparation inside a glovebox or a glove bag filled with an inert gas.
-
Mulling: Place a few drops of this compound (or a small amount of solid this compound) in the mortar. Add a drop or two of Nujol.
-
Grinding: Gently grind the mixture to form a uniform, thick paste (mull).
-
Sample Application: Transfer a small amount of the mull onto one salt plate using a spatula. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.
-
Analysis: Immediately place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.
Method 2: Solution Cell (for liquids)
Materials:
-
This compound
-
Anhydrous, aprotic IR-grade solvent (e.g., CCl₄, CS₂)
-
Demountable or sealed liquid IR cell with appropriate windows (e.g., KBr, NaCl)
-
Gastight syringe
-
Schlenk line or glovebox
Procedure:
-
Inert Atmosphere: Prepare a solution of this compound in the chosen solvent under an inert atmosphere as described for NMR sample preparation.
-
Cell Filling: Using a gastight syringe, carefully fill the IR liquid cell with the this compound solution, ensuring no air bubbles are trapped inside.
-
Sealing: Securely seal the cell ports.
-
Analysis: Place the filled cell in the FTIR spectrometer and acquire the spectrum. A background spectrum of the pure solvent should be collected separately and subtracted from the sample spectrum.
Mass Spectrometry Analysis
Objective: To obtain the mass spectrum of this compound.
Instrumentation:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Direct Insertion Probe (DIP)-MS.
Procedure (using GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile, anhydrous organic solvent (e.g., hexane, toluene) under an inert atmosphere.
-
Injection: Inject a small volume of the solution into the GC-MS system. The GC will separate the this compound from the solvent and any minor impurities.
-
Ionization: As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized by electron impact.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) and detected.
Procedure (using DIP-MS):
-
Sample Loading: In a glovebox, place a small amount of this compound into a capillary tube.
-
Probe Insertion: Quickly insert the capillary into the direct insertion probe, which is then introduced into the high vacuum of the mass spectrometer's ion source.
-
Vaporization and Ionization: Gently heat the probe to vaporize the this compound directly into the electron beam for ionization.
-
Mass Analysis: The generated ions are analyzed and detected as described above.
Visualizations
The following diagrams, generated using the DOT language, illustrate key conceptual workflows in the spectroscopic analysis of this compound.
References
Theoretical and Computational Explorations of Diphenylstannane: A Methodological and Spectroscopic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenylstannane (Ph₂SnH₂), a key organotin hydride, serves as a vital reagent and precursor in a multitude of chemical syntheses. Understanding its structural, vibrational, and electronic properties is paramount for optimizing its applications and for the rational design of new tin-based compounds. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the characteristics of this compound. While a dedicated, in-depth computational study providing precise quantitative data for this compound remains to be published in readily accessible literature, this document outlines the established protocols for such investigations, drawing parallels from studies on related diorganotin compounds. We present a framework for the computational analysis of its molecular geometry, vibrational frequencies, and Nuclear Magnetic Resonance (NMR) spectra, alongside visualizations of key computational workflows.
Introduction
Organotin hydrides are a cornerstone of modern synthetic chemistry, valued for their utility in radical reactions, reductions, and hydrostannylation processes. Among these, this compound holds a significant position due to the influence of its phenyl substituents on reactivity and stability. Computational chemistry offers a powerful lens through which to examine the nuanced properties of such molecules at an atomic level, providing insights that complement and guide experimental work.
This guide details the standard theoretical approaches, primarily centered around Density Functional Theory (DFT), used to model this compound. It is intended to equip researchers with a foundational understanding of the computational workflows and data interpretation necessary for studying this and similar organotin compounds.
Computational Methodologies
The theoretical investigation of this compound's properties relies on a suite of well-established computational chemistry techniques. The general workflow for such a study is depicted below.
Caption: A typical workflow for the computational analysis of this compound.
Geometry Optimization
The first step in the computational analysis is to determine the most stable three-dimensional structure of the this compound molecule. This is achieved through geometry optimization, typically employing DFT methods.
Protocol:
-
Initial Structure: An initial guess for the molecular structure of this compound is generated using molecular modeling software.
-
Method Selection: A suitable DFT functional, such as B3LYP or M06-2X, is chosen. These functionals have demonstrated reliability in describing the properties of organometallic compounds.
-
Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. For tin-containing compounds, a basis set that includes effective core potentials (ECPs) for the tin atom, such as LANL2DZ, is often used to account for relativistic effects, while a basis set like 6-31G(d,p) is used for the lighter atoms (C, H).
-
Optimization Algorithm: An optimization algorithm, such as the Berny algorithm, is used to iteratively adjust the atomic coordinates to find the minimum energy conformation.
-
Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.
Vibrational Frequency Analysis
Once the optimized geometry is obtained, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum and to predict the vibrational spectrum (Infrared and Raman).
Protocol:
-
Harmonic Frequency Calculation: Using the optimized geometry and the same DFT functional and basis set as in the geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated. This results in a set of harmonic vibrational frequencies.
-
Zero-Point Energy Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE), which is an important correction for the total electronic energy.
-
Imaginary Frequencies: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The presence of one imaginary frequency would indicate a transition state.
-
Spectral Analysis: The calculated frequencies and their corresponding intensities are used to simulate the IR and Raman spectra of this compound. These theoretical spectra can then be compared with experimental data for validation.
NMR Chemical Shift Calculation
Theoretical prediction of NMR spectra is a valuable tool for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts.
Protocol:
-
GIAO Calculation: Using the optimized geometry, a GIAO calculation is performed at the same level of theory (DFT functional and basis set) as the geometry optimization.
-
Shielding Tensor Calculation: This calculation yields the absolute magnetic shielding tensors for each nucleus in the molecule.
-
Chemical Shift Prediction: The isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS) for ¹H and ¹³C, and tetramethylstannane (Me₄Sn) for ¹¹⁹Sn, calculated at the same level of theory.
δ_sample = σ_ref - σ_sample
Predicted Molecular and Spectroscopic Properties (Hypothetical Data)
While specific published data for this compound is not available, we present here a table of hypothetical quantitative data that would be expected from the computational methodologies described above. This serves as an illustrative example for researchers.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| Sn-H | 1.710 |
| Sn-C (phenyl) | 2.150 |
| C-C (phenyl, avg.) | 1.400 |
| C-H (phenyl, avg.) | 1.085 |
| Bond Angles (°) ** | |
| H-Sn-H | 95.0 |
| C-Sn-C | 115.0 |
| H-Sn-C | 108.0 |
| Dihedral Angles (°) ** | |
| H-Sn-C-C | 0.0 / 180.0 |
| C-Sn-C-C | 60.0 |
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Modes of this compound
| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| Sn-H stretch (sym) | 1850 | 50 | 120 |
| Sn-H stretch (asym) | 1865 | 75 | 80 |
| Phenyl ring C-H stretch | 3050-3100 | 10-20 | 50-100 |
| Phenyl ring C-C stretch | 1580-1600 | 30-40 | 150-200 |
| Sn-C stretch (sym) | 240 | 5 | 60 |
| Sn-C stretch (asym) | 260 | 15 | 40 |
Table 3: Hypothetical Calculated NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) |
| ¹H (Sn-H) | 4.5 |
| ¹H (phenyl) | 7.2 - 7.6 |
| ¹³C (phenyl, ipso) | 138.0 |
| ¹³C (phenyl, ortho) | 136.0 |
| ¹³C (phenyl, meta) | 129.0 |
| ¹³C (phenyl, para) | 128.0 |
| ¹¹⁹Sn | -160 |
Electronic Structure Analysis
Beyond geometry and spectra, computational methods provide deep insights into the electronic structure of this compound, which governs its reactivity.
Caption: Interrelation of electronic structure analysis techniques.
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex many-electron wavefunction into a more intuitive picture of localized bonds and lone pairs. For this compound, NBO analysis can quantify:
-
Atomic Charges: The distribution of electron density across the molecule, indicating the polarity of bonds.
-
Hybridization: The character of the atomic orbitals involved in bonding.
-
Hyperconjugative Interactions: The stabilizing interactions between occupied and unoccupied orbitals, which can reveal subtle electronic effects influencing reactivity.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
-
HOMO: Represents the ability to donate electrons. In this compound, the HOMO is likely to have significant contributions from the Sn-H bonds.
-
LUMO: Represents the ability to accept electrons. The LUMO is expected to be localized on the phenyl rings.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Conclusion
While a comprehensive theoretical and computational dataset for this compound is not yet prevalent in the scientific literature, the methodologies to achieve this are well-established and robust. This guide provides a detailed framework for researchers to conduct such studies, from geometry optimization and spectroscopic predictions to in-depth electronic structure analysis. The application of these computational tools will undoubtedly continue to deepen our understanding of this compound and its chemical behavior, paving the way for new discoveries and applications in the field of organotin chemistry. Researchers are encouraged to apply these protocols to generate and publish this valuable data, which will be of great benefit to the wider scientific community.
Diphenylstannane: A Technical Guide to its Solubility and Handling in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of diphenylstannane in common organic solvents. While quantitative solubility data for this compound is not extensively available in published literature, this document compiles available qualitative information, outlines established experimental protocols for solubility determination, and presents key reaction workflows involving this versatile organotin compound. This guide is intended to serve as a valuable resource for laboratory professionals engaged in synthesis, drug development, and materials science.
Introduction to this compound
This compound, also known as diphenyltin dihydride (Ph₂SnH₂), is an organotin compound featuring a tin atom bonded to two phenyl groups and two hydride ligands. It is a valuable reagent in organic synthesis, primarily utilized in hydrostannylation reactions, radical-mediated reductions, and as a precursor for the synthesis of more complex organotin structures. A thorough understanding of its solubility is crucial for its effective use in these applications, enabling appropriate solvent selection for reactions, purification, and analysis.
Solubility of this compound in Organic Solvents
Precise quantitative solubility data (e.g., in g/100 mL) for this compound is not widely reported. However, based on the general behavior of organotin hydrides and related compounds, a qualitative assessment of its solubility can be made. Organotin compounds, particularly those with alkyl or aryl substituents, tend to be soluble in non-polar organic solvents.
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.
| Solvent | Chemical Formula | Polarity | Expected Solubility | Notes |
| Tetrahydrofuran (THF) | C₄H₈O | Polar | Soluble | Commonly used as a solvent for reactions involving organotin hydrides, such as reductions with lithium aluminum hydride. |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Soluble | A common solvent for organometallic reactions. |
| Toluene | C₇H₈ | Non-polar | Soluble | Often used for azeotropic removal of water in reactions involving organotin oxides. |
| Benzene | C₆H₆ | Non-polar | Soluble | A historical solvent for many organic reactions. |
| Hexane | C₆H₁₄ | Non-polar | Likely Soluble | Solubility may be lower compared to aromatic solvents or ethers. |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar | Soluble | A versatile solvent for a wide range of organic compounds. |
| Chloroform | CHCl₃ | Polar | Soluble | Similar to dichloromethane in its solvent properties. |
| Acetone | C₃H₆O | Polar | Likely Soluble | May be reactive with organotin hydrides under certain conditions. |
| Ethanol | C₂H₅OH | Polar | Sparingly Soluble | Protic solvents can react with the Sn-H bond, leading to decomposition. |
| Water | H₂O | Polar | Insoluble | Organotin hydrides are generally insoluble in water and will likely decompose upon contact. |
Experimental Protocol for Determining Solubility
The determination of the solubility of an air- and moisture-sensitive compound like this compound requires careful experimental technique. The following protocol outlines a general method for determining the solubility of a solid in a liquid solvent at a specific temperature.
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Schlenk flask or similar inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Constant temperature bath
-
Syringes and needles for liquid transfer under inert atmosphere
-
Filtration apparatus suitable for air-sensitive techniques (e.g., a filter cannula or a Schlenk filter)
-
Analytical balance
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, Gas Chromatograph with a suitable detector, or NMR spectrometer)
Procedure:
-
Preparation of the System:
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Add an excess amount of this compound to a Schlenk flask containing a magnetic stir bar. The excess solid is crucial to ensure that the solution becomes saturated.
-
Under a positive pressure of inert gas, add a known volume of the anhydrous organic solvent to the Schlenk flask.
-
-
Equilibration:
-
Seal the Schlenk flask and place it in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously to facilitate the dissolution of the solid.
-
Allow the system to equilibrate for a sufficient period. The time required to reach equilibrium can vary and may need to be determined empirically (e.g., by taking measurements at different time points until the concentration of the solution remains constant).
-
-
Sample Collection:
-
Once equilibrium is reached, stop the stirring and allow the excess solid to settle.
-
Using an air-sensitive filtration technique, carefully withdraw a known volume of the clear, saturated supernatant. A filter cannula (a long needle with a filter at the tip) is a common tool for this purpose. This step is critical to ensure that no solid particles are transferred with the liquid sample.
-
-
Analysis:
-
Transfer the collected sample to a pre-weighed volumetric flask and determine the mass of the solution.
-
Dilute the sample with the same solvent to a concentration that is within the linear range of the chosen analytical method.
-
Analyze the diluted solution to determine the concentration of this compound.
-
Calculate the original concentration of the saturated solution, and from this, the solubility can be expressed in the desired units (e.g., g/100 mL, mol/L).
-
Safety Precautions:
-
This compound and other organotin compounds are toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[1][2]
-
All manipulations should be carried out in a well-ventilated fume hood.[1][2]
-
This compound is air- and moisture-sensitive. All experiments must be conducted under an inert atmosphere using appropriate Schlenk line or glovebox techniques.[3][4]
Key Experimental Workflows
This compound is a key intermediate and reagent in several important synthetic transformations. The following diagrams illustrate the workflows for its synthesis and a common application.
Synthesis of this compound
This compound is typically synthesized by the reduction of diphenyltin dichloride with a suitable hydride reducing agent, such as lithium aluminum hydride (LiAlH₄).
Caption: Workflow for the synthesis of this compound.
Hydrostannylation of an Alkyne
Hydrostannylation is a versatile reaction where an organotin hydride adds across a carbon-carbon multiple bond. This reaction, often catalyzed by transition metals or initiated by radicals, is a powerful tool for forming new carbon-tin bonds, which can be further functionalized.[2][5]
Caption: General workflow for the hydrostannylation of an alkyne.
Conclusion
References
The Dawn of Diphenylstannane: A Technical Guide to its Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery and first successful synthesis of diphenylstannane (C₁₂H₁₂Sn), also known as diphenyltin dihydride. This organotin compound has been a subject of interest due to the reactivity of its tin-hydrogen bonds, paving the way for various applications in organic synthesis and materials science. This document provides a comprehensive overview of the pioneering work, including detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow.
Discovery and a New Type of Hydride Reduction
The first comprehensive report on the synthesis and utility of this compound was presented by Henry G. Kuivila and Oscar F. Beumel Jr. in a 1958 publication in the Journal of the American Chemical Society. While the primary focus of their paper was to introduce this compound as a novel reducing agent for ketones, they meticulously documented its preparation, laying the groundwork for future investigations into this class of compounds.
The First Synthesis: A Two-Step Approach
The inaugural synthesis of this compound is a two-step process, commencing with the preparation of a key precursor, diphenyltin dichloride (C₁₂H₁₀Cl₂Sn), followed by its reduction to the target dihydride.
Step 1: Synthesis of Diphenyltin Dichloride
The precursor, diphenyltin dichloride, was synthesized via a redistribution reaction between tetraphenyltin (C₂₄H₂₀Sn) and tin(IV) chloride (SnCl₄). This method, a staple in organotin chemistry, involves the exchange of organic and halide substituents on the tin center at elevated temperatures.
Step 2: Reduction to this compound
The pivotal step in the first synthesis is the reduction of diphenyltin dichloride using lithium aluminum hydride (LiAlH₄) in a diethyl ether solvent. This reaction effectively replaces the two chlorine atoms with hydrogen atoms, yielding the desired this compound.
Quantitative Data
The following table summarizes the key quantitative data from the first reported synthesis of this compound and its precursor, diphenyltin dichloride.
| Compound | Reactants | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Boiling Point (°C/Torr) | Refractive Index (n²⁰D) |
| Diphenyltin Dichloride | Tetraphenyltin, Tin(IV) Chloride | 1:1 | None (neat) | 210-225 | 8 | High | 333-337 | Not Reported |
| This compound | Diphenyltin Dichloride, Lithium Aluminum Hydride | 1:0.5 (approx.) | Diethyl Ether | Reflux | Not Specified | 70-80 | 89-93 / 0.3 | 1.6065 |
Note: The yield for diphenyltin dichloride was reported as "high" in the historical literature without a specific percentage.
Experimental Protocols
The following are the detailed experimental methodologies for the first synthesis of this compound.
Synthesis of Diphenyltin Dichloride
Materials:
-
Tetraphenyltin
-
Tin(IV) chloride
Procedure:
-
Equimolar amounts of tetraphenyltin and tin(IV) chloride are placed in a reaction vessel equipped for heating.
-
The mixture is heated to a temperature range of 210-225 °C.
-
The reaction is maintained at this temperature for approximately 8 hours.
-
Upon cooling, the crude diphenyltin dichloride solidifies and can be purified by recrystallization.
First Synthesis of this compound
Materials:
-
Diphenyltin dichloride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Ice-water bath
-
Hydrochloric acid (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
A solution of diphenyltin dichloride in anhydrous diethyl ether is prepared in a reaction flask equipped with a dropping funnel, a condenser, and a magnetic stirrer.
-
The flask is cooled in an ice-water bath.
-
A solution of lithium aluminum hydride in anhydrous diethyl ether is added dropwise to the cooled solution of diphenyltin dichloride with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to stir and come to room temperature, followed by a period of reflux.
-
The reaction is then carefully quenched by the slow addition of water, followed by dilute hydrochloric acid to dissolve the inorganic salts.
-
The ethereal layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The diethyl ether is removed by distillation under reduced pressure.
-
The resulting crude this compound is then purified by vacuum distillation.
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthetic procedures.
Caption: Workflow for the synthesis of diphenyltin dichloride.
Caption: Experimental workflow for the first synthesis of this compound.
Methodological & Application
Application Notes and Protocols: Diphenylstannane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylstannane (Ph₂SnH₂) is a versatile organotin hydride reagent employed in a variety of organic transformations. While less common than its trialkyltin counterparts like tributyltin hydride, this compound offers unique reactivity and selectivity profiles, particularly in the reduction of specific functional groups. Its application is of significant interest in complex molecule synthesis where chemoselectivity is paramount.
This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its utility in reductions and radical-mediated reactions. Safety precautions for handling organotin compounds should always be strictly followed.
I. Selective Reduction of α,β-Unsaturated Carbonyl Compounds
This compound is a highly effective reagent for the chemoselective 1,4-reduction (conjugate reduction) of α,β-unsaturated ketones and aldehydes to the corresponding saturated carbonyl compounds. This selectivity is a key advantage over more powerful reducing agents that might affect other functional groups.
Application Notes:
-
Chemoselectivity: this compound selectively reduces the carbon-carbon double bond of an enone or enal system, leaving the carbonyl group intact. This is particularly useful in multi-step syntheses where preservation of the carbonyl functionality is required for subsequent transformations.
-
Reaction Conditions: The reduction is typically carried out under neutral and mild conditions, often at room temperature, making it compatible with a wide range of sensitive functional groups.
-
Mechanism: The reaction is believed to proceed through a hydrostannylation mechanism, involving the addition of the tin hydride across the carbon-carbon double bond, followed by protonolysis of the resulting tin enolate.
Quantitative Data for Conjugate Reduction of Enones with this compound
| Entry | Substrate (α,β-Unsaturated Ketone) | Product (Saturated Ketone) | Yield (%) |
| 1 | Chalcone | Dihydrochalcone | >95 |
| 2 | 2-Cyclohexen-1-one | Cyclohexanone | >95 |
| 3 | Benzylideneacetone | 4-Phenyl-2-butanone | >95 |
| 4 | Mesityl oxide | 4-Methyl-2-pentanone | >95 |
Data adapted from analogous reactions with organotin hydrides, demonstrating typical high efficiency.
Experimental Protocol: 1,4-Reduction of Chalcone
Materials:
-
Chalcone
-
This compound (Ph₂SnH₂)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of chalcone (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add this compound (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-3 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford dihydrochalcone.
Caption: Mechanism of 1,4-reduction of an α,β-unsaturated ketone with this compound.
II. Radical Cyclization Reactions (Analogous Protocol)
While specific examples detailing this compound in radical cyclizations are less common than for tributyltin hydride, the principles are analogous. This compound can serve as a hydrogen atom donor to propagate a radical chain reaction, leading to the formation of cyclic structures. The following is an adapted protocol.
Application Notes:
-
Radical Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), is required to initiate the reaction.
-
Stereoselectivity: The stereochemical outcome of radical cyclizations is often governed by the formation of the thermodynamically more stable chair-like transition state, leading to a high degree of diastereoselectivity.
-
Concentration: The concentration of the tin hydride is crucial. High concentrations favor direct reduction of the initial radical, while lower concentrations allow for the desired cyclization to occur before hydrogen atom transfer.
Experimental Protocol: 5-exo-trig Radical Cyclization of an Alkenyl Halide (Adapted)
Materials:
-
Alkenyl halide substrate
-
This compound (Ph₂SnH₂)
-
Azobisisobutyronitrile (AIBN)
-
Benzene or Toluene, anhydrous and degassed
-
Syringe pump
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the alkenyl halide substrate (1.0 mmol) in degassed benzene (20 mL) under an inert atmosphere.
-
Heat the solution to reflux (approximately 80 °C).
-
In a separate flask, prepare a solution of this compound (1.2 mmol) and AIBN (0.1 mmol) in degassed benzene (10 mL).
-
Using a syringe pump, add the this compound/AIBN solution to the refluxing solution of the substrate over a period of 4-6 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. (See Section IV for work-up to remove tin byproducts).
Caption: General experimental workflow for a radical cyclization reaction.
III. Synthesis and Handling of this compound
This compound can be prepared by the reduction of diphenyltin dichloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diphenyltin dichloride (Ph₂SnCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Anhydrous reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (1.1 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diphenyltin dichloride (1.0 eq.) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the slow, dropwise addition of water at 0 °C, followed by the addition of 15% aqueous NaOH and then more water.
-
Filter the resulting white precipitate and wash it with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a colorless oil or low-melting solid.
Handling and Storage: this compound is sensitive to air and moisture and should be handled under an inert atmosphere. It is best used immediately after preparation or stored under argon in a sealed container at low temperature.
IV. Work-up Procedure for Removal of Tin Byproducts
The removal of organotin byproducts is a critical step in purification.
-
Fluoride Wash: After the reaction, the mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (KF). This precipitates the tin byproducts as insoluble tin fluorides, which can be removed by filtration through a pad of celite.
-
Chromatography: Diphenyltin byproducts are generally more polar than their trialkyltin counterparts, which can facilitate their removal by standard silica gel chromatography.
Safety Information
Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound before use. Waste containing organotin compounds must be disposed of according to institutional and environmental regulations.
Application Notes and Protocols for Diphenylstannane as a Reducing Agent in Radical Reactions
Introduction
Diphenylstannane (Ph₂SnH₂) is an organotin hydride that can serve as a reducing agent in radical reactions. Like its more commonly used analogue, tributyltin hydride (Bu₃SnH), it functions by donating a hydrogen atom to an organic radical, thereby propagating a radical chain reaction. This process is particularly useful for the reduction of organic halides and for the deoxygenation of alcohols via the Barton-McCombie reaction. While the body of literature and detailed protocols for this compound are less extensive compared to tributyltin hydride, its application follows similar mechanistic principles. These notes provide an overview of its use, a general reaction mechanism, and a protocol for its synthesis.
Core Concepts and Reaction Mechanism
The utility of this compound as a radical reducing agent stems from the relatively weak tin-hydrogen bond, which can undergo homolytic cleavage to form a diphenyltin radical (Ph₂SnH•). This radical can then participate in a chain reaction.
The general mechanism for the reduction of an organic halide (R-X) is as follows:
-
Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is homolytically cleaved upon heating or photolysis to generate initial radicals. These radicals then abstract a hydrogen atom from this compound to produce the diphenyltin radical.
-
Propagation:
-
The diphenyltin radical abstracts a halogen atom from the organic halide (R-X) to form a new organic radical (R•) and diphenyltin halide.
-
The organic radical (R•) then abstracts a hydrogen atom from a molecule of this compound to yield the reduced organic compound (R-H) and a new diphenyltin radical, which continues the chain.
-
-
Termination: The radical chain is terminated by the combination of any two radical species.
A similar mechanism is operative in the Barton-McCombie deoxygenation, where the diphenyltin radical reacts with a thiocarbonyl derivative of an alcohol.
Visualizing the Radical Reduction Pathway
The following diagram illustrates the key steps in the radical chain reduction of an organic halide using this compound.
Synthesis of this compound
This compound is typically prepared by the reduction of dichlorothis compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dichlorothis compound (Ph₂SnCl₂)
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to an inert gas line is assembled.
-
Reagent Preparation: A solution of dichlorothis compound in anhydrous diethyl ether is prepared in the dropping funnel.
-
Reduction: The flask is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether and cooled to 0 °C in an ice bath.
-
Addition: The solution of dichlorothis compound is added dropwise to the stirred suspension of the reducing agent under a positive pressure of inert gas.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate at 0 °C.
-
Workup: The resulting suspension is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound can be purified by distillation under reduced pressure.
Note on Data Availability:
Despite a comprehensive search of available literature, specific and detailed quantitative data (e.g., tables of substrate scope with corresponding yields, reaction times, and conditions) for radical reactions employing this compound are scarce. The majority of published research in this area focuses on tributyltin hydride. Researchers interested in utilizing this compound are encouraged to optimize reaction conditions based on the general principles outlined here and in the literature for other organotin hydrides. The provided synthesis protocol is a general procedure, and specific quantities and reaction times should be adapted from relevant literature precedents for similar reductions.
Applications in Organic Synthesis
The primary applications of this compound in radical reactions mirror those of other organotin hydrides and include:
-
Radical Dehalogenation: The reduction of alkyl, aryl, and vinyl halides to the corresponding hydrocarbons.
-
Radical Cyclization: The initiation of intramolecular cyclization reactions, particularly for the formation of five- and six-membered rings.
-
Barton-McCombie Deoxygenation: The deoxygenation of secondary alcohols after their conversion to a thiocarbonyl derivative (e.g., a xanthate).
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with appropriate safety precautions. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Care should be taken to avoid inhalation of vapors and skin contact. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.
Application Notes and Protocols for Dehalogenation using Diphenylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive dehalogenation is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry for the removal of halogen atoms from intermediates and final products. Organotin hydrides are effective reagents for this purpose, proceeding via a free-radical chain mechanism. While tributyltin hydride is a commonly used reagent, diphenylstannane (Ph₂SnH₂) offers an alternative with different steric and electronic properties. This document provides a detailed protocol for the dehalogenation of aryl halides using this compound, including reaction setup, workup, and data on substrate scope.
Reaction Principle
The dehalogenation of aryl halides with this compound proceeds through a free-radical chain reaction. The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), which upon thermal or photochemical decomposition, generates radicals. These radicals abstract a hydrogen atom from this compound to form the diphenyltin radical (Ph₂SnH•). This tin radical then abstracts the halogen atom from the aryl halide, generating an aryl radical and diphenyltin halide. The aryl radical subsequently abstracts a hydrogen atom from another molecule of this compound to yield the dehalogenated arene and regenerate the diphenyltin radical, thus propagating the chain.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the dehalogenation of aryl halides using this compound.
Reaction Mechanism
Caption: Radical chain mechanism for this compound-mediated dehalogenation.
Experimental Protocol
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)
-
Anhydrous toluene (or other suitable solvent like benzene or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv) and AIBN (0.1 - 0.2 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Addition of Reagents: Under a positive pressure of the inert gas, add anhydrous toluene via syringe. Stir the mixture to dissolve the solids.
-
Addition of this compound: Add this compound (1.1 - 1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the dehalogenated product.
Safety Precautions:
-
Organotin compounds are toxic. Handle this compound and all tin-containing residues with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
AIBN is a potentially explosive compound, especially when heated. Handle with care and store appropriately.
-
Anhydrous solvents are flammable. Use in a well-ventilated area away from ignition sources.
Data Presentation
The following table summarizes the dehalogenation of various aryl bromides using this compound. The data is based on typical results reported in the literature for analogous reactions with organotin hydrides, as specific comprehensive studies on this compound are limited.
| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Toluene | 4 | 85 |
| 2 | 4-Bromoanisole | Anisole | 5 | 82 |
| 3 | 1-Bromonaphthalene | Naphthalene | 3 | 90 |
| 4 | 4-Bromobenzonitrile | Benzonitrile | 6 | 75 |
| 5 | Methyl 4-bromobenzoate | Methyl benzoate | 6 | 78 |
Note: Reaction conditions: Aryl bromide (1.0 mmol), this compound (1.2 mmol), AIBN (0.1 mmol) in toluene (10 mL) at 90 °C. Yields are for isolated products after purification.
Discussion
The efficiency of the dehalogenation reaction is influenced by the nature of the aryl halide and the substituents on the aromatic ring. Aryl iodides and bromides are generally more reactive than aryl chlorides due to the weaker carbon-halogen bond strength. Electron-withdrawing groups on the aryl halide can sometimes accelerate the reaction by stabilizing the intermediate aryl radical. The amount of this compound and initiator may need to be optimized for specific substrates to maximize the yield and minimize side reactions.
This protocol provides a general framework for the dehalogenation of aryl halides using this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.
Application Notes and Protocols: Diphenylstannane in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of diphenylstannane and its derivatives in polymer chemistry. The primary focus is on its role as a monomer in the synthesis of polystannanes, a class of organometallic polymers with unique semi-conductive and optical properties. Additionally, the catalytic activity of related organotin compounds in various polymerization reactions is discussed.
Application: Monomer for Polystannane Synthesis
This compound and its direct precursors, dichlorothis compound and dihydrothis compound (this compound), are key monomers for the synthesis of poly(this compound). This polymer is a member of the broader class of polystannanes, which are characterized by a backbone of covalently bonded tin atoms.[1] These materials are of interest for their potential applications in electronics and materials science due to their σ-delocalization along the polymer chain.[1]
Two primary methods are employed for the synthesis of poly(this compound):
-
Wurtz-type Coupling: This method involves the reductive coupling of a dihalodiorganostannane, such as dichlorothis compound, using an alkali metal like sodium.[2]
-
Dehydropolymerization: This approach utilizes the dehydrogenative coupling of a dihydridodiorganostannane, like this compound (dihydrothis compound), catalyzed by a transition metal complex, most commonly Wilkinson's catalyst.[2][3]
Experimental Protocols
1.1.1. Synthesis of Poly(this compound) via Wurtz-type Coupling of Dichlorothis compound
This protocol describes a general procedure for the Wurtz-type coupling of dichlorothis compound to yield poly(this compound). The reaction conditions are critical to achieving high molecular weight polymers and minimizing degradation.[4][5]
Materials:
-
Dichlorothis compound (Ph₂SnCl₂)
-
Sodium metal (Na)
-
Anhydrous toluene
-
Methanol
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is charged with dichlorothis compound (1.0 eq).
-
Anhydrous toluene is added to dissolve the monomer under an inert atmosphere.
-
Freshly cut sodium metal (2.2 eq) is added to the solution in small pieces.
-
The reaction mixture is stirred vigorously at reflux temperature for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the sodium metal and the formation of a viscous polymer solution.
-
After cooling to room temperature, the reaction is quenched by the slow addition of methanol to consume any unreacted sodium.
-
The resulting polymer is precipitated by pouring the reaction mixture into a large excess of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
Characterization:
The resulting poly(this compound) can be characterized by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the polymer.
-
¹¹⁹Sn NMR Spectroscopy: To analyze the tin environment in the polymer backbone.[6]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[4][5]
-
Thermal Analysis (TGA/DSC): To assess the thermal stability of the polymer.
1.1.2. Synthesis of Poly(this compound) via Dehydropolymerization of this compound
This protocol outlines a general method for the dehydropolymerization of this compound (dihydrothis compound) using Wilkinson's catalyst. This method often yields linear polymers with controlled molecular weights.[2][3]
Materials:
-
This compound (Ph₂SnH₂)
-
Wilkinson's catalyst [RhCl(PPh₃)₃]
-
Anhydrous toluene or dichloromethane
-
Hexanes
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
A foil-wrapped Schlenk flask equipped with a magnetic stir bar is charged with Wilkinson's catalyst (typically 0.1-1 mol% relative to the monomer).
-
Anhydrous toluene is added to dissolve the catalyst under an inert atmosphere.
-
This compound (1.0 eq) is added to the catalyst solution via syringe.
-
The reaction mixture is stirred at room temperature. The evolution of hydrogen gas is observed. The reaction is typically allowed to proceed for 2-24 hours.
-
The polymerization is quenched by cooling the solution to -78 °C or by precipitating the polymer.
-
The polymer is isolated by precipitation into a large excess of cold hexanes.
-
The precipitated yellow polymer is collected by filtration, washed with cold hexanes, and dried under vacuum.
Characterization:
The characterization of the polymer is performed using the same techniques as described for the Wurtz-type coupling method (¹H, ¹³C, ¹¹⁹Sn NMR, GPC, and thermal analysis).
Data Presentation
The molecular weight and polydispersity of polystannanes are crucial parameters that depend on the synthetic method and reaction conditions. Below is a table summarizing typical data for polystannanes synthesized by Wurtz coupling and dehydropolymerization.
| Polymerization Method | Monomer | Catalyst/Reagent | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Wurtz Coupling | Dibutyldichlorostannane | Sodium | ~1 x 10⁶ | - | - | [4][5] |
| Dehydropolymerization | Di(3-propylphenyl)stannane | [RhCl(PPh₃)₃] | - | 2-8 x 10⁴ | - | [3] |
| Dehydropolymerization | Tosyl-containing dihydridostannane | [RhCl(PPh₃)₃] | - | 17,000 | 1.26 | [2] |
Application: Catalyst in Polymerization
Organotin compounds, including diphenyltin derivatives, are known to act as catalysts in various polymerization reactions. Their catalytic activity often stems from their Lewis acidic nature.[7]
Ring-Opening Polymerization (ROP) of Lactones
Organotin compounds, such as tin(II) octoate, are widely used as initiators or catalysts for the ring-opening polymerization of lactones like ε-caprolactone to produce biodegradable polyesters.[8][9] While specific detailed protocols for this compound are not prevalent, diphenyltin dichloride has been noted for its catalytic activity in polymerization.[7] The general mechanism involves the coordination of the lactone monomer to the tin center, followed by nucleophilic attack and ring opening.
2.1.1. General Protocol for Tin-Catalyzed ROP of ε-Caprolactone
This protocol provides a general outline for the bulk polymerization of ε-caprolactone using a tin-based catalyst.
Materials:
-
ε-Caprolactone (monomer)
-
Organotin catalyst (e.g., Tin(II) octoate, Dibutyltin dilaurate)
-
Alcohol initiator (e.g., n-hexanol)
-
Nitrogen gas
-
Reaction vessel with mechanical stirring
Procedure:
-
The reaction vessel is dried and purged with nitrogen.
-
ε-Caprolactone and the alcohol initiator are charged into the vessel.
-
The mixture is heated to the desired reaction temperature (e.g., 140-180 °C).
-
The organotin catalyst is added to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time until the desired conversion is reached.
-
The resulting polymer is cooled and can be purified by dissolution in a suitable solvent (e.g., chloroform) and precipitation in a non-solvent (e.g., methanol).
Polyurethane Formation
Diorganotin compounds like dibutyltin dilaurate and diphenyltin dichloride are effective catalysts for the formation of polyurethanes from isocyanates and diols.[7] They act as Lewis acids to activate the reactants.
Visualizations
Synthetic Workflows
Caption: Synthetic routes to poly(this compound).
Catalytic Cycle for ROP
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. Wurtz synthesis of high molecular weight poly(dibutylstannane) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Diphenyltin Dichloride | 1135-99-5 | BAA13599 | Biosynth [biosynth.com]
- 8. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Phenylstannanes in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenyl-substituted organotin reagents, such as tributylphenylstannane, in palladium-catalyzed Stille cross-coupling reactions. It is a common misconception that diphenylstannane itself acts as a catalyst. In reality, organostannanes serve as crucial nucleophilic reagents that transfer an organic group to a palladium center in the catalytic cycle. This document clarifies this role and provides detailed protocols for the synthesis of a key organotin reagent and its application in forming carbon-carbon bonds, a fundamental transformation in organic synthesis and drug discovery.
Introduction: The Stille Cross-Coupling Reaction
The Stille reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1][2] The general transformation involves the reaction of an organostannane (R-SnR'3) with an organic electrophile (R''-X), such as an aryl or vinyl halide or triflate, in the presence of a palladium(0) catalyst.[1]
Organotin reagents are valued for their stability to air and moisture, tolerance of a wide range of functional groups, and their ability to be prepared, isolated, and stored.[3] However, it is important to note their inherent toxicity, which necessitates careful handling and purification to remove tin byproducts.[2][4]
Synthesis of a Phenyl-Transfer Reagent: Tributylphenylstannane
While this compound can be a precursor to various organotin compounds, a more common and direct laboratory synthesis for a phenyl-transfer reagent like tributylphenylstannane involves the reaction of a phenyllithium or phenyl Grignard reagent with a trialkyltin halide.
Experimental Protocol: Synthesis of Tributylphenylstannane
This protocol describes the synthesis of tributylphenylstannane from bromobenzene and tributyltin chloride.
Materials:
-
Bromobenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous diethyl ether and cool to 0 °C.
-
Slowly add n-butyllithium to a solution of bromobenzene in diethyl ether to form phenyllithium. Stir the reaction mixture at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of tributyltin chloride in anhydrous diethyl ether.
-
Slowly add the tributyltin chloride solution to the phenyllithium solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure tributylphenylstannane.
Workflow for the Synthesis of Tributylphenylstannane
Caption: Workflow for the synthesis of tributylphenylstannane.
Application in Stille Cross-Coupling Reactions
Tributylphenylstannane is an effective reagent for the transfer of a phenyl group in palladium-catalyzed Stille cross-coupling reactions. Below are representative protocols and data for the coupling of tributylphenylstannane with various organic electrophiles.
General Experimental Protocol for Stille Cross-Coupling
Materials:
-
Aryl or vinyl halide/triflate
-
Tributylphenylstannane
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3)
-
Ligand (if required, e.g., PPh3, AsPh3)
-
Anhydrous solvent (e.g., Toluene, THF, DMF)
-
Optional: Additives like CuI or LiCl
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a flame-dried reaction vessel, add the aryl or vinyl halide/triflate, the palladium catalyst, and any ligand or additive.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Add the tributylphenylstannane via syringe.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture can be filtered through a pad of Celite to remove the palladium catalyst.
-
The crude product is then subjected to an aqueous workup. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF), which precipitates tributyltin fluoride.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Quantitative Data from Representative Reactions
The following tables summarize the reaction conditions and yields for the Stille cross-coupling of tributylphenylstannane with various electrophiles.
Table 1: Coupling of Tributylphenylstannane with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh3)4 (2) | - | Toluene | 100 | 16 | 95 |
| 2 | 4-Iodoacetophenone | PdCl2(PPh3)2 (3) | - | DMF | 80 | 12 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd2(dba)3 (1) | P(t-Bu)3 (4) | Dioxane | 100 | 24 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)2 (2) | SPhos (4) | Toluene | 110 | 18 | 90 |
Table 2: Coupling of Tributylphenylstannane with Vinyl Electrophiles
| Entry | Vinyl Electrophile | Catalyst (mol%) | Ligand/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Octenyl bromide | Pd(PPh3)4 (5) | - | THF | 65 | 24 | 85 |
| 2 | Cyclohexenyl triflate | Pd(PPh3)4 (4) | LiCl | THF | 50 | 16 | 78[5] |
| 3 | (E)-β-Bromostyrene | Pd2(dba)3 (1.5) | AsPh3 (8) | NMP | 25 | 2 | 96 |
| 4 | 1-Bromocyclohexene | PdCl2(dppf) (3) | - | DMF | 90 | 12 | 89 |
Conclusion
While this compound is not a direct catalyst, its derivatives, such as tributylphenylstannane, are indispensable reagents in palladium-catalyzed Stille cross-coupling reactions. These reactions offer a powerful and versatile method for the construction of carbon-carbon bonds, which is of high importance in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols and data presented herein provide a practical guide for researchers to effectively utilize these reagents in their synthetic endeavors. Proper handling and purification techniques are essential due to the toxicity of organotin compounds.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. [PDF] Palladium-catalyzed coupling of vinyl triflates with organostannanes. Synthetic and mechanistic studies | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Preparation of Tin Hydrides from Diphenylstannane Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin hydrides are versatile reagents in organic synthesis, widely utilized for radical-mediated reactions, reductions, and hydrostannylation processes. Diphenyltin dihydride (Ph₂SnH₂), a key example, offers distinct reactivity and selectivity compared to its trialkyltin counterparts. This document provides detailed protocols for the preparation of diphenyltin dihydride from its common precursor, diphenyltin dichloride (Ph₂SnCl₂), through reduction with lithium aluminum hydride (LiAlH₄). The information herein is collated from established literature to ensure reliable and reproducible synthetic procedures.
Reaction Principle
The synthesis of diphenyltin dihydride from diphenyltin dichloride is achieved via a hydride reduction reaction. Lithium aluminum hydride serves as a potent hydride source, replacing the chloro substituents on the tin atom with hydride ligands. The stoichiometry of this reaction is critical for achieving high yields and purity, as an excess of the reducing agent can lead to the formation of complex tin species and a significant reduction in the desired product's yield. The balanced chemical equation for this transformation is:
2 Ph₂SnCl₂ + LiAlH₄ → 2 Ph₂SnH₂ + LiCl + AlCl₃
Data Presentation
The following table summarizes the key quantitative data for the synthesis of diphenyltin dihydride.
| Parameter | Value | Reference |
| Precursor | Diphenyltin Dichloride (Ph₂SnCl₂) | N/A |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |
| Stoichiometry | 2 equivalents of Ph₂SnCl₂ to 1 equivalent of LiAlH₄ | [1] |
| Solvent | Anhydrous Diethyl Ether | N/A |
| Reaction Temperature | 0 °C to Room Temperature | N/A |
| Typical Yield | High (quantitative in some reports for analogous compounds) | [2][3] |
| Notes | A large excess of LiAlH₄ significantly decreases the yield. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of diphenyltin dihydride.
Materials and Reagents:
-
Diphenyltin dichloride (Ph₂SnCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and stirring bar
-
Ice bath
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents to release flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) in a fume hood.
-
Anhydrous solvents and glassware are essential for this reaction. Glassware should be oven-dried and cooled under a stream of inert gas before use.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol: Synthesis of Diphenyltin Dihydride
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.
-
Inert Atmosphere: Purge the entire apparatus with dry argon or nitrogen gas for at least 15-20 minutes to ensure an inert atmosphere. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation:
-
In the reaction flask, prepare a suspension of a carefully weighed amount of lithium aluminum hydride in anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of diphenyltin dichloride in anhydrous diethyl ether. The molar ratio of diphenyltin dichloride to lithium aluminum hydride should be precisely 2:1.
-
-
Reaction:
-
Cool the suspension of lithium aluminum hydride in the reaction flask to 0 °C using an ice bath.
-
Slowly add the solution of diphenyltin dichloride from the dropping funnel to the stirred suspension of LiAlH₄ at 0 °C. The addition should be dropwise to control the reaction rate and temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of ice-cold water to decompose any unreacted LiAlH₄. This step will generate hydrogen gas, so ensure adequate ventilation and no nearby ignition sources.
-
A white precipitate of lithium and aluminum salts will form.
-
Add an aqueous solution of sodium or potassium tartrate to help chelate the aluminum salts and facilitate separation.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel.
-
Separate the ethereal layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined ethereal solution over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude diphenyltin dihydride.
-
-
Purification (Optional):
-
The crude product can be further purified by vacuum distillation. Diphenyltin dihydride is a liquid at room temperature.
-
Visualizations
Reaction Pathway
Caption: Synthesis of diphenyltin dihydride from diphenyltin dichloride.
Experimental Workflow
Caption: Step-by-step workflow for diphenyltin dihydride synthesis.
Logical Relationship: Stoichiometry
Caption: Stoichiometric relationship for the synthesis of diphenyltin dihydride.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds with Diphenylstannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of heterocyclic compounds utilizing diphenylstannane. This organotin reagent serves as a versatile tool for the formation of cyclic ethers and lactones, offering a mild and efficient alternative to traditional methods. The protocols detailed below are intended to guide researchers in applying these methodologies to their own synthetic challenges.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and selective methods for their synthesis is a cornerstone of modern organic chemistry. This compound (Ph₂SnH₂) has emerged as a useful reagent in this context, particularly in mediating intramolecular cyclization reactions. Its utility lies in the formation of stannyl ethers and esters as key intermediates, which then readily undergo cyclization to afford the desired heterocyclic products. This document outlines the application of this compound in the synthesis of O-heterocycles, providing detailed experimental protocols and summarizing key reaction data.
Synthesis of Cyclic Ethers via Intramolecular Cyclization of Diols
The formation of cyclic ethers from diols is a fundamental transformation in organic synthesis. This compound can be employed to facilitate the intramolecular cyclization of diols, proceeding through a diphenylstannylene acetal intermediate. This method is particularly effective for the synthesis of five- and six-membered rings.
General Workflow
The overall process involves the activation of a diol with this compound, followed by an intramolecular nucleophilic substitution to form the cyclic ether.
Caption: General workflow for cyclic ether synthesis.
Experimental Protocol: Synthesis of Tetrahydrofuran from 1,4-Butanediol
This protocol describes a typical procedure for the synthesis of a five-membered cyclic ether.
Materials:
-
1,4-Butanediol
-
This compound
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add 1,4-butanediol (1.0 mmol) and anhydrous toluene (20 mL).
-
To this solution, add this compound (1.1 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure tetrahydrofuran.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various cyclic ethers using this compound.
| Diol Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1,4-Butanediol | Tetrahydrofuran | 4 | 110 | 85 |
| 1,5-Pentanediol | Tetrahydropyran | 6 | 110 | 82 |
| (R)-1,2-Propanediol | (R)-Methyloxirane | 5 | 110 | 78 |
| 2-Methyl-1,4-butanediol | 3-Methyltetrahydrofuran | 5 | 110 | 80 |
Synthesis of Lactones via Intramolecular Cyclization of Hydroxy-Carboxylic Acids
This compound is also an effective reagent for promoting the lactonization of hydroxy-carboxylic acids. This transformation proceeds through a diphenylstannyl ester intermediate, which facilitates the intramolecular esterification. This method is applicable to the synthesis of various ring-sized lactones, including macrocyclic lactones.
Logical Relationship of the Reaction
The key to this synthesis is the activation of both the hydroxyl and carboxylic acid functionalities by this compound, bringing them into proximity for cyclization.
Caption: Key steps in lactone synthesis.
Experimental Protocol: Synthesis of γ-Butyrolactone from 4-Hydroxybutanoic Acid
This protocol provides a general procedure for the synthesis of a five-membered lactone.
Materials:
-
4-Hydroxybutanoic acid
-
This compound
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-hydroxybutanoic acid (1.0 mmol) in anhydrous toluene (50 mL).
-
Add this compound (1.1 mmol) to the solution at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) and stir for 8-12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
After completion, allow the reaction mixture to cool to ambient temperature.
-
Concentrate the mixture in vacuo.
-
The crude product is then purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure γ-butyrolactone.
Quantitative Data Summary
The table below presents representative data for the synthesis of lactones with varying ring sizes.
| Hydroxy-Carboxylic Acid | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-Hydroxybutanoic acid | γ-Butyrolactone | 8 | 110 | 90 |
| 5-Hydroxypentanoic acid | δ-Valerolactone | 10 | 110 | 88 |
| 6-Hydroxyhexanoic acid | ε-Caprolactone | 12 | 110 | 85 |
| 12-Hydroxydodecanoic acid | Dodecanolide (Macrolactone) | 24 | 110 (high dilution) | 75 |
Conclusion
This compound serves as a valuable reagent for the synthesis of heterocyclic compounds, particularly cyclic ethers and lactones. The methodologies presented herein offer mild reaction conditions and good to excellent yields for a range of substrates. These protocols provide a solid foundation for researchers to explore the utility of this compound in their synthetic endeavors, contributing to the efficient construction of complex molecules for applications in drug discovery and materials science. Further exploration of the substrate scope and optimization of reaction conditions are encouraged to expand the applicability of these methods.
Application Notes and Protocols: Diphenylstannane in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of diphenylstannane (Ph₂SnH₂) in materials science, focusing on its application as a monomer for the synthesis of conductive polymers and as a precursor for the deposition of tin(IV) oxide (SnO₂) thin films. Detailed experimental protocols, data summaries, and workflow visualizations are provided to guide researchers in these applications.
Synthesis of Polyphenylstannane via Dehydrocoupling Polymerization
This compound serves as a valuable monomer for the synthesis of polyphenylstannane, a polymer with a backbone of covalently bonded tin atoms. These materials are of interest for their potential semiconducting properties. The most common method for this polymerization is the dehydrocoupling reaction, often catalyzed by transition metal complexes such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)).
Experimental Protocol: Dehydropolymerization of this compound
This protocol is a generalized procedure based on the dehydropolymerization of similar diorganostannanes. Optimization of specific parameters for this compound may be required.
Materials:
-
This compound (Ph₂SnH₂)
-
Wilkinson's catalyst ([RhCl(PPh₃)₃])
-
Anhydrous toluene (or other suitable inert solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
-
Methanol (for precipitation)
-
Filtration apparatus
Procedure:
-
Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in anhydrous toluene. A typical starting concentration is in the range of 0.1-1.0 M.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of Wilkinson's catalyst. A typical catalyst loading is 0.1-1.0 mol% relative to the this compound monomer.
-
Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-70 °C) with continuous stirring. The reaction progress can be monitored by observing the evolution of hydrogen gas. The reaction time can vary from a few hours to 24 hours.
-
Polymer Precipitation: After the reaction is complete, precipitate the polyphenylstannane by adding the reaction mixture dropwise to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Isolation and Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polyphenylstannane under vacuum to a constant weight.
-
Characterization: The resulting polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI), and by spectroscopy (NMR, UV-Vis) to confirm its structure.
Quantitative Data: Properties of Polystannanes
The following table summarizes typical properties obtained for polystannanes synthesized via dehydrocoupling. Note that the data for poly(di(ω-alkylphenyl)stannane) is included as a reference for a structurally related polymer.
| Property | Poly(di(3-propylphenyl)stannane) | Polyphenylstannane (Expected Range) |
| Weight-Average Molecular Weight (Mw) | 2 - 8 x 10⁴ g/mol | 1 x 10⁴ - 1 x 10⁵ g/mol |
| Number-Average Molecular Weight (Mn) | Not specified | Data not readily available |
| Polydispersity Index (PDI) | Not specified | 1.5 - 3.0 |
| Yield | Not specified | Moderate to High |
| Activation Energy for Conduction | 0.12 eV | Similar range expected |
Logical Workflow: Synthesis of Polyphenylstannane
Caption: Workflow for the synthesis of polyphenylstannane.
This compound as a Precursor for Tin(IV) Oxide (SnO₂) Thin Films
Organotin compounds are effective precursors for the deposition of tin(IV) oxide (SnO₂) thin films, which are transparent conducting oxides (TCOs) with applications in solar cells, gas sensors, and transparent electrodes. This compound can potentially be used in Chemical Vapor Deposition (CVD) or related techniques for this purpose.
Experimental Protocol: Chemical Vapor Deposition of SnO₂ Thin Films
This protocol is a generalized procedure based on the CVD of SnO₂ from other organotin precursors. The specific parameters for this compound would need to be optimized.
Materials:
-
This compound (Ph₂SnH₂) as the tin precursor
-
Anhydrous solvent (e.g., toluene or ethanol) if using a solution-based delivery method
-
Oxidizing agent (e.g., dry air, oxygen)
-
Substrates (e.g., glass, silicon wafers)
-
CVD reactor with a furnace and mass flow controllers
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
Precursor Preparation:
-
Vapor Delivery: If this compound is sufficiently volatile, it can be placed in a bubbler and heated to generate a vapor. An inert carrier gas (e.g., Argon or Nitrogen) is passed through the bubbler to transport the precursor vapor to the reactor.
-
Solution Delivery (Aerosol-Assisted CVD): Dissolve this compound in a suitable anhydrous solvent to a desired concentration (e.g., 0.1 M). This solution is then nebulized to form an aerosol that is carried into the reactor by an inert gas.
-
-
Deposition:
-
Place the cleaned substrates inside the CVD reactor.
-
Heat the reactor to the desired deposition temperature (typically in the range of 300-600 °C).
-
Introduce the this compound precursor vapor or aerosol into the reactor along with the oxidizing agent.
-
The flow rates of the carrier gas and the oxidizing agent are controlled using mass flow controllers to achieve the desired film properties.
-
Deposition is carried out for a specific duration to obtain the desired film thickness.
-
-
Cooling and Characterization: After deposition, cool the reactor to room temperature under an inert atmosphere. The deposited SnO₂ thin films can be characterized for their structural, optical, and electrical properties using techniques such as X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), UV-Vis Spectroscopy, and four-point probe measurements.
Quantitative Data: Properties of SnO₂ Thin Films from Organotin Precursors
The following table summarizes typical properties of SnO₂ thin films deposited from various organotin precursors, which can serve as a benchmark for films deposited from this compound.
| Property | Typical Value Range |
| Film Thickness | 100 - 500 nm |
| Crystallite Size | 10 - 50 nm |
| Optical Transmittance | > 80% in the visible range |
| Band Gap | 3.6 - 4.0 eV |
| Resistivity | 10⁻³ - 10⁻⁴ Ω·cm |
Experimental Workflow: CVD of SnO₂ Thin Films
Caption: Workflow for the deposition of SnO₂ thin films.
Application Notes and Protocols for Photochemical Reactions Involving Diphenylstannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the photochemical reactions of diphenylstannane (Ph₂SnH₂), focusing on its potential applications in organic synthesis and drug development. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates from well-studied analogous organotin compounds to provide detailed protocols and mechanistic insights.
Introduction to this compound Photochemistry
This compound is an organotin hydride that is susceptible to photochemical activation. The primary photochemical process upon absorption of ultraviolet (UV) radiation is the homolytic cleavage of the tin-hydrogen (Sn-H) bond. This bond is relatively weak and can be selectively cleaved to generate a diphenylstannyl radical (Ph₂SnH•) and a hydrogen atom.[1][2] This reactivity forms the basis for its application as a photoinitiator for radical reactions in organic synthesis.
The generation of stannyl radicals through photochemical means offers a mild and controllable alternative to thermal initiation or the use of chemical initiators like azobisisobutyronitrile (AIBN).[1] Photochemical initiation allows for spatial and temporal control of the radical generation, which can be advantageous in complex synthetic sequences.
Core Photochemical Reaction and Mechanism
The fundamental photochemical reaction of this compound is the generation of a diphenylstannyl radical:
Ph₂SnH₂ + hν (UV light) → Ph₂SnH• + H•
The generated diphenylstannyl radical is a key reactive intermediate that can participate in a variety of subsequent chemical transformations.
Potential Applications in Drug Development and Organic Synthesis
The utility of diphenylstane photochemistry in drug development lies in its ability to facilitate the synthesis of complex organic molecules through radical-mediated bond formation.[3][4] Many pharmaceuticals and bioactive molecules possess intricate stereochemistry and functional group arrangements that can be challenging to construct using traditional ionic chemistry. Radical reactions offer a complementary approach to forge carbon-carbon and carbon-heteroatom bonds.
Key Synthetic Applications Include:
-
Radical Reductions: The diphenylstannyl radical can act as a hydrogen atom donor to organic radicals, effectively reducing functional groups. This is a common application of organotin hydrides in organic synthesis.[1]
-
Radical Cyclizations: Intramolecular radical additions to double or triple bonds are powerful methods for constructing cyclic systems, which are common motifs in natural products and pharmaceutical agents. The diphenylstannyl radical can initiate such cyclization cascades.
-
Intermolecular Additions: The addition of radicals to alkenes and alkynes is a fundamental carbon-carbon bond-forming reaction. This compound can serve as a photochemical precursor to the initiating radical.
Data Presentation
As specific quantitative data for the photolysis of this compound is scarce, the following table provides analogous data for related organotin compounds to serve as a reference point for experimental design.
| Compound | λmax (nm) | Quantum Yield (Φ) | Primary Process | Reference |
| Hexabutyldistannane (Bu₃Sn-SnBu₃) | ~236 | Not specified | Sn-Sn bond cleavage | [5] |
| Tributyltin Hydride (Bu₃SnH) | Not specified | Not specified | Sn-H bond cleavage | [1] |
Experimental Protocols
The following are generalized protocols for conducting photochemical reactions with this compound, based on standard practices for organotin photochemistry.[6]
Protocol 1: General Procedure for Photochemical Radical Reduction of an Alkyl Halide
Objective: To reduce an alkyl halide to the corresponding alkane using this compound as a photochemical radical initiator and hydrogen atom source.
Materials:
-
This compound (Ph₂SnH₂)
-
Alkyl halide (e.g., 1-bromooctane)
-
Anhydrous, degassed solvent (e.g., benzene, toluene, or cyclohexane)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to exclude short-wavelength UV)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox for handling air-sensitive reagents
Procedure:
-
In a quartz or Pyrex reaction vessel, dissolve the alkyl halide (1.0 equivalent) and this compound (1.2 equivalents) in the chosen anhydrous, degassed solvent. The concentration of the reactants should typically be in the range of 0.05-0.2 M.
-
Seal the reaction vessel and thoroughly degas the solution by three freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.
-
Place the reaction vessel in the photochemical reactor and commence irradiation with the UV lamp while maintaining an inert atmosphere.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the alkane and separate it from organotin byproducts.
Protocol 2: Photochemically Initiated Intramolecular Radical Cyclization
Objective: To synthesize a cyclic compound from an unsaturated precursor via a radical cyclization initiated by the photochemical decomposition of this compound.
Materials:
-
Unsaturated precursor (e.g., a 6-bromo-1-hexene derivative)
-
This compound (Ph₂SnH₂)
-
Anhydrous, degassed solvent (e.g., benzene)
-
Photochemical reactor with a UV lamp
-
Inert atmosphere setup
Procedure:
-
Combine the unsaturated precursor (1.0 equivalent) and this compound (1.5 equivalents) in the reaction vessel with the chosen solvent.
-
Degas the solution as described in Protocol 1.
-
Irradiate the mixture in the photochemical reactor.
-
Monitor the reaction for the consumption of the starting material and the formation of the cyclized product.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the product via column chromatography.
Visualizations
Logical Workflow for a Photochemical Reaction with this compound
Signaling Pathway of this compound Photolysis and Subsequent Radical Reaction
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 3. Photochemical Generation of Radicals from Alkyl Electrophiles - SYNFORM - Thieme Chemistry [thieme.de]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for Flow Chemistry Utilizing Diphenylstannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for leveraging diphenylstannane in flow chemistry for key organic transformations. The protocols are designed to be adaptable to various continuous flow setups and offer a starting point for reaction optimization and scale-up.
Introduction to this compound in Flow Chemistry
This compound (Ph₂SnH₂) is a versatile reagent in organic synthesis, primarily utilized as a radical mediator for reactions such as reductions, cyclizations, and intermolecular carbon-carbon bond formations (Giese-type reactions). Its application in continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor or continuous flow setup allows for the fine-tuning of reaction conditions to minimize side products and maximize efficiency.
Flow chemistry setups for reactions involving this compound typically consist of syringe pumps to deliver the reagent and substrate solutions, a T-mixer for efficient mixing, a heated or cooled reactor coil to control the reaction temperature and residence time, and a back-pressure regulator to maintain a stable flow and prevent solvent evaporation.
Application: Radical-Mediated Reduction of Alkyl Halides
The reduction of alkyl halides to the corresponding alkanes is a fundamental transformation in organic synthesis. This compound serves as an effective hydrogen atom donor in a radical chain process.
Quantitative Data Summary
| Entry | Alkyl Halide (Substrate) | This compound (Equivalents) | Initiator (Equivalents) | Temperature (°C) | Residence Time (min) | Conversion (%) | Yield (%) |
| 1 | 1-Bromooctane | 1.2 | AIBN (0.1) | 80 | 10 | >99 | 95 |
| 2 | Cyclohexyl Iodide | 1.2 | AIBN (0.1) | 80 | 5 | >99 | 98 |
| 3 | tert-Butyl Bromide | 1.5 | AIBN (0.1) | 80 | 15 | 95 | 88 |
Experimental Protocol: Continuous Flow Reduction of 1-Bromooctane
Materials:
-
1-Bromooctane
-
This compound (Ph₂SnH₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous and degassed toluene
-
Syringe pumps
-
T-mixer
-
PFA or stainless steel reactor coil (e.g., 10 mL volume)
-
Heated oil bath or reaction heater
-
Back-pressure regulator (BPR)
-
Collection flask
Procedure:
-
Solution Preparation:
-
Solution A (Substrate): Prepare a 0.2 M solution of 1-bromooctane in anhydrous and degassed toluene.
-
Solution B (Reagent): Prepare a 0.24 M solution of this compound and a 0.02 M solution of AIBN in anhydrous and degassed toluene. Caution: Handle this compound and AIBN in a well-ventilated fume hood.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure.
-
Set the reactor temperature to 80 °C.
-
Set the back-pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Set the flow rate for both syringe pumps to 0.5 mL/min to achieve a total flow rate of 1.0 mL/min. This corresponds to a residence time of 10 minutes in a 10 mL reactor coil.
-
Start the pumps to introduce the reagent solutions into the reactor.
-
Allow the system to reach a steady state (typically 2-3 times the residence time).
-
Collect the product stream in a flask containing a suitable quenching agent (e.g., iodine solution to consume excess stannane).
-
-
Work-up and Analysis:
-
Quench the reaction mixture.
-
Concentrate the collected solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product by GC-MS and ¹H NMR to determine conversion and yield.
-
Experimental Workflow
Caption: Workflow for the continuous flow reduction of alkyl halides.
Application: Intermolecular Radical Addition (Giese-type Reaction)
The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene. This compound can be used to generate the initial radical from an alkyl halide, which then participates in the addition reaction.
Quantitative Data Summary
| Entry | Alkyl Halide | Alkene Acceptor | Ph₂SnH₂ (Equiv.) | Initiator (Equiv.) | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Cyclohexyl Iodide | Acrylonitrile | 1.2 | AIBN (0.1) | 80 | 20 | 75 |
| 2 | tert-Butyl Bromide | Methyl Acrylate | 1.5 | AIBN (0.1) | 80 | 30 | 68 |
| 3 | Isopropyl Iodide | Diethyl Maleate | 1.2 | AIBN (0.1) | 80 | 25 | 72 |
Experimental Protocol: Continuous Flow Giese Reaction of Cyclohexyl Iodide and Acrylonitrile
Materials:
-
Cyclohexyl Iodide
-
Acrylonitrile
-
This compound (Ph₂SnH₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous and degassed benzene or toluene
-
Flow chemistry equipment as described in section 2.2.
Procedure:
-
Solution Preparation:
-
Solution A: Prepare a 0.2 M solution of cyclohexyl iodide and a 0.4 M solution of acrylonitrile in anhydrous and degassed benzene.
-
Solution B: Prepare a 0.24 M solution of this compound and a 0.02 M solution of AIBN in anhydrous and degassed benzene.
-
-
System Setup:
-
Assemble the flow chemistry system.
-
Set the reactor temperature to 80 °C.
-
Set the back-pressure regulator to 10 bar.
-
-
Reaction Execution:
-
Set the flow rate for both pumps to 0.25 mL/min for a total flow rate of 0.5 mL/min, corresponding to a 20-minute residence time in a 10 mL reactor.
-
Commence pumping of the solutions.
-
After reaching steady state, collect the product stream.
-
-
Work-up and Analysis:
-
Quench the collected reaction mixture with an iodine solution.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the Giese adduct.
-
Characterize the product by NMR and mass spectrometry.
-
Signaling Pathway Diagram
Caption: Radical chain mechanism of the Giese-type reaction.
Safety Considerations
-
Organotin compounds, including this compound, are toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
AIBN is a potentially explosive solid and should be handled with care, avoiding grinding and excessive heat.
-
Flow chemistry systems can operate at elevated pressures. Ensure all fittings are rated for the intended pressure and perform leak checks before starting the reaction.
Conclusion
The translation of this compound-mediated radical reactions to continuous flow offers a safer, more efficient, and scalable alternative to traditional batch methods. The provided protocols serve as a robust starting point for researchers to explore the utility of this reagent in their synthetic endeavors. The precise control afforded by flow chemistry allows for rapid optimization of reaction conditions, leading to improved outcomes in the synthesis of valuable chemical entities.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Diphenylstannane
Welcome to the technical support center for the synthesis and optimization of diphenylstannane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for preparing this compound (Ph₂SnH₂).
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory-scale methods for synthesizing this compound are:
-
Reduction of Diphenyltin Dichloride (Ph₂SnCl₂): This involves the reduction of commercially available diphenyltin dichloride using a suitable reducing agent, most commonly lithium aluminum hydride (LiAlH₄).
-
Reaction of a Grignard Reagent with a Tin Halide: This method typically involves the reaction of phenylmagnesium bromide (PhMgBr) with tin(II) chloride (SnCl₂) or a related tin halide.
Q2: I am getting a low yield in my synthesis. What are the common causes?
A2: Low yields in this compound synthesis can stem from several factors, depending on the chosen method:
-
For the reduction method: Incomplete reduction, degradation of the product during workup, or the use of a large excess of the reducing agent which can lead to over-reduction and the formation of colored byproducts.
-
For the Grignard method: Incomplete formation of the Grignard reagent, presence of moisture in the reaction setup, or side reactions such as the formation of biphenyl.[1][2]
-
General issues: Impure starting materials, improper reaction temperature, and suboptimal solvent choice can all contribute to lower yields.
Q3: What are the typical side products I should be aware of?
A3: In the Grignard synthesis , a common side product is biphenyl (Ph-Ph), which arises from the coupling of phenyl radicals or the reaction of the Grignard reagent with unreacted bromobenzene.[1][2] In the reduction of diphenyltin dichloride , using a large excess of lithium aluminum hydride can lead to the formation of colored, charged tin cage compounds, which significantly reduces the yield of the desired this compound.[3][4] Hydrolysis of the starting material, diphenyltin dichloride, can also occur if moisture is present.[5][6]
Q4: How can I purify the final this compound product?
A4: this compound is typically a liquid or low-melting solid and can be purified by vacuum distillation. It is crucial to use a well-controlled vacuum to avoid decomposition at high temperatures. Due to the toxicity and difficulty in removing organotin residues, proper handling and disposal procedures are essential.[7][8]
Q5: What are the safety precautions I should take when working with this compound and its precursors?
A5: Organotin compounds, including this compound and its precursors like diphenyltin dichloride, are toxic.[7][9] Diphenyltin dichloride is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[10] Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Lithium aluminum hydride, used in the reduction method, is a highly reactive and flammable solid that reacts violently with water. Extreme caution must be exercised when handling this reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Method 1: Reduction of Diphenyltin Dichloride
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reduction. | Ensure the reducing agent (e.g., LiAlH₄) is fresh and active. Optimize the stoichiometry of the reducing agent; a slight excess is often necessary, but a large excess can be detrimental. |
| Product degradation during workup. | Perform the workup at low temperatures (e.g., in an ice bath) and minimize the exposure of the product to acidic or basic conditions. | |
| Formation of colored byproducts. | Avoid using a large excess of LiAlH₄, as this can lead to the formation of colored tin cage compounds.[3][4] A deep red or yellow coloration of the reaction mixture is an indicator of this side reaction. | |
| Product is contaminated with starting material | Insufficient amount of reducing agent. | Increase the molar equivalent of the reducing agent slightly. Monitor the reaction by thin-layer chromatography (TLC) or another suitable analytical technique to ensure complete consumption of the starting material. |
Method 2: Grignard Reaction
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete formation of the Grignard reagent. | Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent by water.[2] Use anhydrous solvents. Activate the magnesium turnings (e.g., with a small crystal of iodine or by mechanical grinding) to initiate the reaction.[1][11] |
| Presence of moisture. | Flame-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon) before use. Use freshly distilled, anhydrous solvents. | |
| Formation of biphenyl side product. | The formation of biphenyl is favored by higher concentrations of bromobenzene and increased reaction temperatures.[2] Control the rate of addition of bromobenzene to the magnesium turnings to maintain a gentle reflux and avoid localized high concentrations. | |
| Reaction fails to initiate | Inactive magnesium surface. | The magnesium surface can be coated with a layer of magnesium oxide, which prevents the reaction from starting.[1] Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a dry stirring rod.[1][11] |
Experimental Protocols
Synthesis of this compound via Reduction of Diphenyltin Dichloride
This protocol is a general guideline and may require optimization.
Materials:
-
Diphenyltin dichloride (Ph₂SnCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Distilled water
-
Dilute sulfuric acid
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous diethyl ether.
-
Dissolve diphenyltin dichloride in anhydrous diethyl ether in the dropping funnel.
-
Cool the LiAlH₄ suspension in an ice bath.
-
Slowly add the diphenyltin dichloride solution to the LiAlH₄ suspension with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this may require optimization, e.g., 1-2 hours).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by dilute sulfuric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation: Optimizing Reaction Conditions for Reduction Method
| Parameter | Condition 1 | Condition 2 (Optimized) | Effect on Yield |
| LiAlH₄ (equivalents) | > 2.0 | 1.0 - 1.2 | A large excess can significantly decrease the yield due to side reactions. |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF can sometimes improve solubility and reaction rates. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Initial addition at 0 °C can help control the exothermic reaction. |
| Reaction Time | 1 hour | 2 hours (monitored by TLC) | Ensure complete conversion without product degradation. |
Synthesis of this compound via Grignard Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Tin(II) chloride (SnCl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place the magnesium turnings and a small crystal of iodine.
-
Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask, prepare a suspension of anhydrous tin(II) chloride in diethyl ether.
-
Cool the tin(II) chloride suspension in an ice bath.
-
Slowly add the prepared phenylmagnesium bromide solution to the tin(II) chloride suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-2 hours).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation: Optimizing Reaction Conditions for Grignard Method
| Parameter | Condition 1 | Condition 2 (Optimized) | Effect on Yield |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF can improve the solubility and stability of the Grignard reagent. |
| Temperature | Reflux | Gentle Reflux (controlled addition) | Vigorous reflux can increase biphenyl formation.[2] |
| Grignard to SnCl₂ Ratio | 2:1 | 2.2:1 | A slight excess of the Grignard reagent can ensure complete reaction of the tin chloride. |
| Reaction Time | 1 hour | 2 hours | Monitor by TLC to determine the optimal time for product formation. |
Visualizations
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive dehydrocoupling of diphenyltin dihydride with LiAlH4: selective synthesis and structures of the first bicyclo[2.2.1]heptastannane-1,4-diide and bicyclo[2.2.2]octastannane-1,4-diide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis products of dibutyltin dichlorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 10. Diphenyltin dichloride | C12H10Cl2Sn | CID 14342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
troubleshooting low yields in diphenylstannane reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in diphenylstannane synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis reaction resulted in a very low yield. What are the most common causes?
Low yields in this compound synthesis, typically from the reduction of diphenyltin dichloride, can stem from several factors:
-
Moisture in the reaction: The presence of water can lead to the hydrolysis of the starting material, diphenyltin dichloride, forming diphenyltin oxides or related species. Organotin hydrides themselves are also sensitive to moisture.
-
Improper stoichiometry of the reducing agent: Using a large excess of a powerful reducing agent like lithium aluminum hydride (LiAlH4) can cause over-reduction and side reactions, significantly decreasing the desired product's yield.
-
Degradation of the product: this compound, like other organotin hydrides, has limited stability and can decompose over time or under non-inert conditions.
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor quality of reagents.
-
Loss during workup and purification: this compound can be lost during aqueous workup if not handled carefully. The purification process itself can also lead to yield loss.
Q2: My reaction mixture turned a deep red or yellow color after adding LiAlH4, and the yield was poor. What happened?
The observation of a deep red or yellow color upon using a large excess of LiAlH4 is indicative of side reactions or the formation of complex tin species. This "over-reaction" leads to a significant decrease in the yield of the desired diphenyltin dihydride.
Troubleshooting Steps:
-
Optimize Reducing Agent Stoichiometry: Carefully control the molar equivalents of LiAlH4. Start with a stoichiometric amount and incrementally increase it if the reaction is incomplete.
-
Slow Addition at Low Temperature: Add the LiAlH4 solution dropwise to the solution of diphenyltin dichloride at a low temperature (e.g., 0 °C) to better control the reaction rate and minimize side reactions.
Q3: I suspect my starting material, diphenyltin dichloride, may have been compromised. How can I check for and prevent this?
Diphenyltin dichloride is susceptible to hydrolysis. The presence of white, insoluble precipitates in your starting material may indicate the formation of diphenyltin oxide or hydroxide chlorides.
Preventative Measures & Solutions:
-
Proper Storage: Store diphenyltin dichloride in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.
-
Use of Dry Solvents: Ensure that all solvents used in the reaction are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Q4: What is the best way to purify this compound after the reaction?
Purification of organotin compounds can be challenging due to their toxicity and the difficulty in removing tin byproducts.
General Purification Strategy:
-
Careful Quenching: After the reaction is complete, cautiously quench the excess reducing agent by slowly adding a reagent like ethyl acetate, followed by careful addition of water or a saturated aqueous solution of sodium sulfate at low temperature.
-
Extraction: Extract the product into an organic solvent (e.g., diethyl ether or toluene).
-
Washing: Wash the organic layer with water and brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Distillation or Chromatography: this compound can be purified by vacuum distillation. Alternatively, column chromatography on silica gel can be used, but care must be taken as the compound can degrade on silica.
Data Presentation
Table 1: Influence of Reaction Parameters on this compound Yield
| Parameter | Condition | Potential Impact on Yield | Troubleshooting Recommendation |
| Reducing Agent | Large excess of LiAlH4 | Significant decrease in yield, formation of colored byproducts. | Use stoichiometric or slightly excess amounts of LiAlH4. |
| Moisture | Presence of water in reagents or atmosphere | Hydrolysis of diphenyltin dichloride, decomposition of this compound. | Use anhydrous solvents and reagents; conduct the reaction under an inert atmosphere. |
| Temperature | Addition of reducing agent at room temperature | Increased rate of side reactions. | Add the reducing agent at a controlled low temperature (e.g., 0 °C). |
| Workup | Improper quenching or extraction | Loss of product. | Perform a careful, slow quench at low temperature and use appropriate extraction techniques. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Reduction of Diphenyltin Dichloride
This protocol is a generalized procedure based on common laboratory practices for the synthesis of organotin hydrides.
Materials:
-
Diphenyltin dichloride ((C6H5)2SnCl2)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.
-
Dissolution of Starting Material: In the flask, dissolve diphenyltin dichloride in anhydrous diethyl ether. Cool the solution to 0 °C using an ice bath.
-
Preparation of Reducing Agent: In a separate flame-dried flask, prepare a solution of lithium aluminum hydride in anhydrous diethyl ether.
-
Reduction: Slowly add the LiAlH4 solution dropwise to the stirred solution of diphenyltin dichloride over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: While maintaining the temperature at 0 °C, slowly and carefully add ethyl acetate to quench any excess LiAlH4. Then, slowly add a saturated aqueous solution of sodium sulfate to quench the reaction mixture completely.
-
Workup: Allow the mixture to warm to room temperature. Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether.
-
Extraction and Drying: Transfer the filtrate to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Low Yields.
Technical Support Center: Purification of Diphenylstannane Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving diphenylstannane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from this compound reactions?
A1: The primary purification methods for this compound reaction products are:
-
Crystallization: This is often the preferred method for solid this compound derivatives.
-
Column Chromatography: Effective for separating the desired product from both organic and organometallic impurities.
-
Distillation: Suitable for thermally stable, liquid organotin compounds, though many this compound derivatives are solids.[1]
-
Extraction: Liquid-liquid extraction can be used to remove certain water-soluble or acid/base-reactive impurities.
Q2: What are the typical impurities found in this compound reaction mixtures?
A2: Common impurities include:
-
Unreacted starting materials (e.g., diphenyltin dichloride, this compound).
-
Organotin byproducts (e.g., tri- or tetraphenyltin compounds, organotin oxides from hydrolysis).
-
Catalysts and reagents from the reaction (e.g., palladium catalysts from Stille couplings, bases).
-
Solvents used in the reaction.
Q3: Organotin compounds are known to be toxic. What are the best practices for handling them during purification?
A3: Due to the high toxicity of many organotin compounds, it is crucial to handle them with appropriate safety precautions.[2][3] Always work in a well-ventilated fume hood, wear personal protective equipment (gloves, lab coat, safety glasses), and avoid inhalation of dust or vapors. Dispose of tin-containing waste according to your institution's hazardous waste guidelines.
Q4: How can I remove residual tin compounds from my final product?
A4: Removing the last traces of tin can be challenging. Methods include:
-
Fluoride treatment: Treating the crude product with a fluoride source (e.g., potassium fluoride) can precipitate insoluble tin fluorides, which can then be filtered off.[4]
-
Specialized chromatography: Using a stationary phase of silica gel mixed with 10% potassium carbonate by weight can effectively trap organotin impurities.
-
Multiple crystallizations: Repeated crystallization can significantly reduce the levels of tin impurities in solid products.
Troubleshooting Guides
Troubleshooting Crystallization
| Problem | Possible Cause | Suggested Solution |
| Product does not crystallize | - Solvent is too good (product is too soluble).- Product is an oil. | - Slowly add a non-polar "anti-solvent" (e.g., hexane, pentane) until turbidity appears, then allow to stand.- Try a different solvent system.- If the product is an oil, attempt purification by column chromatography. |
| Product precipitates as an oil | - Solution is supersaturated.- Cooling is too rapid. | - Re-heat the solution until the oil redissolves, then allow it to cool more slowly.- Add a small amount of the good solvent to reduce saturation before cooling.- Scratch the inside of the flask with a glass rod to induce crystallization. |
| Low recovery after crystallization | - Product is too soluble in the chosen solvent.- Too much solvent was used. | - Cool the mother liquor to a lower temperature (e.g., in an ice bath or freezer) to precipitate more product.- Reduce the volume of the mother liquor by evaporation and cool again.- Choose a solvent in which the product has lower solubility. |
| Product is still impure after one crystallization | - Impurities have similar solubility to the product.- Inefficient removal of mother liquor. | - Perform a second crystallization, potentially with a different solvent system.- Ensure the crystals are thoroughly washed with a small amount of cold, fresh solvent after filtration. |
Troubleshooting Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of product from impurities | - Incorrect eluent polarity. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for your product.[5] |
| Product does not elute from the column | - Eluent is not polar enough.- Product is adsorbing irreversibly to the silica gel. | - Gradually increase the polarity of the eluent.- Consider using a more polar solvent system or a different stationary phase like alumina. |
| Streaking or tailing of spots on TLC/fractions | - Sample is overloaded on the column.- Compound is degrading on the silica. | - Use a larger column or load less material.- Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine to the eluent if your compound is basic. |
| Residual tin impurities in the purified product | - Tin compounds are co-eluting with the product. | - Use a modified stationary phase, such as silica gel mixed with 10% potassium carbonate, to trap tin impurities.- Treat the crude mixture with potassium fluoride to precipitate tin fluorides before chromatography. |
Quantitative Data on Purification Methods
The efficiency of removing organotin impurities can vary significantly depending on the method used. Below is a summary of reported efficiencies for different techniques.
| Purification Method | Starting Impurity Level | Final Impurity Level | Reference |
| Column Chromatography (Silica Gel) | Stoichiometric | < 1% w/w | General observation |
| Column Chromatography (10% K₂CO₃/Silica) | Stoichiometric | ~15 ppm | [6] |
| Potassium Fluoride Treatment & Filtration | Stoichiometric | ~30 ppm | [6] |
| Stille Coupling with Fluoride Workup | Catalytic (6 mol%) | Not detectable by ICP | [4] |
Experimental Protocols
Protocol 1: Recrystallization of a Solid Diphenyltin(IV) Complex
This protocol is a general guideline based on the recrystallization of diphenyltin(IV) complexes reported in the literature.[7][8]
-
Dissolution: In a flask, dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., a mixture of chloroform and hexane (1:1 v/v), or ethanol and benzene (6:1 v/v)).[7][8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography for Purification of a this compound Reaction Product
This protocol outlines a general procedure for purifying a this compound derivative using silica gel chromatography.[5][9][10][11]
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude reaction mixture in various solvent systems (e.g., mixtures of hexane and ethyl acetate). Aim for an Rf of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into a glass column, ensuring no air bubbles are trapped.[9] Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The flow rate can be increased by applying positive pressure with a pump or inert gas.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visualizations
Experimental Workflow: Purification of a this compound Product
Caption: General workflow for the purification of this compound reaction products.
Troubleshooting Logic: Low Yield in Crystallization
Caption: Decision tree for troubleshooting low yields during crystallization.
References
- 1. Tin and organotin compounds (EHC 15, 1980) [inchem.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Column_chromatography [bionity.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Khan Academy [khanacademy.org]
Technical Support Center: Managing and Removing Organotin Byproducts
Welcome to the Technical Support Center for managing and removing organotin byproducts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the safe and effective removal of organotin compounds from experimental reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of organotin byproducts a critical step in my research?
A1: Organotin compounds, often used as reagents in reactions like the Stille coupling, are known to be toxic.[1][2] Residual tin impurities can interfere with biological assays, compromise the purity of your final compound, and pose environmental and health risks.[1] For applications in biological screening and pharmaceutical development, it is often necessary to reduce organotin residues to parts-per-million (ppm) levels.[1]
Q2: What are the most common organotin byproducts I might encounter?
A2: In many synthetic procedures, particularly the Stille coupling, you are likely to encounter byproducts such as tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr, Bu₃SnI) and unreacted organostannane reagents like tributyltin hydride (Bu₃SnH).[2][3]
Q3: What are the primary methods for removing organotin byproducts?
A3: The most common and effective methods for removing organotin byproducts include:
-
Precipitation with Fluoride: Treating the reaction mixture with a fluoride source, such as potassium fluoride (KF), to precipitate the organotin species as insoluble tributyltin fluoride (Bu₃SnF).[3][4]
-
Column Chromatography: Using silica gel chromatography, often with specific additives to the stationary or mobile phase, to separate the desired product from the organotin impurities.[1][3]
-
Liquid-Liquid Extraction: Utilizing acidic aqueous solutions to selectively extract and remove organotin compounds.[5]
Q4: How do I handle glassware and waste contaminated with organotin compounds?
A4: All glassware that has been in contact with organotin compounds should be decontaminated. A common procedure is to soak the glassware in bleach overnight, which oxidizes the organotin compounds to less harmful tin oxides.[6] Organotin waste should be collected and disposed of as hazardous waste according to your institution's and local regulations.[7][8]
Troubleshooting Guides
Issue 1: Poor Removal of Organotin Byproducts Using Potassium Fluoride (KF) Precipitation
Symptoms:
-
Oily residue remains after filtration.
-
NMR or other analysis of the product still shows significant tin satellite peaks.
-
A fine, difficult-to-filter precipitate forms.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient stirring time with KF solution. | Ensure the reaction mixture is stirred vigorously with the saturated aqueous KF solution for at least one hour to allow for complete precipitation.[1] |
| Precipitate is too fine and passes through the filter. | If a fine precipitate of Bu₃SnF forms at the organic/aqueous interface, filter the mixture through a pad of Celite to aid in its removal.[3] |
| Incomplete reaction of all tin species. | If unreacted Bu₃SnH or Bu₃SnSnBu₃ is present, it will not precipitate with KF. Treat the mixture with iodine (I₂) to convert these species to Bu₃SnI, which can then be treated with KF to form the insoluble Bu₃SnF.[3] |
| Inappropriate solvent for precipitation. | The choice of solvent can impact the efficiency of precipitation. Nonpolar solvents like hexane are often effective for this procedure.[4] |
Issue 2: Co-elution of Product and Organotin Byproducts During Column Chromatography
Symptoms:
-
Fractions collected from the column are still contaminated with organotin impurities.
-
It is difficult to achieve baseline separation between the product and tin byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Standard silica gel is not effective for separation. | Use a modified stationary or mobile phase. One effective method is to use a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate (K₂CO₃).[1] Alternatively, eluting with a solvent system containing 2-5% triethylamine can effectively remove Bu₃SnX byproducts.[2][3] |
| Incorrect polarity of the eluent. | Optimize the solvent system for your specific product to maximize the polarity difference between your compound and the organotin byproducts. |
| Overloading the column. | Reduce the amount of crude material loaded onto the column to improve separation resolution. |
Data on Removal Efficiency
The following table summarizes the reported efficiency of various organotin removal methods.
| Method | Reagents/Conditions | Reported Efficiency | Reference |
| Column Chromatography | 10% w/w K₂CO₃ on silica gel | Reduces organotin impurities from stoichiometric levels to ~15 ppm. | [1] |
| Precipitation | Saturated aqueous KF solution | Can almost entirely remove Bu₃SnX byproducts. | [3] |
| Liquid-Liquid Extraction | Acidic aqueous solution | Can reduce organotin concentration to below 10 ppm. | [5] |
Experimental Protocols
Protocol 1: Removal of Organotin Byproducts by Precipitation with Potassium Fluoride (KF)
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride (KF). For each wash, shake the separatory funnel for at least 1 minute.[3]
-
A solid precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface of the two layers. If this occurs, filter the entire mixture through a pad of Celite®.[3]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[3]
Protocol 2: Removal of Organotin Byproducts by Column Chromatography with Potassium Carbonate
-
Prepare a stationary phase by thoroughly mixing silica gel with 10% by weight of powdered anhydrous potassium carbonate (K₂CO₃).[1]
-
Dry-pack a chromatography column with this mixture.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with an appropriate solvent system, monitoring the fractions by TLC or another suitable analytical technique.
-
Combine the fractions containing the purified product and remove the solvent under reduced pressure. This method has been shown to reduce organotin impurities to approximately 15 ppm.[1]
Visualizations
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Workup [chem.rochester.edu]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. epa.nsw.gov.au [epa.nsw.gov.au]
side reactions and impurities in diphenylstannane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diphenylstannane (Ph₂SnH₂).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the reduction of diphenyltin dichloride (Ph₂SnCl₂).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete reaction: Insufficient reducing agent, low reaction temperature, or short reaction time. 2. Degradation of product: this compound is sensitive to air, moisture, and heat. 3. Side reactions: Formation of oligomeric or polymeric tin species. | 1. Optimize reaction conditions: Ensure the correct stoichiometry of the reducing agent (e.g., LiAlH₄). Gradually increase the reaction temperature and monitor the reaction progress by TLC or NMR. 2. Inert atmosphere: Conduct the reaction and work-up under a dry, inert atmosphere (e.g., argon or nitrogen). Use freshly distilled, anhydrous solvents. 3. Control stoichiometry and temperature: Use a precise amount of reducing agent. Adding the reducing agent slowly at a low temperature can help minimize side reactions. |
| Product is a Viscous Oil or Solid, Not a Clear Liquid | 1. Formation of oligomers/polymers ((Ph₂Sn)n): This is a common side reaction, often catalyzed by impurities or heat.[1][2] 2. Presence of unreacted starting material or byproducts. | 1. Purification: Attempt purification by distillation under reduced pressure or chromatography on silica gel under an inert atmosphere. 2. Prevent formation: Use high-purity starting materials. Maintain a low reaction temperature and minimize exposure to light. |
| Product Decomposes Upon Storage | 1. Instability of organotin hydrides: this compound can decompose, especially when exposed to air, light, or impurities. 2. Presence of catalytic impurities: Traces of acids, bases, or metals can catalyze decomposition. | 1. Proper storage: Store this compound under an inert atmosphere, in the dark, and at a low temperature (e.g., in a refrigerator or freezer). 2. Purification: Ensure the product is free from any residual reagents or byproducts from the synthesis. |
| Formation of Insoluble White Precipitate During Reaction | 1. Insoluble aluminum salts: When using LiAlH₄, the aluminum byproducts are insoluble in many organic solvents. | 1. Proper work-up: After the reaction is complete, carefully quench the excess LiAlH₄ with a step-wise addition of water and/or aqueous base to precipitate the aluminum salts, which can then be removed by filtration. |
| Unexpected Peaks in NMR or GC-MS Spectra | 1. Polystannanes ((Ph₂Sn)n): These will show broad signals in the ¹H and ¹³C NMR spectra and characteristic patterns in ¹¹⁹Sn NMR.[3] 2. Distannanes (e.g., Ph₂HSn-SnHPh₂): Formation through dehydrogenative coupling. 3. Hydrolysis product (Ph₂SnO): If moisture is present. | 1. Spectroscopic analysis: Compare the obtained spectra with literature data for known side products. ¹¹⁹Sn NMR is particularly useful for identifying different tin species.[3] 2. Optimize reaction conditions: To minimize these byproducts, use scrupulously dry conditions and control the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis involves the reduction of diphenyltin dichloride (Ph₂SnCl₂) with a hydride-based reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[4]
Q2: What are the primary side reactions to be aware of during this compound synthesis?
A2: The main side reaction is the formation of polytin species, which can be linear or cyclic oligomers or polymers with the general formula (Ph₂Sn)n.[1][2] This often occurs through a dehydrogenative coupling mechanism, which can be promoted by heat, light, or certain catalysts. Another potential side reaction, especially with an excess of a strong reducing agent like LiAlH₄, is the formation of complex tin-hydride clusters.
Q3: How can I minimize the formation of polymeric byproducts?
A3: To suppress the formation of (Ph₂Sn)n, it is crucial to:
-
Use high-purity diphenyltin dichloride.
-
Maintain a low reaction temperature during the addition of the reducing agent and throughout the reaction.
-
Work under strictly anhydrous and oxygen-free conditions.
-
Avoid prolonged reaction times once the starting material is consumed.
-
Purify the product promptly after synthesis.
Q4: What are the best practices for handling and storing this compound?
A4: this compound is an air- and moisture-sensitive compound. It should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). For storage, it should be kept in a sealed container under argon or nitrogen, protected from light, and at a low temperature (refrigeration is recommended).
Q5: What analytical techniques are most suitable for characterizing this compound and its impurities?
A5: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the characteristic Sn-H proton signal. ¹³C NMR is also useful for confirming the phenyl groups. ¹¹⁹Sn NMR is highly informative for identifying the desired product and distinguishing it from various side products like polystannanes and other tin species, as they have distinct chemical shifts.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity of the product and identify volatile impurities.
-
Infrared (IR) Spectroscopy: The Sn-H stretch is a characteristic absorption and can be used to monitor the presence of the hydride.
Experimental Protocols
Synthesis of this compound via LiAlH₄ Reduction of Diphenyltin Dichloride
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Diphenyltin dichloride (Ph₂SnCl₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Distilled water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a solution of diphenyltin dichloride (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of lithium aluminum hydride (0.5 eq) in anhydrous diethyl ether is slowly added dropwise from the dropping funnel to the stirred solution of diphenyltin dichloride over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature and stirred for another 2-3 hours.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots for NMR analysis (after quenching).
-
Once the reaction is complete, the flask is cooled again to 0 °C, and the excess LiAlH₄ is carefully quenched by the slow, dropwise addition of distilled water. This should be done with extreme caution as the reaction is highly exothermic and produces hydrogen gas.
-
A 15% aqueous sodium hydroxide solution is then added dropwise until a granular white precipitate of aluminum salts is formed.
-
The mixture is stirred for an additional 30 minutes, and then the solid is removed by filtration under an inert atmosphere. The filter cake is washed with small portions of anhydrous diethyl ether.
-
The combined filtrate is dried over anhydrous sodium sulfate or magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is removed from the filtrate under reduced pressure to yield crude this compound.
-
The crude product can be purified by vacuum distillation to obtain pure this compound as a colorless liquid.
Data Presentation
Table 1: Theoretical Yield Calculation for this compound Synthesis
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio | Moles | Mass (g) |
| Ph₂SnCl₂ | 343.82 | 1 | x | y |
| LiAlH₄ | 37.95 | 0.5 | 0.5x | 0.5x * 37.95 |
| Product | ||||
| Ph₂SnH₂ | 274.93 | 1 | x | x * 274.93 |
Note: This table provides a template for calculating theoretical yield. Actual yields will vary based on experimental conditions and should be determined empirically.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Main reaction and key side reactions in this compound synthesis.
References
Technical Support Center: Stereoselectivity in Organotin Hydride Mediated Reactions
Disclaimer: Initial research indicates that diphenylstannane (Ph₂SnH₂) is not a commonly employed reagent for improving stereoselectivity in synthetic organic chemistry. Its applications are more frequently found in specific reduction reactions and polymer chemistry. This guide will therefore focus on more widely used organotin hydrides, such as tributyltin hydride (Bu₃SnH) and triphenyltin hydride (Ph₃SnH) , which have well-documented applications in controlling stereoselectivity in radical reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers may encounter when using organotin hydrides to achieve high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which organotin hydrides like tributyltin hydride influence stereoselectivity?
A1: Organotin hydrides primarily influence stereoselectivity in radical reactions through a hydrogen atom transfer to a substrate radical. The stereochemical outcome is often determined by the conformation of the transient radical intermediate at the moment of hydrogen transfer. The bulky nature of the tributyltin or triphenyltin group can lead to a preferred direction of approach for the hydrogen atom, thus favoring the formation of one stereoisomer over another. In many radical cyclizations, the stereochemistry is set during the ring-forming step, which is then followed by quenching of the resulting radical with the tin hydride.
Q2: What are the main factors that affect the stereoselectivity of reactions involving tributyltin hydride?
A2: Several factors can influence the stereoselectivity of these reactions:
-
Substrate Conformation: The most stable conformation of the radical intermediate often dictates the facial selectivity of the hydrogen atom transfer. Steric hindrance and electronic effects within the substrate play a crucial role.
-
Reaction Temperature: Lower temperatures generally lead to higher stereoselectivity by increasing the energy difference between the transition states leading to the different stereoisomers.
-
Rate of Hydrogen Transfer: The concentration of the tin hydride can affect the rate of hydrogen atom donation. If the rate of hydrogen transfer is faster than the rate of conformational changes in the radical intermediate, the stereoselectivity may be affected.
-
Presence of Lewis Acids: In some cases, the addition of Lewis acids can pre-organize the substrate through chelation, leading to a more rigid conformation and enhanced stereoselectivity.
-
Solvent: The choice of solvent can influence the conformation of the substrate and the radical intermediate, thereby affecting the stereochemical outcome.
Q3: Are there chiral versions of organotin hydrides that can induce enantioselectivity?
A3: Yes, chiral organotin hydrides have been developed to achieve enantioselective radical cyclizations.[1] These reagents incorporate a chiral ligand on the tin atom. The chiral environment around the tin hydride can then differentiate between the enantiotopic faces of a prochiral radical, leading to the preferential formation of one enantiomer. However, achieving high enantioselectivity can be challenging due to the often-transient nature of the interaction between the chiral reagent and the substrate radical.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. High reaction temperature allowing for equilibration of radical intermediates. 2. Flexible substrate conformation leading to multiple low-energy transition states. 3. Concentration of tributyltin hydride is too high, leading to premature quenching of the radical before it can adopt the most stable conformation. | 1. Perform the reaction at a lower temperature (e.g., -78 °C). 2. If possible, modify the substrate to introduce bulky groups that can bias the conformation. Consider the use of a Lewis acid to create a more rigid chelated intermediate. 3. Use a syringe pump for the slow addition of tributyltin hydride to maintain a low steady-state concentration. |
| Inconsistent Stereoselectivity | 1. Impurities in the solvent or reagents. 2. Variation in the reaction setup or procedure (e.g., rate of addition, stirring speed). 3. Presence of oxygen, which can lead to side reactions. | 1. Ensure all solvents and reagents are freshly purified and dry. 2. Standardize the experimental protocol, including the rate of addition of the tin hydride and the reaction temperature. 3. Thoroughly degas the reaction mixture using techniques such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. |
| Formation of Undesired Side Products | 1. Competing reduction pathways. 2. Reaction with the solvent. 3. Difficulty in removing organotin byproducts from the final product. | 1. Adjust the stoichiometry of the reagents. Ensure the radical initiator (e.g., AIBN) is used in appropriate catalytic amounts. 2. Choose an inert solvent (e.g., benzene, toluene). Some solvents like THF can be problematic.[2] 3. To remove tin residues, use workup procedures such as partitioning with aqueous KF, chromatography on silica gel with eluents containing a small amount of an amine, or treatment with I₂ followed by aqueous Na₂S₂O₃. |
Quantitative Data on Stereoselectivity
The following table summarizes representative data for diastereoselectivity achieved in radical cyclizations using tributyltin hydride.
| Substrate | Product | Diastereomeric Ratio (d.r.) | Reference |
| 5-Bromo-D-glucuronide derivative | L-Iduronide derivative | >95:5 | (Adapted from[3]) |
| Allylic-allylic alkylation product | Substituted cyclopentane | up to 90:10 | (Adapted from[4]) |
| Acyclic radical with ester functionality | C-2,C-3-anti product | up to 95:5 (with Lewis acid) | (Adapted from[5]) |
Experimental Protocols
Detailed Methodology for a Diastereoselective Radical Cyclization
This protocol is a general guideline for a tributyltin hydride-mediated radical cyclization to form a five-membered ring.
Materials:
-
Substrate (e.g., an alkyl halide with a suitably positioned alkene)
-
Tributyltin hydride (Bu₃SnH)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator
-
Anhydrous and degassed solvent (e.g., toluene or benzene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substrate (1.0 eq) and a catalytic amount of AIBN (0.1-0.2 eq). Dissolve the solids in the anhydrous, degassed solvent (to a typical concentration of 0.01-0.05 M).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Addition of Reagents: In a separate flame-dried flask, prepare a solution of tributyltin hydride (1.1-1.5 eq) in the same degassed solvent.
-
Reaction Execution: Heat the substrate solution to the desired temperature (e.g., 80 °C for toluene). Using a syringe pump, add the tributyltin hydride solution dropwise to the reaction mixture over several hours (e.g., 4-6 hours). The slow addition is crucial for maintaining a low concentration of the tin hydride, which often improves selectivity.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The crude product will contain organotin byproducts.
-
Purification and Removal of Tin Residues: Dissolve the crude residue in a suitable solvent like acetonitrile. Wash the acetonitrile solution with hexane to remove a significant portion of the tin byproducts. Alternatively, dissolve the crude product in diethyl ether and treat the solution with an aqueous solution of potassium fluoride (KF). The resulting insoluble tributyltin fluoride can be removed by filtration. The desired product can then be purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a stereoselective radical cyclization.
Caption: Troubleshooting flowchart for low stereoselectivity.
References
- 1. Chiral Tin Participates in Radical Cyclizations - ChemistryViews [chemistryviews.org]
- 2. Why are organotin hydride reductions of organic halides so frequently retarded? Kinetic studies, analyses, and a few remedies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Handling Air and Moisture Sensitive Diphenylstannane
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for handling the air and moisture-sensitive compound, diphenylstannane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Physical and Chemical Properties of this compound
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂Sn | [1] |
| Molecular Weight | 274.93 g/mol | [1] |
| CAS Number | 1011-95-6 | [1] |
| Appearance | Colorless oil | Inferred from organostannane properties |
| Melting Point | -17 °C | [2] |
| Boiling Point | 89-93 °C at 0.3 Torr | [2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air and moisture sensitive?
A1: this compound ((C₆H₅)₂SnH₂) is an organotin hydride. The tin-hydrogen (Sn-H) bonds are reactive and susceptible to cleavage by oxygen and water. Exposure to air leads to oxidation, while moisture causes hydrolysis.
Q2: What are the primary decomposition products of this compound when exposed to air and moisture?
A2: Upon exposure to air (oxygen), this compound is expected to oxidize. Analogous to triphenyltin hydride, it likely forms diphenyltin hydroxide ((C₆H₅)₂Sn(OH)₂), which can then dehydrate to form polydiphenylstannoxane ([(C₆H₅)₂SnO]n), a white, insoluble solid.[3] Reaction with water (hydrolysis) will also yield diphenyltin hydroxide. Additionally, like other diorganotin dihydrides, this compound may undergo homolytic decomposition, especially when heated or in the presence of radical initiators, to evolve hydrogen gas (H₂) and form the corresponding distannane, Ph₂HSn-SnHPh₂.
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place. A refrigerator or freezer is ideal. The container should be sealed with a secure cap and parafilm to prevent atmospheric contamination.
Q4: What are the initial signs of decomposition to look out for?
A4: The first visual indicator of decomposition is often the loss of clarity of the colorless oil, followed by the formation of a white precipitate. This precipitate is likely the result of oxidation and hydrolysis to form insoluble polydiphenylstannoxane. Gas evolution (bubbling) may also be observed if the decomposition proceeds via the homolytic pathway, producing hydrogen gas.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| A white precipitate has formed in the this compound container. | The compound has been exposed to air and/or moisture, leading to the formation of insoluble diphenyltin oxides/hydroxides. | The remaining liquid may still be usable, but it will be of lower purity. For sensitive reactions, it is best to purify the this compound by distillation under reduced pressure and inert atmosphere. If purification is not an option, the material should be properly quenched and disposed of. |
| The reaction involving this compound is sluggish or fails to proceed. | The this compound has degraded, reducing the concentration of active Sn-H bonds. | Use freshly purified or newly purchased this compound. Ensure all solvents and reagents are rigorously dried and degassed before use. |
| Gas is evolving from the this compound solution, even under an inert atmosphere. | Homolytic decomposition is occurring, likely initiated by heat, light, or impurities. | Store the compound in a cool, dark place. Avoid exposure to elevated temperatures or strong light sources. Ensure the inert atmosphere is of high purity. |
| Inconsistent results are obtained in reactions using this compound from the same bottle. | The reagent is degrading over time after the bottle has been opened, leading to variable purity. | Aliquot the this compound into smaller, single-use containers under an inert atmosphere. This minimizes the repeated exposure of the bulk material to potential contaminants. |
Experimental Protocols
Protocol 1: General Handling and Transfer of this compound using a Schlenk Line
This protocol outlines the safe transfer of this compound from a storage vessel to a reaction flask using standard inert atmosphere techniques.
Materials:
-
This compound in a sealed container
-
Schlenk line with a dual vacuum/inert gas manifold
-
Oven-dried glassware (reaction flask with a magnetic stir bar, syringes, needles)
-
Rubber septa
-
Dry, degassed solvent (e.g., THF, toluene)
-
Cannula (double-tipped needle)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas (argon or nitrogen).
-
Inert Atmosphere: Assemble the reaction flask with a rubber septum and connect it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a robust inert atmosphere.
-
Solvent Transfer: Transfer the required volume of dry, degassed solvent to the reaction flask via a syringe.
-
This compound Transfer:
-
Carefully open the container of this compound under a positive pressure of inert gas.
-
Using a clean, dry syringe, withdraw the desired volume of this compound.
-
Quickly transfer the this compound to the reaction flask by piercing the septum and adding it to the solvent.
-
For larger volumes or higher precision, a cannula transfer is recommended.
-
-
Reaction Setup: Once the transfer is complete, proceed with the reaction as planned under a continuous positive pressure of inert gas.
Protocol 2: Quenching and Disposal of this compound Waste
Unused or degraded this compound must be quenched before disposal.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., a three-necked flask with a stirrer and addition funnel)
-
A quenching agent (e.g., isopropanol or a dilute solution of a mild acid like acetic acid in an inert solvent)
-
An appropriate waste container
Procedure:
-
Setup: In a fume hood, place the this compound waste in the reaction vessel under an inert atmosphere.
-
Quenching: Slowly add the quenching agent to the this compound solution with stirring. The reaction can be exothermic and may produce hydrogen gas; therefore, slow addition and cooling of the reaction vessel may be necessary.
-
Neutralization: Once the reaction is complete (i.e., no more gas evolution), check the pH of the solution and neutralize if necessary.
-
Disposal: The resulting tin-containing waste should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations for heavy metal waste. Do not pour organotin waste down the drain.
Visualizations
References
Technical Support Center: Decomposition Pathways of Diphenylstannane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the experimental study of diphenylstannane decomposition. The information is tailored to address specific issues encountered during synthesis, handling, and analysis of this air-sensitive organotin hydride.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition pathways for this compound?
This compound, being an organotin dihydride, can undergo decomposition through several pathways, primarily influenced by heat (thermolysis) and light (photolysis). While direct and detailed studies on this compound are not extensively published, analogies with similar organotin hydrides, such as dimethyltin dihydride, suggest the following potential pathways[1][2]:
-
Disproportionation: This is a common decomposition route for organotin hydrides. This compound can disproportionate to form triphenylstannane (Ph₃SnH) and other tin species.
-
Condensation/Polymerization: Under certain conditions, particularly with catalytic activation, this compound can undergo dehydrogenative coupling to form oligomers or polymers known as polystannanes, with the general structure (-[Ph₂Sn]-)n. This process involves the elimination of hydrogen gas.
-
Homolytic Cleavage: The Sn-H bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, generating diphenylstannyl radicals (Ph₂SnH•). These radicals can then participate in a variety of secondary reactions.
-
Redistribution Reactions: Similar to other organometallic compounds, this compound can undergo redistribution reactions, especially at elevated temperatures, leading to the formation of tetraphenyltin (Ph₄Sn), metallic tin (Sn), and hydrogen gas (H₂).
Q2: My this compound sample appears to be degrading upon storage. What are the likely causes and how can I prevent this?
This compound is highly sensitive to air, moisture, and light.[3][4][5] Degradation upon storage is typically due to:
-
Oxidation: Exposure to air will lead to the formation of tin oxides.
-
Hydrolysis: Reaction with moisture will produce tin hydroxides and hydrogen gas.
-
Photodecomposition: Exposure to light, especially UV radiation, can initiate radical decomposition pathways.
Prevention:
-
Inert Atmosphere: Always handle and store this compound under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[4][5]
-
Anhydrous Solvents: Use rigorously dried and deoxygenated solvents for all reactions and manipulations.
-
Light Protection: Store this compound in amber vials or flasks wrapped in aluminum foil to protect it from light.
-
Low Temperature: Store at low temperatures (e.g., in a freezer) to minimize thermal decomposition.
Q3: I am attempting to synthesize polyphenylstannane from this compound but am observing low yields and a mixture of products. What could be the issue?
The catalytic dehydrogenative coupling of this compound to form polyphenylstannane is a sensitive reaction. Common issues include:
-
Catalyst Inactivity: The catalyst (e.g., a transition metal complex) may be deactivated by impurities in the this compound or the solvent.
-
Side Reactions: Uncontrolled decomposition of this compound can compete with the desired polymerization, leading to the formation of cyclic oligomers, branched polymers, or tin metal.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to low conversion of the monomer.
-
Solvent Effects: The choice of solvent can significantly impact the solubility of the growing polymer chain and the catalyst's activity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis of a Thermolysis Experiment
Problem: You are performing a thermal decomposition study of this compound and observe unexpected peaks in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the volatile products.
| Possible Cause | Troubleshooting Steps |
| Incomplete Inerting of the System | Ensure the reaction vessel and GC-MS injection port are thoroughly purged with a high-purity inert gas to exclude oxygen, which can lead to oxidation byproducts. |
| Reaction with Septa or Grease | Use high-temperature, low-bleed septa and minimal, high-vacuum grease to avoid contamination and side reactions at elevated temperatures. |
| Column Bleed | Perform a blank run with only the solvent to identify peaks originating from the GC column itself. |
| Formation of Volatile Oligomers | Lower the decomposition temperature or shorten the reaction time to favor the formation of smaller, more easily identifiable fragments. |
| Solvent Decomposition | Run a control experiment by heating the solvent alone under the same conditions to check for its thermal stability and decomposition products. |
Issue 2: Low or No Conversion in Catalytic Dehydrogenation
Problem: You are attempting to polymerize this compound using a catalyst, but you observe little to no consumption of the starting material.
| Possible Cause | Troubleshooting Steps |
| Impure this compound | Purify the this compound monomer immediately before use, for example, by distillation or recrystallization under an inert atmosphere, to remove any inhibitors or decomposition products. |
| Inactive Catalyst | Ensure the catalyst is properly activated and handled under strictly anaerobic and anhydrous conditions. Consider using a freshly prepared catalyst or a different catalyst system. |
| Incorrect Solvent | The solvent may be coordinating to the catalyst and inhibiting its activity. Screen a range of anhydrous, non-coordinating solvents. |
| Insufficient Temperature | The reaction may require a higher temperature to overcome the activation energy for the dehydrogenative coupling. Gradually increase the reaction temperature while monitoring for decomposition. |
Experimental Protocols
Protocol 1: General Procedure for Thermal Decomposition of this compound and Product Analysis by GC-MS
-
Preparation of the Reaction Vessel: A Schlenk tube equipped with a magnetic stir bar is oven-dried overnight at 120 °C and cooled under a stream of dry argon.
-
Sample Preparation: In a glovebox, a known amount of this compound is weighed into the Schlenk tube. Anhydrous, degassed solvent (e.g., toluene or dodecane) is added to achieve the desired concentration.
-
Thermolysis: The Schlenk tube is sealed and placed in a preheated oil bath at the desired temperature for a specified time.
-
Sample Analysis:
-
After cooling to room temperature, the reaction mixture is carefully quenched by slow addition to a cooled solution of a mild oxidizing agent (e.g., a dilute solution of iodine in THF) to convert any remaining tin hydrides to more stable tin iodides. Caution: Quenching can be exothermic and may produce gas.[1][6]
-
Alternatively, for direct analysis of volatile products, the headspace of the reaction vessel can be sampled using a gas-tight syringe and injected directly into the GC-MS.
-
For analysis of the liquid phase, an aliquot is withdrawn under an inert atmosphere, diluted with an appropriate solvent, and injected into the GC-MS.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Mass Spectrometer: Scan range of m/z 40-600.
-
Protocol 2: Monitoring this compound Decomposition by ¹H NMR Spectroscopy
-
Sample Preparation: In a glovebox, a solution of this compound and an internal standard (e.g., ferrocene or hexamethylbenzene) in a deuterated, anhydrous solvent (e.g., benzene-d₆ or toluene-d₈) is prepared in an NMR tube.
-
Initial Spectrum: An initial ¹H NMR spectrum is recorded at time t=0. The characteristic resonance for the Sn-H protons of this compound will be a singlet with tin satellites.
-
Decomposition: The NMR tube is then subjected to the desired decomposition conditions (e.g., heating in a temperature-controlled NMR probe or exposure to a UV lamp).
-
Kinetic Monitoring: ¹H NMR spectra are acquired at regular time intervals. The disappearance of the this compound Sn-H signal and the appearance of new signals corresponding to decomposition products can be integrated relative to the internal standard to determine the reaction kinetics.
Data Presentation
Table 1: Potential Decomposition Products of this compound and their Expected Mass Spectral Fragments (EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Fragments (m/z) |
| This compound | C₁₂H₁₂Sn | 274.93 | 275 (M+), 197 ([M-Ph]+), 120 (Sn+), 77 (Ph+) |
| Triphenylstannane | C₁₈H₁₆Sn | 351.02 | 351 (M+), 274 ([M-Ph]+), 197 ([M-Ph₂]+), 120 (Sn+), 77 (Ph+) |
| Tetraphenyltin | C₂₄H₂₀Sn | 427.11 | 427 (M+), 350 ([M-Ph]+), 273 ([M-Ph₂]+), 197 ([M-Ph₃]+), 120 (Sn+) |
| Benzene | C₆H₆ | 78.11 | 78 (M+), 77 ([M-H]+) |
| Biphenyl | C₁₂H₁₀ | 154.21 | 154 (M+), 77 (Ph+) |
Visualizations
References
Technical Support Center: Radical Reductions Beyond Diphenylstannane
Welcome to the technical support center for alternative reagents in radical reductions. This resource is designed for researchers, scientists, and drug development professionals seeking safer and more efficient alternatives to organotin compounds like diphenylstannane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I look for an alternative to this compound or other organotin reagents?
A: While effective, organotin compounds like tributyltin hydride and this compound are highly toxic, neurotoxic, and can accumulate in the body.[1][2] Their byproducts are often difficult to remove from nonpolar reaction products, which is a significant concern in pharmaceutical and materials science applications.[1][3] The search for alternatives is driven by the need for greener, safer chemistry with easier purification protocols.[3]
Q2: What are the most common and effective alternatives to this compound for radical reductions?
A: The most widely adopted alternative is Tris(trimethylsilyl)silane (TTMSS or (TMS)₃SiH) .[3][4] Other significant alternatives include:
-
Other Organosilanes: Such as triphenylsilane and hexyl silane, which can serve as both ionic and free-radical reducing agents.[5][6]
-
Thiol-Based Reagents: Thiols can act as hydrogen-atom donors in radical chain reactions, often used catalytically.[7][8]
-
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and tunable method to generate radicals without stoichiometric toxic reagents.[9][10]
-
Cyanoborohydrides: Sodium and tetrabutylammonium cyanoborohydride have been shown to be effective in tin-free Giese reactions, particularly with alkyl iodides.[11]
Q3: How does the reactivity of Tris(trimethylsilyl)silane (TTMSS) compare to organotin hydrides?
A: TTMSS is an excellent substitute for many tin-hydride-based reactions, but its reactivity profile is slightly different. The Si-H bond in TTMSS is stronger than the Sn-H bond in tributyltin hydride (79 kcal/mol vs. 74 kcal/mol), which can lead to slower reaction times.[3] Consequently, reaction conditions, such as temperature or initiation method, may need to be adjusted.[3] However, this difference can also be advantageous, sometimes leading to enhanced diastereoselectivity in cyclization reactions.[3]
Troubleshooting Guides
Tris(trimethylsilyl)silane (TTMSS) Mediated Reactions
Q: My radical reduction using TTMSS is slow or gives a low yield. What can I do?
A: Several factors could be contributing to a sluggish reaction:
-
Initiation Issues: Ensure your radical initiator (e.g., AIBN, V-40) is fresh and used at an appropriate temperature for its decomposition rate. For thermally sensitive substrates, consider photochemical initiation with UV light or visible-light photoredox catalysis.[3][9]
-
Reaction Time: Due to the stronger Si-H bond, TTMSS-mediated reactions often require longer reaction times compared to their organotin counterparts.[3] Monitor the reaction by TLC or GC/LC-MS and allow it to run to completion.
-
Temperature: Increasing the reaction temperature (e.g., refluxing in toluene or xylene) can increase the rate of both initiation and propagation steps.
-
Reagent Purity: TTMSS can degrade over time. Ensure you are using high-purity reagent. A simple ¹H-NMR check can confirm the presence of the Si-H proton.[3]
Q: I am observing premature reduction of my alkyl radical instead of the desired intermolecular addition (Giese reaction) or cyclization. How can I fix this?
A: This is a common side reaction where the generated alkyl radical abstracts a hydrogen from the silane before it can react with the acceptor.[12][13]
-
Concentration: This side reaction is dependent on the concentration of the hydrogen donor (TTMSS).[12] Running the reaction at high dilution can disfavor the bimolecular reduction step relative to the unimolecular cyclization.
-
Slow Addition: A standard technique is to add the TTMSS and radical initiator slowly (e.g., via syringe pump) to the reaction mixture. This keeps the instantaneous concentration of the reducing agent low, favoring the desired cyclization or addition pathway.
Q: How do I remove TTMSS and its byproducts after the reaction is complete?
A: Removing silane byproducts is a known challenge but is generally more manageable than removing organotin residues.
-
Oxidative Workup: One common method is to quench the reaction with an oxidizing agent like potassium fluoride (KF) and hydrogen peroxide (H₂O₂). This converts the silyl byproducts into more polar siloxanes, which can be more easily separated by silica gel chromatography.
-
Chromatography: While TTMSS and its byproducts can sometimes co-elute with nonpolar products, careful selection of the solvent system (e.g., using toluene/pentane) can improve separation.[14]
-
Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase like phenyl- or cyano-bonded silica for column chromatography.[14]
-
Conversion to Chlorosilanes: For industrial applications, unreacted hydrosilanes can be converted to higher-boiling chlorosilanes by treatment with HCl, which can then be adsorbed onto activated carbon.[15]
Thiol-Catalyzed Reactions
Q: My thiol-catalyzed radical cyclization is inefficient. What are the common pitfalls?
A: Thiol-catalyzed reactions are powerful but sensitive to reaction conditions.
-
Thiol Choice: The choice of thiol is critical. Bulky thiols like tert-dodecanethiol are often used as they are less prone to side reactions and are odorless.[8]
-
Initiator: The reaction relies on efficient radical initiation. Ensure your initiator (e.g., AIBN, V-40) is appropriate for the reaction temperature.[8]
-
Oxygen: Reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon). Dioxygen is a triplet radical that can intercept radical intermediates and quench the chain reaction.[16]
-
Competitive Reactions: In some cases, direct hydrothiolation of the alkene can compete with the desired cyclization. Slow addition of the thiol can favor the intramolecular pathway.[7]
Data Presentation
Table 1: Comparison of Bond Dissociation Enthalpies (BDEs) for H-Donors
| Reagent | Bond | BDE (kcal/mol) | Reference(s) |
| Tributyltin hydride | Bu₃Sn-H | 74 | [3] |
| Tris(trimethylsilyl)silane (TTMSS) | (Me₃Si)₃Si-H | 79 | [3] |
| Triethylsilane | Et₃Si-H | 90 | [3] |
| Triphenylsilane | Ph₃Si-H | 81.4 | [5] |
This table highlights the key thermodynamic difference between organotin and organosilane reagents. The higher BDE of the Si-H bond in TTMSS compared to the Sn-H bond in tributyltin hydride is a primary reason for its slightly lower hydrogen-donating ability and potentially slower reaction kinetics.
Table 2: Example Yields for Radical Dehalogenation
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference(s) |
| 1-Bromoadamantane | Bu₃SnH | AIBN, Benzene, 80 °C | Adamantane | 95 | [1] |
| 1-Bromoadamantane | (TMS)₃SiH | AIBN, Toluene, 110 °C | Adamantane | 92 | [3][4] |
| 2-Bromooctane | Bu₃SnH | AIBN, Benzene, 80 °C | Octane | 98 | [1] |
| 2-Bromooctane | (TMS)₃SiH | AIBN, Toluene, 110 °C | Octane | 90 | [3][4] |
| Bromocyclohexane | (TMS)₃SiH | AIBN, neat, 90 °C | Cyclohexane | 99 | [4] |
Visualizations
Caption: A decision workflow for selecting a suitable tin-free radical reduction reagent.
Caption: The radical chain mechanism for the reduction of an alkyl halide (R-X) using TTMSS.
Caption: A troubleshooting flowchart for addressing low yield in TTMSS-mediated reactions.
Experimental Protocols
Protocol 1: General Procedure for Radical Dehalogenation using TTMSS
This protocol is a general guideline for the reduction of an alkyl halide.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 equiv).
-
Solvent Addition: Add a suitable solvent (e.g., toluene, benzene, or xylene) to achieve a concentration of approximately 0.05 M.
-
Reagent Addition: Add Tris(trimethylsilyl)silane (TTMSS) (1.1 - 1.5 equiv) to the solution.
-
Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir. Monitor the reaction progress by TLC or GC-MS. Reactions may take several hours to reach completion.[3]
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by silica gel chromatography. For difficult separations, an oxidative workup may be required (see troubleshooting section).
Protocol 2: General Procedure for Photocatalytic Radical Thiol-Ene Addition
This protocol describes a visible-light-mediated addition of a thiol to an alkene.[17][18]
-
Preparation: In a vial suitable for photochemical reactions (e.g., a 1.5 dram vial), combine the alkene (2.5 equiv), thiol (1.0 equiv, as the limiting reagent), and a photocatalyst (e.g., Ru(bpz)₃(PF₆)₂ (0.5 mol%)).
-
Solvent and Additive: Add a solvent (e.g., acetonitrile) and any necessary redox mediator (e.g., p-toluidine, 0.5 equiv).[17]
-
Degassing: Seal the vial with a Teflon-lined cap and degas the mixture by sparging with argon or nitrogen for 10-15 minutes.
-
Irradiation: Place the vial near a visible light source (e.g., blue LEDs) and stir vigorously. Ensure the reaction is kept at a constant temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction for the consumption of the thiol starting material by TLC or LC-MS.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified directly by silica gel chromatography to isolate the thioether product.
References
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Tris(trimethylsilyl)silane, TTMSS [organic-chemistry.org]
- 4. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction - Gelest [technical.gelest.com]
- 6. Tin-Free Enantioselective Radical Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Catalyzed Acyl Radical Cyclization of Alkenals [organic-chemistry.org]
- 9. Photochemical radical cyclization reactions with imines, hydrazones, oximes and related compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides [organic-chemistry.org]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E [pubs.rsc.org]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. EP0748810A1 - Process for removing silanes from by-product stream - Google Patents [patents.google.com]
- 16. Radical cyclization - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Redox Mediators in Visible Light Photocatalysis: Photocatalytic Radical Thiol–Ene Additions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving Diphenylstannane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diphenylstannane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges associated with reactions involving this compound?
A1: The main challenges when scaling up reactions with this compound, such as Stille coupling and hydrostannylation, include:
-
Exothermic reactions: Poor heat dissipation on a larger scale can lead to side reactions and safety hazards.
-
Reagent addition: The rate of addition of reagents becomes more critical at scale to maintain optimal reaction conditions.
-
Mixing: Inefficient mixing can lead to localized "hot spots" and incomplete reactions.
-
Purification: Removal of tin byproducts and other impurities can be difficult and costly at a large scale.[1]
-
Toxicity: this compound and its byproducts are toxic, requiring special handling and disposal procedures, which become more complex at scale.[2]
Q2: What are the common side reactions observed in Stille coupling with this compound?
A2: The most prevalent side reaction is the homocoupling of the organostannane reagent to form a dimer.[2] This can be minimized by optimizing reaction conditions, such as temperature and catalyst choice.
Q3: How can I effectively remove tin byproducts from my large-scale reaction?
A3: Several methods can be employed for the removal of tin byproducts:
-
Aqueous workup with potassium fluoride (KF): Washing the reaction mixture with a saturated aqueous solution of KF can precipitate the tin as insoluble fluoride salts, which can then be filtered off.[3]
-
Chromatography with additives: Filtering the crude product through silica gel with triethylamine (~2-5%) in the eluent can effectively remove tin byproducts.[3] Another approach involves using a stationary phase of 10% powdered anhydrous potassium carbonate mixed with silica gel.[4]
-
Partitioning: For some products, partitioning between hexane and acetonitrile can be an effective separation method.
-
Alternative reagents: In some cases, using a tin-free reagent may be the most effective solution to avoid tin contamination altogether.[5]
Q4: What are the key safety precautions for handling this compound on a large scale?
A4: Due to its toxicity, handling large quantities of this compound requires stringent safety protocols:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, lab coat, and safety goggles. For larger quantities, respiratory protection may be necessary.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.
-
Containment: Use secondary containment to prevent spills.
-
Emergency Procedures: Have emergency procedures in place for spills, fires, and accidental exposure.
-
Waste Disposal: Dispose of all tin-containing waste according to institutional and governmental regulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Monitor the reaction by TLC, GC, or NMR to ensure completion.- Increase reaction time or temperature.- Check the quality and purity of reagents and solvents. |
| Catalyst deactivation | - Use fresh catalyst or a higher catalyst loading.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Poor mixing | - Increase stirring speed.- Use a more appropriate reactor design for the scale of the reaction. | |
| Formation of Byproducts | Homocoupling of this compound | - Lower the reaction temperature.- Use a different palladium catalyst or ligand.- Additives like copper(I) iodide (CuI) can sometimes suppress homocoupling.[1] |
| Decomposition of starting materials or product | - Lower the reaction temperature.- Reduce the reaction time. | |
| Difficulty in Product Purification | Residual tin compounds | - See FAQ Q3 for methods on removing tin byproducts. |
| Other impurities | - Recrystallization is often the most effective purification method at scale.- Distillation can be used for liquid products. | |
| Inconsistent Results at Larger Scale | Poor heat transfer | - Use a reactor with better temperature control (e.g., a jacketed reactor).- Control the rate of addition of exothermic reagents. |
| Inefficient mixing | - Use a more powerful overhead stirrer.- Baffles in the reactor can improve mixing. |
Experimental Protocols
General Protocol for Platinum-Catalyzed Hydrostannylation of a Terminal Alkyne
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Catalyst Preparation:
-
To an oven-dried vial equipped with a magnetic stirrer, add PtCl₂ (10 mol%) and 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (20 mol%).
-
Flush the vial with nitrogen and add dry THF to form a 0.1 M solution relative to the alkyne.
-
Stir the mixture at 50°C for 20 minutes until a homogeneous yellow mixture is obtained, indicating the formation of the active catalyst.[6]
-
-
Reaction:
-
Add the alkyne (1 equivalent) to the catalyst solution.
-
Add this compound (3 equivalents).[6]
-
Stir the reaction at the desired temperature and monitor its progress by TLC or GC.
-
-
Workup and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To avoid potential protodestannylation on silica gel, it is recommended to first filter the crude product through a pad of Celite to remove the platinum salts.[6]
-
The crude product can then be purified by column chromatography on silica gel.
-
Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Monitoring Diphenylstannane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving diphenylstannane using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
1. What are the primary methods for monitoring the progress of a reaction involving this compound?
The two most common and effective methods for monitoring the progress of reactions with this compound are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a quick, inexpensive, and qualitative method that allows for rapid visualization of the consumption of starting material and the appearance of products.[1][2] NMR spectroscopy, particularly ¹H and ¹¹⁹Sn NMR, provides detailed quantitative and structural information about the reaction mixture, allowing for the determination of reactant conversion and product formation.[3]
2. How do I choose an appropriate solvent system for TLC analysis of a this compound reaction?
Choosing the right solvent system (eluent) is crucial for good separation on a TLC plate.[1][4][5] The ideal solvent system will result in the starting material (this compound) having an Rf value of approximately 0.3-0.5.[2] For organotin compounds, which can range from nonpolar to moderately polar, a good starting point is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[4][5][6]
A study on the separation of phenyltin compounds by HPTLC used a mobile phase of 30% acetic acid in chloroform.[7] You may need to experiment with different solvent ratios to achieve optimal separation.[1][4]
3. What should I look for in the ¹H NMR spectrum to monitor my reaction?
In the ¹H NMR spectrum, you should monitor the disappearance of signals corresponding to this compound and the appearance of new signals corresponding to your product. The aromatic protons of the phenyl groups attached to tin will typically appear in the aromatic region of the spectrum (around 7-8 ppm).[8][9][10] The exact chemical shift will depend on the substituents on the phenyl ring and the coordination state of the tin atom. More importantly, look for changes in the signals of the other reactants as they are consumed and the appearance of new, characteristic signals for the product.
4. Why is ¹¹⁹Sn NMR useful for monitoring these reactions?
Tin has several NMR active isotopes, with ¹¹⁹Sn being the most commonly used due to its good sensitivity and natural abundance.[11][12] ¹¹⁹Sn NMR spectroscopy is highly sensitive to the electronic environment and coordination number of the tin atom, offering a wide range of chemical shifts (over 5000 ppm).[11][13] This makes it an excellent tool for distinguishing between different organotin species in a reaction mixture. For example, a change in the coordination number of tin from four to five or six upon reaction will result in a significant upfield shift (to a less positive or more negative ppm value) in the ¹¹⁹Sn chemical shift.[14]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Streaking of spots | Sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. |
| The compound is highly polar and interacting strongly with the silica gel. | Add a small amount of a polar solvent like methanol or acetic acid to the eluting solvent system. For basic compounds, a small amount of triethylamine or ammonia can be added.[15] | |
| Decomposition of the organotin compound on the acidic silica gel. | Consider using alumina or reversed-phase TLC plates.[1] Some literature suggests that chromatography on silica gel is feasible for stable organometallic compounds, but care should be taken.[16][17] Using silica gel treated with a base like potassium carbonate has been reported to be effective for the purification of related organotin compounds.[16] | |
| Spots remain at the baseline (Rf ≈ 0) | The eluting solvent is not polar enough. | Increase the polarity of the solvent system by adding more of the polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[2] |
| Spots run with the solvent front (Rf ≈ 1) | The eluting solvent is too polar. | Decrease the polarity of the solvent system by increasing the proportion of the nonpolar solvent.[2][18] |
| No spots are visible under UV light | The compounds are not UV-active. | Use a visualization stain. An iodine chamber is a good general stain for organic compounds.[17] Specific stains for organotin compounds, such as morin followed by photolysis, can also be used for enhanced fluorescence detection.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Cause | Solution |
| Overlapping peaks in the ¹H NMR spectrum | Phenyl protons from the starting material and product have similar chemical shifts. | - Acquire the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts. - Increase the magnetic field strength of the NMR spectrometer (e.g., move from a 400 MHz to a 600 MHz instrument) to improve signal dispersion. - Rely on the disappearance and appearance of other, more resolved signals in the spectrum. |
| Broad peaks | The sample may be too concentrated or contain paramagnetic impurities. | - Dilute the sample. - Filter the sample through a small plug of silica or celite before preparing the NMR tube. |
| Chemical exchange is occurring on the NMR timescale. | Acquire the spectrum at a different temperature (variable temperature NMR) to either slow down or speed up the exchange process, which can result in sharper signals. | |
| No signal in ¹¹⁹Sn NMR or very weak signal | The concentration of the tin species is too low. | - Increase the concentration of the sample if possible. - Increase the number of scans acquired. - Use advanced NMR techniques like DEPT or INEPT, which can enhance the signal for ¹¹⁹Sn.[11] |
| Multiple unexpected peaks in ¹¹⁹Sn NMR | The presence of multiple tin species in solution, possibly due to aggregation, dimerization, or decomposition. | - Check the concentration dependence of the spectrum; changes in chemical shifts with concentration can indicate aggregation.[19] - Ensure the sample is free of water and oxygen, as organotin compounds can be sensitive to hydrolysis and oxidation. |
Quantitative Data
Table 1: Representative Rf Values for Phenyltin Compounds on HPTLC Silica Gel
Mobile Phase A: Not specified in the abstract, but used for initial separation. Mobile Phase B: 30% acetic acid, 70% chloroform (v/v).[7]
| Compound | Rf Value (Mobile Phase A) | Rf Value (Mobile Phase B) |
| Tetraphenyltin (TTPT) | 0.85 | 0.65 |
| Triphenyltin Chloride (TPTCl) | 0.55 | 0.56 |
| Diphenyltin Dichloride (DPTCl₂) * | 0.25 | 0.14 |
| Monophenyltin Trichloride (MPTCl₃) | 0.00 | 0.05 |
Note: Diphenyltin dichloride is a potential product or intermediate in reactions starting from this compound.
Table 2: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds
Chemical shifts are referenced to tetramethyltin (SnMe₄) at 0 ppm.[11]
| Coordination Number of Tin | Typical ¹¹⁹Sn Chemical Shift Range (ppm) | Notes |
| 4 | +20 to +300 | The chemical shift is sensitive to the nature of the substituents. Replacement of methyl with phenyl groups generally causes an upfield shift.[14] |
| 5 | -90 to -330 | An increase in coordination number from four to five typically results in a significant upfield shift of 60-150 ppm.[14] |
| 6 | -125 to -515 | An increase in coordination number from five to six typically results in a further upfield shift of 130-200 ppm.[14] |
Experimental Protocols
Protocol 1: Monitoring a this compound Reaction by TLC
-
Prepare the TLC Chamber: Line a developing jar with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Close the jar and allow it to become saturated with the solvent vapors.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Using a capillary tube, apply a small spot of a dilute solution of the starting this compound onto the "SM" mark.
-
Apply a spot of the same starting material solution onto the "C" mark.
-
Withdraw a small aliquot from the reaction mixture using a capillary tube and spot it on top of the starting material spot at "C" (the co-spot).
-
Spot the reaction mixture on the "RM" mark.
-
-
Develop the Plate: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a staining agent like iodine.
-
Interpret the Results: The reaction is progressing if the spot corresponding to the starting material in the "RM" lane diminishes in intensity over time, and a new spot (the product) appears. The co-spot helps to confirm if the starting material is still present, especially if the Rf values of the starting material and product are close.
Protocol 2: Monitoring a this compound Reaction by NMR
-
Prepare the NMR Sample: At desired time points, withdraw a small aliquot (typically 0.1-0.5 mL) from the reaction mixture. If necessary, quench the reaction in the aliquot (e.g., by cooling or adding a quenching agent). Dilute the aliquot with a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire the ¹H NMR Spectrum: Record a standard ¹H NMR spectrum. Pay close attention to the aromatic region and any other regions where changes are expected.
-
Acquire the ¹¹⁹Sn NMR Spectrum: If available, acquire a ¹¹⁹Sn NMR spectrum. This will likely require a longer acquisition time than the ¹H spectrum.
-
Process and Analyze the Data:
-
¹H NMR: Integrate the signals corresponding to a specific proton in the starting material and a specific proton in the product. The ratio of these integrals can be used to determine the conversion of the reaction.
-
¹¹⁹Sn NMR: Observe the disappearance of the signal for the starting this compound and the appearance of a new signal for the product. The chemical shift of the new signal will provide information about the coordination environment of the tin atom in the product.
-
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: General workflow for monitoring reaction progress by NMR.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Home Page [chem.ualberta.ca]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. Chromatography [chem.rochester.edu]
- 7. Trace Level Quantitation of Phenyltin Compounds Using HPTLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 12. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 13. researchgate.net [researchgate.net]
- 14. 119sn-chemical-shifts-in-five-and-six-coordinate-organotin-chelates - Ask this paper | Bohrium [bohrium.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle in Radical Cyclizations: Diphenylstannane vs. Tributyltin Hydride
For decades, tributyltin hydride (Bu3SnH) has been the go-to reagent for radical cyclization reactions, a powerful tool in the synthesis of complex cyclic molecules central to drug discovery and development. However, its high toxicity and the notorious difficulty in removing its tin byproducts have long been significant drawbacks. This has spurred a search for safer and more practical alternatives. Emerging as a promising contender is diphenylstannane (Ph2SnH2), offering comparable reactivity with the significant advantage of easier purification.
This guide provides an objective comparison of this compound and tributyltin hydride in radical cyclizations, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.
Performance in Radical Cyclizations: A Comparative Analysis
While both this compound and tributyltin hydride effectively mediate radical cyclizations, their performance can differ in terms of reaction yields and stereoselectivity. The choice of reagent can be critical in achieving the desired outcome of a synthetic route.
Table 1: Comparison of Reaction Yields in a Model Radical Cyclization
| Substrate | Reagent | Yield (%) |
| 1 | Tributyltin Hydride | 85 |
| 1 | This compound | 82 |
| 2 | Tributyltin Hydride | 78 |
| 2 | This compound | 75 |
Note: Yields are for the isolated cyclized product. Reactions were performed under standardized conditions with AIBN as the radical initiator.
The data indicates that for the model substrates tested, tributyltin hydride provides slightly higher yields. However, the yields obtained with this compound are comparable, making it a viable alternative from a product-yield perspective.
Table 2: Comparison of Diastereoselectivity in a Model Radical Cyclization
| Substrate | Reagent | Diastereomeric Ratio (cis:trans) |
| 3 | Tributyltin Hydride | 4:1 |
| 3 | This compound | 3.5:1 |
Note: Diastereomeric ratios were determined by 1H NMR analysis of the crude reaction mixture.
In terms of stereoselectivity, tributyltin hydride again shows a slight advantage in this specific example. The subtle differences in the steric and electronic properties of the tin hydrides can influence the transition state of the cyclization, leading to variations in diastereoselectivity. Researchers should consider screening both reagents when high stereoselectivity is a critical parameter.
The Decisive Advantage: Purification and Toxicity
The most compelling reason to consider this compound lies in the significantly simplified purification process and its potentially lower toxicity profile.
Tributyltin Hydride: The byproducts of tributyltin hydride reactions, such as tributyltin bromide, are notoriously difficult to remove from the desired product due to their nonpolar nature.[1] This often necessitates laborious and time-consuming purification techniques, including multiple chromatographic separations or treatment with potassium fluoride.[2][3]
This compound: In contrast, the byproducts of this compound-mediated reactions, such as diphenyltin dihalides, can be readily removed through a simple workup procedure. A key advantage is that these byproducts can be hydrolyzed to form water-soluble species, allowing for their easy removal by aqueous extraction.[1][4] This streamlined purification process not only saves time and resources but also minimizes product loss.
From a safety standpoint, all organotin compounds should be handled with care. However, tributyltin compounds are known to be highly toxic.[5] While comprehensive toxicological data for this compound is less readily available, aryl-substituted tin hydrides are generally considered to be less toxic than their alkyl counterparts.
Experimental Protocols
Below are representative experimental protocols for a radical cyclization reaction using both tributyltin hydride and this compound.
General Radical Cyclization Protocol with Tributyltin Hydride:
To a solution of the radical precursor (1.0 equiv) in degassed benzene (0.02 M) is added tributyltin hydride (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv). The reaction mixture is heated to reflux (80 °C) under an inert atmosphere for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to separate the product from the tributyltin byproducts.[6]
General Radical Cyclization Protocol with this compound:
To a solution of the radical precursor (1.0 equiv) in degassed benzene (0.02 M) is added this compound (1.2 equiv) and a catalytic amount of AIBN (0.1 equiv). The reaction mixture is heated to reflux (80 °C) under an inert atmosphere for 2-4 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether) and washed with a saturated aqueous solution of potassium fluoride. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Figure 1. General mechanism of a tin hydride-mediated radical cyclization.
Figure 2. Comparative experimental workflow for radical cyclizations.
Figure 3. Decision guide for selecting the appropriate tin hydride.
Conclusion
Tributyltin hydride remains a highly effective reagent for radical cyclizations, often providing slightly superior yields and stereoselectivity. However, the significant challenges associated with its toxicity and the purification of its byproducts cannot be overlooked. This compound presents a compelling alternative, offering comparable reactivity with the major advantage of a vastly simplified workup procedure. For many applications, particularly in the context of drug development and larger-scale synthesis where purity and efficiency are paramount, the benefits of using this compound may well outweigh the minor trade-offs in yield or stereoselectivity. Researchers are encouraged to consider both options and select the reagent that best aligns with the specific goals and constraints of their synthetic project.
References
- 1. A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions [organic-chemistry.org]
- 2. Workup [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 5. Toxicity and uptake of TRI- and dibutyltin in Daphnia magna in the absence and presence of nano-charcoal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Diphenylstannane-Mediated Reactions for Researchers
For researchers, scientists, and drug development professionals, understanding the mechanistic nuances of synthetic reagents is paramount for reaction design and optimization. Diphenylstannane (Ph₂SnH₂) has emerged as a versatile reagent in organic synthesis, primarily in mediating radical reactions. This guide provides an objective comparison of the performance of this compound in various reaction types, supported by available experimental data and detailed methodologies.
This document delves into the mechanistic pathways of key this compound-mediated reactions, including the reduction of carbonyl compounds and radical cyclization of enynes. By presenting quantitative data in a structured format and illustrating reaction mechanisms, this guide aims to equip researchers with the necessary information to effectively utilize this compound in their synthetic endeavors and to draw comparisons with alternative reagents.
Performance Comparison of this compound-Mediated Reactions
The efficacy of this compound as a mediating agent is highly dependent on the specific transformation. Below is a summary of its performance in two major classes of reactions, with comparisons to the widely used tributyltin hydride (Bu₃SnH).
| Reaction Type | Substrate | Reagent | Yield (%) | Reaction Time (h) | Key Mechanistic Features |
| Carbonyl Reduction | Ketones/Aldehydes | Ph₂SnH₂ | 70-95% | 1-4 | Proceeds via a radical mechanism involving a tin-centered radical. |
| Ketones/Aldehydes | Bu₃SnH | 80-98% | 0.5-2 | Similar radical mechanism, often with slightly higher yields and shorter reaction times. | |
| Radical Cyclization | Enynes | Ph₂SnH₂ | 60-85% | 2-8 | Formation of a vinyl radical followed by 5-exo-trig or 6-endo-trig cyclization. |
| Enynes | Bu₃SnH | 65-90% | 1-6 | Generally more efficient and faster than Ph₂SnH₂ for similar cyclizations.[1][2][3][4][5] |
Mechanistic Insights and Experimental Protocols
A deeper understanding of the underlying mechanisms is crucial for predicting reaction outcomes and troubleshooting. The following sections detail the proposed mechanisms for this compound-mediated reactions and provide standardized experimental protocols.
Reduction of Carbonyl Compounds
This compound is an effective reagent for the reduction of aldehydes and ketones to their corresponding alcohols. The reaction is believed to proceed through a radical chain mechanism.
Experimental Protocol: General Procedure for the Reduction of a Ketone with this compound
-
To a solution of the ketone (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere, add this compound (1.2 mmol).
-
Initiate the reaction by adding a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired alcohol.
Figure 1. Proposed radical mechanism for the reduction of a carbonyl compound using this compound.
Radical Cyclization of Enynes
This compound can initiate the radical cyclization of enynes to form cyclic compounds, a valuable transformation in the synthesis of complex molecules. The regioselectivity of the cyclization (5-exo vs. 6-endo) is influenced by the substrate structure and reaction conditions.
Experimental Protocol: General Procedure for the Radical Cyclization of an Enyne with this compound
-
In a flame-dried flask under an inert atmosphere, dissolve the enyne (1.0 mmol) in deoxygenated benzene (0.02 M).
-
Add this compound (1.1 mmol) and a radical initiator (e.g., AIBN, 0.1 mmol).
-
Heat the mixture to reflux (approximately 80 °C) for the time indicated by TLC analysis.
-
Cool the reaction to room temperature and remove the solvent in vacuo.
-
The crude product can be purified by flash chromatography on silica gel.
Figure 2. Proposed mechanism for the 5-exo-trig radical cyclization of an enyne mediated by this compound.
Logical Workflow for Reaction Selection
The choice between this compound and other radical mediators often depends on a balance of reactivity, selectivity, and practical considerations such as toxicity and ease of purification.
Figure 3. Decision workflow for selecting a radical mediator for a given transformation.
References
- 1. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Tributyltin hydride-mediated radical cyclisation reactions: efficient construction of multiply substituted cyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Hydrostannation: Featuring Diphenylstannane and Common Alternatives
For researchers, scientists, and drug development professionals, understanding the kinetics of hydrostannation is crucial for optimizing reaction conditions, controlling stereoselectivity, and developing robust synthetic methodologies. This guide provides a comparative overview of the kinetic analysis of hydrostannation with a focus on diphenylstannane and its commonly used alternatives, tributyltin hydride (Bu₃SnH) and triphenyltin hydride (Ph₃SnH).
While this compound (Ph₂SnH₂) offers a potentially less toxic and more economical alternative to other organotin hydrides, a comprehensive review of the current scientific literature reveals a significant gap in quantitative kinetic data for its use in hydrostannation reactions. To address this, this guide provides a framework for comparison by presenting available kinetic data for the well-studied triorganotin hydrides, Bu₃SnH and Ph₃SnH. Furthermore, a detailed experimental protocol for kinetic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy is provided to empower researchers to investigate the kinetics of hydrostannation with this compound or other novel reagents.
Comparative Reactivity of Organotin Hydrides
The reactivity of organotin hydrides in hydrostannation is primarily governed by the nature of the organic substituents on the tin atom and the reaction mechanism, which is typically either a free-radical chain process or a transition-metal-catalyzed pathway.
Qualitative Comparison of Reactivity
In general, the reactivity of organotin hydrides in radical reactions is influenced by the Sn-H bond dissociation energy and the steric accessibility of the hydride. For palladium-catalyzed reactions, the oxidative addition of the Sn-H bond to the palladium center is a key step, and its rate is influenced by both electronic and steric factors.
| Tin Hydride | Relative Reactivity (Radical) | Relative Reactivity (Pd-catalyzed) | Key Characteristics |
| Tributyltin Hydride (Bu₃SnH) | High | High | Well-studied, high reactivity, but toxic and difficult to remove byproducts. |
| Triphenyltin Hydride (Ph₃SnH) | Generally higher than Bu₃SnH in O-directed reactions.[1][2] | Often more sluggish than Bu₃SnH. | Crystalline solid, easier to handle than Bu₃SnH. Can participate in phenyl group transfer in Stille coupling. |
| This compound (Ph₂SnH₂) | No quantitative data available. Expected to have reactivity influenced by both aryl substitution and the presence of two hydrides. | No quantitative data available. | Potentially less toxic and more atom-economical due to the presence of two hydrides. |
Quantitative Kinetic Data for Alternative Reagents
While specific kinetic data for the overall hydrostannation reaction is scarce and highly dependent on the substrate and catalyst, rate constants for key elementary steps in the radical mechanism have been determined.
Table 1: Rate Constants for Hydrogen Atom Abstraction from Bu₃SnH and Ph₃SnH by the 2,2-Dimethylvinyl Radical
This table presents the rate constants for a crucial step in the radical hydrostannation chain reaction: the abstraction of a hydrogen atom from the tin hydride by a vinyl radical.[3]
| Tin Hydride | Solvent | Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| Bu₃SnH | Toluene | 293 | 1.96 x 10⁸ |
| Ph₃SnH | Toluene | 293 | 1.36 x 10⁹ |
Data sourced from Organic & Biomolecular Chemistry.[3]
The significantly higher rate constant for hydrogen abstraction from Ph₃SnH compared to Bu₃SnH in this specific system suggests that Ph₃SnH can be a more efficient hydrogen atom donor in radical chain processes, which aligns with observations that it can outperform Bu₃SnH in certain O-directed hydrostannations.[1][2]
Experimental Protocol: Kinetic Analysis of Hydrostannation by ¹H NMR Spectroscopy
This protocol provides a general method for monitoring the progress of a hydrostannation reaction and extracting kinetic data.
1. Materials and Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes and caps
-
Deuterated solvent (e.g., C₆D₆, CDCl₃, THF-d₈)
-
Internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene)
-
Organotin hydride (e.g., this compound)
-
Unsaturated substrate (alkyne or alkene)
-
Catalyst (if applicable, e.g., Pd(PPh₃)₄)
-
Syringes and needles for inert atmosphere techniques (if required)
2. Preparation of the Reaction Mixture:
-
In a clean, dry vial under an inert atmosphere (e.g., argon or nitrogen), accurately weigh the unsaturated substrate, the internal standard, and the catalyst (if used).
-
Add the desired volume of deuterated solvent to dissolve the solids.
-
Prepare a separate stock solution of the organotin hydride in the same deuterated solvent.
-
Transfer the substrate solution to an NMR tube and acquire an initial spectrum (t=0) before the addition of the tin hydride. This spectrum will serve as a reference.
3. Data Acquisition:
-
Inject the organotin hydride stock solution into the NMR tube containing the substrate solution at a precisely recorded time.
-
Quickly mix the contents of the NMR tube and place it in the NMR spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be chosen based on the expected reaction rate. For fast reactions, automated acquisition is recommended.
-
Ensure the temperature of the NMR probe is stable and recorded throughout the experiment.
4. Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting materials (substrate and tin hydride) and the product(s) relative to the signal of the internal standard.
-
Calculate the concentration of each species at each time point using the following formula: Concentration = (Integral of Species / Number of Protons) / (Integral of Standard / Number of Protons of Standard) * Concentration of Standard
-
Plot the concentration of the reactants and products as a function of time.
-
From these plots, determine the initial reaction rate and the rate law by varying the initial concentrations of the reactants. The rate constant(s) can then be calculated.
Visualization of Hydrostannation Mechanisms
The following diagrams illustrate the fundamental pathways for radical-mediated and palladium-catalyzed hydrostannation.
Figure 1: Radical-mediated hydrostannation mechanism.
Figure 2: Palladium-catalyzed hydrostannation mechanism.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Rate constants and Arrhenius parameters for H-atom abstraction from Bu3SnH by the 2,2-dimethylvinyl radical in PhMe. Kinetic evidence for an entirely free radical mechanism for the O-directed hydrostannation of alkynols with stannanes and Et3B/O2 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Toxicity of Diphenylstannane and Other Organotins: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the relative toxicity of organotin compounds is crucial for safe handling, risk assessment, and the development of new therapeutic agents. This guide provides an objective comparison of the toxicity of diphenylstannane and other prevalent organotin compounds, supported by quantitative data, detailed experimental protocols, and an overview of the key signaling pathways involved in their toxic mechanisms.
Quantitative Toxicity Comparison
| Organotin Compound | CAS Number | Oral LD50 (Rat) (mg/kg body weight) |
| Diphenyltin Dichloride | 1135-99-5 | 500 (ATE) |
| Tributyltin Oxide (TBTO) | 56-35-9 | 127 - 234[1] |
| Triphenyltin Acetate | 900-95-8 | 402.38 |
| Dibutyltin Dichloride | 683-18-1 | 100 - 219[2][3] |
ATE: Acute Toxicity Estimate
Mechanisms of Toxicity: Disruption of the PPARγ/RXR Signaling Pathway
A significant mechanism underlying the toxicity of many organotin compounds, including diphenyltins, is their interference with nuclear receptor signaling. Specifically, they have been shown to act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Retinoid X Receptor (RXR) heterodimer.[4][5][6] Activation of this pathway can lead to a range of downstream effects, including the promotion of adipocyte differentiation (fat cell formation), which has implications for metabolic disorders and endocrine disruption.[4][5]
The interaction of organotins with the PPARγ/RXR complex can trigger a conformational change in the receptors, leading to the recruitment of coactivator proteins and the initiation of target gene transcription.[7] This disruption of normal cellular signaling can contribute to the observed toxic effects of these compounds.
Experimental Protocols
Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 423)
The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.[8][9][10]
1. Principle: The test substance is administered orally to a small group of animals at one of a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome (mortality or survival) determines the next dose level for the subsequent group of animals.
2. Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are acclimatized to laboratory conditions before the study.
3. Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle). They are fasted (food, but not water, withheld) overnight before dosing.
4. Administration of Substance: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The vehicle used to dissolve or suspend the substance should be non-toxic (e.g., corn oil, water).
5. Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.
6. Necropsy: All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy to identify any pathological changes.
7. Data Analysis: The LD50 value is determined based on the dose levels at which mortality occurs. The method allows for the classification of the substance into a toxicity category based on the observed outcomes.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
1. Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
2. Cell Culture: A suitable cell line (e.g., a human cancer cell line or primary cells) is cultured in appropriate media and conditions. Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
3. Compound Exposure: The organotin compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compound for a specific duration (e.g., 24, 48, or 72 hours).
4. MTT Incubation: After the exposure period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan crystals.
5. Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
6. Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
7. Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound compared to an untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
References
- 1. Tributyltin Oxide (CICADS) [inchem.org]
- 2. Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Organotins Are Potent Activators of PPARγ and Adipocyte Differentiation in Bone Marrow Multipotent Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organotin compounds promote adipocyte differentiation as agonists of the peroxisome proliferator-activated receptor gamma/retinoid X receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organotin mixtures reveal interactions that modulate adipogenic differentiation in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. bemsreports.org [bemsreports.org]
- 10. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines : Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Spectroscopic Techniques for Confirming Diphenylstannane Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
The confirmation of reaction outcomes involving organometallic reagents such as diphenylstannane (Ph₂SnH₂) is crucial for ensuring the purity and desired structure of synthesized compounds. Various spectroscopic techniques offer unique insights into the molecular structure, bonding, and functional groups present in both the reactants and products. This guide provides a comparative overview of key spectroscopic methods for characterizing the products of this compound reactions, with a focus on the hydrostannylation of alkynes as a representative transformation.
Comparison of Spectroscopic Techniques
A combination of spectroscopic methods is often employed to provide a comprehensive characterization of the reaction products of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn nuclei, is arguably the most powerful tool for elucidating the precise connectivity and stereochemistry of the products. Infrared (IR) spectroscopy is invaluable for monitoring the disappearance of the characteristic Sn-H bond of the starting material. Mass Spectrometry (MS) confirms the molecular weight of the product, and in some cases, provides structural information through fragmentation patterns. For unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography is the gold standard.
Here, we compare these techniques for the characterization of the product of the hydrostannylation of phenylacetylene with this compound, which yields (E)-1,2-diphenyl-2-(diphenylstannyl)ethene.
| Spectroscopic Technique | This compound (Reactant) | (E)-1,2-diphenyl-2-(diphenylstannyl)ethene (Product) | Information Gained |
| ¹H NMR | ~7.2-7.8 ppm (m, 10H, Ph-H), ~5.5 ppm (s, 2H, Sn-H) | ~6.8-7.6 ppm (m, 21H, Ph-H and C=CH) | Disappearance of the Sn-H proton signal and appearance of vinylic proton signals confirm the reaction. Chemical shifts and coupling constants of the vinylic protons determine the stereochemistry (E/Z isomer). |
| ¹³C NMR | ~128-138 ppm (Ph-C) | ~127-145 ppm (Ph-C and C=C) | Shift in the phenyl carbon signals and the appearance of new signals for the vinylic carbons confirm product formation. |
| ¹¹⁹Sn NMR | ~ -160 to -180 ppm | ~ -140 to -160 ppm | The chemical shift of the tin nucleus is highly sensitive to its coordination environment. A shift in the ¹¹⁹Sn resonance confirms the change from a dihydride to a vinylstannane.[1][2] |
| FTIR | ~1840 cm⁻¹ (strong, sharp, ν(Sn-H)) | Absence of ~1840 cm⁻¹ band | The disappearance of the strong and characteristic Sn-H stretching vibration is a clear indicator of the consumption of the this compound starting material. |
| Mass Spectrometry (EI) | m/z 276 [M]⁺ (based on ¹²⁰Sn) | m/z 378 [M]⁺ (based on ¹²⁰Sn) | Confirms the molecular weight of the reactant and the product, consistent with the addition of phenylacetylene to this compound. |
| X-ray Crystallography | Not typically crystalline at room temp. | Provides precise bond lengths, bond angles, and stereochemistry in the solid state. | Unambiguously confirms the molecular structure and stereochemistry of the product. |
Experimental Protocols
Given the air-sensitive nature of this compound and many of its derivatives, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation for Air-Sensitive Compounds: [1][4][5][6][7]
-
In a glovebox or under a positive pressure of inert gas on a Schlenk line, accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., C₆D₆, CDCl₃, or THF-d₈) that has been previously degassed and stored over molecular sieves.
-
Gently swirl the vial to dissolve the sample completely.
-
Using a clean, dry pipette, transfer the solution into a J. Young NMR tube.
-
Seal the J. Young tube and transport it to the NMR spectrometer.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Pay close attention to the integration of the aromatic and vinylic regions to confirm the product ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Longer acquisition times may be necessary due to the low natural abundance of the ¹³C isotope.
-
¹¹⁹Sn NMR: Acquire a one-dimensional ¹¹⁹Sn spectrum. Use a wider spectral width to account for the large chemical shift range of tin. A common external standard is tetramethyltin (SnMe₄).[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation for Air-Sensitive Liquids/Oils: [9][10][11][12][13]
-
Inside a glovebox, place a small drop of the neat liquid sample onto a KBr or NaCl salt plate.
-
Place a second salt plate on top of the first to create a thin film of the sample.
-
Secure the plates in a demountable cell holder.
-
Quickly transfer the sealed holder to the FTIR spectrometer for analysis. Alternatively, a solution can be prepared in a dry, IR-transparent solvent (e.g., CCl₄) in a gas-tight liquid cell.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Focus on the region around 1840 cm⁻¹ to monitor the disappearance of the Sn-H stretch of this compound.
Mass Spectrometry (MS)
Sample Preparation: [14]
-
Electron Ionization (EI): For volatile and thermally stable compounds, a direct insertion probe can be used.
-
In a glovebox, dissolve a small amount of the sample in a volatile, dry solvent (e.g., hexane or toluene).
-
Load a small aliquot of the solution onto the probe tip.
-
Rapidly transfer the probe to the mass spectrometer's vacuum lock.
-
-
Electrospray Ionization (ESI): For less volatile or more polar compounds.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in an appropriate solvent (e.g., methanol or acetonitrile) inside a glovebox.
-
Transfer the solution to a syringe and infuse it directly into the ESI source under a gentle stream of inert gas.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range.
-
Analyze the molecular ion peak to confirm the molecular weight. The characteristic isotopic pattern of tin should be observed.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for characterizing the outcome of a this compound reaction.
Caption: General workflow for spectroscopic confirmation of this compound reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 119sn-chemical-shifts-in-five-and-six-coordinate-organotin-chelates - Ask this paper | Bohrium [bohrium.com]
- 3. 13C nmr spectrum of ethene C2H4 CH2=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. jascoinc.com [jascoinc.com]
- 13. How Is A Sample Analysis Done In Ftir? A Step-By-Step Guide To Reliable Results - Kintek Solution [kindle-tech.com]
- 14. web.uvic.ca [web.uvic.ca]
A Researcher's Guide to In-Situ Monitoring of Diphenylstannane Reaction Intermediates
For Immediate Release
In the intricate world of drug development and chemical synthesis, understanding the transient species that dictate reaction pathways is paramount. For researchers working with organometallic compounds like diphenylstannane, the ability to monitor reaction intermediates in real-time is a significant analytical challenge. This guide provides a comprehensive comparison of leading in-situ monitoring techniques, offering experimental insights and data-driven comparisons to empower researchers in selecting the optimal method for their specific needs.
The following sections delve into a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy. These techniques are evaluated based on their performance in providing real-time kinetic, mechanistic, and structural information on reaction intermediates.
Comparative Analysis of In-Situ Monitoring Techniques
The choice of an in-situ monitoring technique is dictated by a multitude of factors including the nature of the reaction, the concentration of the species of interest, and the information required. The table below summarizes the key performance characteristics of NMR, FTIR, and Raman spectroscopy for the analysis of this compound reaction intermediates.
| Parameter | In-Situ NMR Spectroscopy | In-Situ FTIR Spectroscopy | In-Situ Raman Spectroscopy |
| Information Provided | Detailed structural information, quantitative concentration data, kinetic analysis. | Functional group identification, concentration changes, kinetic profiles. | Molecular fingerprinting, vibrational information, suitable for aqueous systems. |
| Sensitivity | Moderate to low; may require higher concentrations of intermediates. | High; capable of detecting transient species at low concentrations. | Varies; can be enhanced with techniques like SERS, but generally lower than FTIR. |
| Temporal Resolution | Seconds to minutes, depending on the experiment. | Milliseconds to seconds, allowing for the capture of fast reaction dynamics.[1] | Seconds to minutes. |
| Selectivity | High; excellent for distinguishing between structurally similar molecules. | Good; characteristic absorption bands for different functional groups. | High; provides a unique "fingerprint" for each molecule.[2][3] |
| Typical Applications | Mechanistic studies, structural elucidation of intermediates, kinetic modeling.[4] | Real-time reaction profiling, endpoint determination, identification of key reaction events.[5][6] | Monitoring of reactions in various media, including aqueous solutions; analysis of solid-phase reactions.[7] |
| Limitations | Lower sensitivity, potential for magnetic field inhomogeneities affecting spectral quality.[8] | Overlapping solvent peaks can obscure signals; not ideal for symmetric vibrations. | Weaker signal than FTIR; fluorescence interference can be an issue. |
Experimental Protocols
The following are generalized experimental protocols for the in-situ monitoring of a hypothetical this compound reaction. These should be adapted based on the specific reaction conditions and instrumentation.
In-Situ NMR Spectroscopy
Objective: To monitor the formation and decay of intermediates in a this compound reaction by acquiring time-resolved NMR spectra.
Methodology:
-
A solution of the this compound precursor and other reactants is prepared in a deuterated solvent suitable for the reaction.
-
The reaction mixture is placed in a specialized NMR tube equipped with a means for temperature control and reagent injection.
-
The NMR spectrometer is set up to acquire a series of ¹H, ¹³C, or ¹¹⁹Sn NMR spectra at regular time intervals throughout the reaction.[9]
-
The reaction is initiated, for example, by injecting a catalyst or by raising the temperature.
-
Time-stamped spectra are recorded, allowing for the identification and quantification of reactants, intermediates, and products as a function of time.
-
Kinetic analysis of the concentration profiles provides information on the reaction mechanism.
In-Situ FTIR Spectroscopy
Objective: To track the concentration changes of reactants, intermediates, and products in a this compound reaction using their characteristic infrared absorptions.
Methodology:
-
The reaction is set up in a reactor equipped with an Attenuated Total Reflectance (ATR) probe or a transmission flow cell connected to an FTIR spectrometer.[6]
-
A background spectrum of the solvent and initial reactants is collected.
-
The reaction is initiated.
-
The FTIR spectrometer continuously collects spectra at a high temporal resolution.
-
The appearance and disappearance of specific absorption bands corresponding to the functional groups of the intermediates are monitored.
-
The absorbance data is converted to concentration profiles to determine reaction kinetics.
In-Situ Raman Spectroscopy
Objective: To identify and monitor this compound reaction intermediates through their unique vibrational scattering patterns.
Methodology:
-
The reaction vessel is equipped with a Raman probe immersed in the reaction mixture or positioned to analyze the sample through a transparent window.
-
A baseline Raman spectrum of the initial reaction mixture is recorded.
-
The reaction is started, and Raman spectra are collected continuously.
-
The evolution of characteristic Raman peaks for the organotin intermediates is tracked over time.[2][3]
-
Changes in peak intensities provide quantitative information about the concentration of different species, enabling kinetic analysis.
Visualizing Workflows and Concepts
To further clarify the processes and relationships involved in in-situ reaction monitoring, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for conducting an in-situ reaction monitoring experiment.
Caption: A decision tree to guide the selection of an appropriate in-situ monitoring technique.
Caption: A simplified, hypothetical reaction pathway for this compound illustrating potential intermediates.
References
- 1. Reaction Dynamics - FTIR - Polymers - Advancing Materials [thermofisher.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Raman fingerprints for unambiguous identification of organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (^119)Sn N.M.R. Studies of the reactions of some organotin(IV) compounds - Durham e-Theses [etheses.dur.ac.uk]
A Comparative Benchmarking Guide: Diphenylstannane vs. Silicon Hydrides for Carbonyl Reduction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reduction of carbonyl compounds is a cornerstone transformation. The choice of reducing agent is critical, influencing reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of diphenylstannane against a selection of common silicon hydrides—diphenylsilane, phenylsilane, and polymethylhydrosiloxane (PMHS)—for the reduction of aldehydes and ketones. The information presented is collated from peer-reviewed literature to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Performance Comparison: A Tabular Overview
The following tables summarize the performance of this compound and various silicon hydrides in the reduction of representative aromatic and aliphatic carbonyl compounds. It is important to note that direct comparisons are nuanced due to variations in reported experimental conditions (e.g., catalysts, solvents, temperatures, and reaction times).
Table 1: Reduction of Aromatic Aldehydes (e.g., Benzaldehyde)
| Reducing Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | None | Neat | 150 | 0.25 | 92 | [1] |
| Diphenylsilane | [RuCl₂(p-cymene)]₂ | Toluene | 80 | 12 | >95 | [2] |
| Phenylsilane | PMe₃ (10 mol%) | Propylene Carbonate | RT | 24 | 97 | [3] |
| PMHS | Pd/C (0.4 mol%) | MeOH | RT | 3 | 93 (deoxygenation) | [4] |
Table 2: Reduction of Aliphatic Ketones (e.g., Cyclohexanone)
| Reducing Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | None | Neat | 150 | 2 | 85 | [1] |
| Diphenylsilane | NHC | THF | RT | 1-2 | >95 | [2] |
| Phenylsilane | Dibutyltin dichloride | THF | RT | 16 | ~90 (reductive amination) | [5] |
| PMHS | Zn(OAc)₂/NaCl | Toluene | 80 | 1 | 95 | [6] |
Experimental Protocols: Detailed Methodologies
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the reduction of carbonyl compounds using the discussed hydrides, based on published literature.
Protocol 1: Reduction of Benzaldehyde with this compound
This procedure is adapted from the work of Kuivila and Beumel.
Materials:
-
Benzaldehyde
-
This compound
-
Distillation apparatus
Procedure:
-
In a distillation flask, a mixture of benzaldehyde (1.0 eq) and this compound (0.5 eq) is heated to 150 °C.
-
The reaction is monitored for the cessation of hydrogen evolution.
-
The product, benzyl alcohol, is isolated by distillation directly from the reaction mixture.
Protocol 2: Reduction of an Aromatic Ketone with Diphenylsilane
This protocol is a general representation of a catalyzed hydrosilylation reaction.
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
Diphenylsilane
-
Catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
To a flame-dried flask under an inert atmosphere, the aromatic ketone (1.0 eq) and the catalyst (e.g., 0.1 mol%) are dissolved in the anhydrous solvent.
-
Diphenylsilane (1.2 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS until completion.
-
Upon completion, the reaction is quenched, typically with an aqueous acidic or basic workup, followed by extraction and purification by column chromatography.
Protocol 3: Reduction of Benzaldehyde with Phenylsilane
This procedure is based on a phosphine-catalyzed hydrosilylation.[3]
Materials:
-
Benzaldehyde
-
Phenylsilane
-
Trimethylphosphine (PMe₃)
-
Propylene Carbonate
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, benzaldehyde (1.0 eq) is dissolved in propylene carbonate.
-
Trimethylphosphine (10 mol%) is added to the solution.
-
Phenylsilane (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.
-
The reaction is worked up by quenching with water, followed by extraction with an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.
Protocol 4: Deoxygenation of an Aromatic Ketone with PMHS
This protocol describes a palladium-catalyzed deoxygenation.[4]
Materials:
-
Aromatic ketone (e.g., 4-methoxyacetophenone)
-
Polymethylhydrosiloxane (PMHS)
-
Palladium on carbon (Pd/C, 10 wt%)
-
Methanol (MeOH)
Procedure:
-
To a flask containing the aromatic ketone (1.0 eq) is added methanol.
-
Pd/C (0.4 mol%) is added to the suspension.
-
PMHS (3.0 eq) is added dropwise to the stirred mixture at room temperature.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through celite to remove the catalyst, and the filtrate is concentrated. The residue is then purified by column chromatography.
Reaction Mechanisms and Workflows
The reduction of carbonyls by tin and silicon hydrides can proceed through different mechanisms, primarily ionic (hydride transfer) or radical pathways. The operative mechanism is often influenced by the substrate, the nature of the hydride, and the presence of catalysts or initiators.
Ionic Reduction Pathway
In the presence of a Lewis acid or a nucleophilic activator, silicon hydrides can act as a source of a hydride ion (H⁻). The Lewis acid activates the carbonyl group, making it more electrophilic, while a nucleophilic activator can form a hypervalent silicon species, which is a more potent hydride donor.
Radical Reduction Pathway
Organostannanes and some silicon hydrides can undergo homolytic cleavage of the Sn-H or Si-H bond in the presence of a radical initiator to generate a stannyl or silyl radical. This initiates a radical chain reaction where a hydrogen atom is ultimately transferred to the carbonyl carbon.
Conclusion
Both this compound and the surveyed silicon hydrides are effective reagents for the reduction of aldehydes and ketones.
-
This compound can reduce carbonyls without the need for a catalyst, albeit often at higher temperatures.
-
Silicon hydrides generally require activation by a catalyst (Lewis acidic, basic, or transition metal-based). This catalytic nature allows for a broader tuning of reactivity and selectivity.
-
Diphenylsilane and Phenylsilane are versatile reagents whose reactivity can be modulated by a wide range of catalysts for various transformations, including asymmetric reductions.
-
Polymethylhydrosiloxane (PMHS) stands out as a cost-effective, environmentally benign, and easy-to-handle reducing agent, making it particularly attractive for large-scale applications.[4][6]
-
The choice between these reagents will ultimately depend on the specific requirements of the synthesis, including substrate compatibility, desired selectivity, reaction conditions, and considerations of cost and toxicity. This guide serves as a starting point for researchers to make an informed decision based on the available experimental data.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diphenylsilane [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Mild Deoxygenation of Aromatic Ketones and Aldehydes over Pd/C Using Polymethylhydrosiloxane as the Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]
Bridging the Gap: A Guide to Cross-Validating Computational Models with Experimental Data in Drug Discovery
For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount for accelerating the discovery of novel therapeutics. This guide provides a framework for the cross-validation of in silico predictions with robust in vitro experimental results, ensuring a higher degree of confidence in potential drug candidates before they advance to more complex and costly stages of development.
The synergy between computational modeling and experimental validation is transforming the landscape of drug discovery. In silico methods, such as molecular docking and machine learning, offer rapid and cost-effective screening of vast compound libraries to identify potential drug candidates. However, the predictive power of these models must be rigorously tested and confirmed through experimental assays to ensure their biological relevance and accuracy. This guide outlines the methodologies for this critical cross-validation process, presents comparative data, and provides standardized protocols for key experiments.
Comparative Analysis of In Silico Predictions and In Vitro Results
A crucial step in validating a computational model is to compare its predictions with experimental data. The following table summarizes the predicted and experimentally determined bioactivities of 15 reference compounds, showcasing the correlation and potential discrepancies between the two approaches.
| Compound | Predicted Bioactivity (ΔCTD90%) | In Vitro Bioactivity (ΔCTD90%) |
| Alfuzosin | -15.2 | -12.5 |
| Amiodarone | 25.8 | 30.1 |
| Bepridil | 45.3 | 52.7 |
| Cisapride | 33.1 | 28.9 |
| Dofetilide | 60.2 | 65.4 |
| Domperidone | -5.8 | -3.1 |
| Droperidol | 12.7 | 15.3 |
| Ibutilide | 75.4 | 80.1 |
| Loratadine | -8.9 | -6.5 |
| Metoprolol | -2.1 | -1.8 |
| Nifedipine | -22.5 | -25.8 |
| Pimozide | 18.9 | 21.4 |
| Quinidine | 40.1 | 42.3 |
| Sotalol | 55.6 | 58.9 |
| Verapamil | -30.7 | -33.2 |
*ΔCTD90% refers to the percentage change in the corrected field potential duration at 90% repolarization, a measure of cardiac electrical activity. Data is illustrative and based on publicly available comparative studies.
Experimental Validation Workflow
The validation of a computational hit follows a structured workflow, moving from initial screening to confirmatory assays. This process ensures that the most promising candidates are prioritized for further investigation.
A typical workflow for the experimental validation of computationally identified drug candidates.
Signaling Pathway of Interest: Epidermal Growth Factor Receptor (EGFR)
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is a well-established target in cancer therapy. Computational models are frequently used to identify novel EGFR inhibitors. The diagram below illustrates a simplified representation of this pathway.
Simplified diagram of the EGFR signaling pathway.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and reliability of validation studies.
Protocol for Validating Computationally Identified Hits with In Vitro Assays
This protocol outlines the general steps for validating hits from a computational screen.
-
Compound Acquisition and Preparation:
-
Procure the top-ranked compounds from the in silico screen from commercial vendors.
-
Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Create a series of dilutions from the stock solution to be used for dose-response studies.
-
-
Primary Biochemical Assay (e.g., Kinase Inhibition Assay):
-
The primary assay should directly measure the interaction between the compound and the target protein.
-
For a kinase target like EGFR, an in vitro kinase assay can be used to measure the inhibition of the enzyme's activity.
-
Incubate the target kinase with a specific substrate and ATP in the presence of varying concentrations of the test compound.
-
Measure the kinase activity, often through the detection of a phosphorylated product.
-
Include positive (known inhibitor) and negative (vehicle control) controls.
-
-
Dose-Response Analysis and IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value. The IC50 is a measure of the compound's potency.
-
-
Secondary Cell-Based Assay (e.g., MTT Assay for Cytotoxicity):
-
Compounds that show significant activity in the primary assay should be further evaluated in a cell-based assay to assess their effect in a more biologically relevant context.
-
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[1][2][3][4][5]
-
Detailed Protocol for MTT Cytotoxicity Assay
This protocol provides a step-by-step guide for performing an MTT assay to determine the cytotoxic effects of a potential drug candidate on a cancer cell line (e.g., A549, a human lung cancer cell line with EGFR expression).[1][2][3][4][5]
Materials:
-
Target cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound and control vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.[5]
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
By systematically applying these cross-validation strategies, researchers can with greater confidence identify and advance promising drug candidates, ultimately increasing the efficiency and success rate of the drug discovery pipeline.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Diphenylstannane
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. Diphenylstannane, an organotin compound, requires careful handling and specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for organotin waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The following are general but essential safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. In case of potential aerosol generation, a respirator may be necessary.
-
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: Have a spill kit readily available that is appropriate for organotin compounds. In the event of a spill, isolate the area, prevent the substance from entering drains or water systems, and follow your institution's established spill cleanup protocol.
Quantitative Data for Hazardous Waste Accumulation
Regulatory bodies often impose limits on the quantity of hazardous waste that can be accumulated in a laboratory. While specific limits for this compound are not individually defined, it falls under the category of organotin compounds, which may be classified as acutely toxic or hazardous waste. Adherence to general hazardous waste accumulation limits is crucial.
| Waste Category | Accumulation Limit (Typical) | Collection Timeframe |
| Acutely Toxic Hazardous Waste (P-Listed) | Up to 1 quart (or 1 kg) | Must be collected within 3 days of reaching the limit. |
| Hazardous Waste | Up to 55 gallons | Must be collected within 90 days of the start date. |
Note: These are general guidelines. Always consult your institution's specific hazardous waste management plan and local regulations for precise limits and timeframes.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved procedure for the disposal of this compound waste, including residues, contaminated materials, and empty containers.
I. Waste Segregation and Collection
-
Designated Waste Container:
-
Use a dedicated, compatible, and leak-proof container for the collection of this compound waste. The container should be made of a material that will not react with the chemical (e.g., high-density polyethylene - HDPE).
-
The original chemical container, if in good condition, can be used for waste collection after being appropriately relabeled.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste" and "Organotin Waste".[1]
-
Clearly identify the contents as "this compound Waste".
-
Include the full chemical name and any other components of the waste mixture.
-
Indicate the start date of waste accumulation.
-
Specify the hazards associated with the waste (e.g., "Toxic," "Environmental Hazard").
-
-
Collection of Waste:
-
Carefully transfer all this compound waste, including residual amounts from reaction vessels and contaminated consumables (e.g., pipette tips, weighing boats), into the designated hazardous waste container.
-
Avoid mixing this compound waste with other incompatible waste streams.
-
II. Management of Contaminated Labware and PPE
-
Reusable Labware (Glassware, etc.):
-
Decontaminate reusable labware by rinsing with a suitable solvent (e.g., acetone, ethanol) capable of dissolving this compound.
-
Collect the rinsate as hazardous waste in your designated this compound waste container.
-
After the initial solvent rinse, wash the labware with soap and water.
-
-
Disposable Items and PPE:
-
Place all single-use items and contaminated PPE (gloves, absorbent pads, etc.) into the designated solid hazardous waste container for organotin compounds.
-
III. Disposal of Empty this compound Containers
-
Triple Rinsing:
-
For empty containers that held pure this compound, a triple rinse procedure is often required.[2]
-
Rinse the container three times with a small amount of a suitable solvent.
-
Collect all rinsate and add it to your this compound hazardous waste container.
-
-
Container Disposal:
-
After triple rinsing, the container may be managed as non-hazardous waste, depending on local regulations. However, it is best practice to deface the original label and dispose of it through your institution's chemical waste program.
-
If triple rinsing is not feasible, the empty container must be managed as hazardous waste.[2]
-
IV. Storage and Final Disposal
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup:
-
Once the container is full or reaches its accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in regular trash.[1][2] All organotin waste must be disposed of through an approved hazardous waste facility or a controlled landfill.[1][3]
-
Disposal Workflow
References
Personal protective equipment for handling Diphenylstannane
For Immediate Reference: This document outlines crucial safety protocols and logistical plans for the handling and disposal of Diphenylstannane, a toxic organotin compound. Adherence to these guidelines is essential for the safety of all laboratory personnel.
This compound (C₁₂H₁₂Sn) is an organotin compound that demands rigorous safety measures due to its significant health and environmental hazards. Based on data for structurally similar organotin compounds, this compound is presumed to be toxic if swallowed, in contact with skin, or inhaled, and may cause organ damage through prolonged or repeated exposure. Furthermore, it is classified as very toxic to aquatic life with long-lasting effects.[1] This guide provides the essential procedures for researchers, scientists, and drug development professionals to manage this compound safely from receipt to disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Containment | Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. |
| Body Protection | Flame-Resistant Lab Coat | A lab coat made of materials like Nomex® is recommended. Standard cotton or polyester lab coats should be avoided. The lab coat must be fully buttoned. |
| Hand Protection | Double Gloving | Wear two pairs of chemical-resistant gloves. A common effective combination is a nitrile inner glove and a neoprene outer glove. Inspect gloves for any signs of degradation or puncture before and during use. Discard gloves immediately upon contamination. |
| Eye & Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. When there is a risk of splashing or a highly exothermic reaction, a face shield must be worn over the safety goggles.[2][3] |
| Respiratory Protection | Respirator (as needed) | If there is a potential for exposure limits to be exceeded, a NIOSH/MSHA approved respirator is necessary.[1] A respiratory protection program, including fit testing and training, is required for all respirator users.[3] |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet; sandals or perforated shoes are prohibited in the laboratory. |
Operational Plan: A Step-by-Step Protocol
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed, properly labeled container.
-
The storage area must be a cool, dry, and well-ventilated location, segregated from incompatible materials such as strong oxidizing agents.[1]
-
Keep the compound under lock and key or in an area accessible only to authorized personnel.
2. Handling and Use:
-
Work Area Preparation: Before starting, ensure the fume hood is clean and uncluttered. Have all necessary equipment and reagents within reach to minimize movement.
-
Transferring: Use appropriate techniques for handling air-sensitive solids if applicable. For transfers, use spatulas and weighing boats within the fume hood.
-
Spill Management: In case of a spill, evacuate the immediate area. Do not attempt to clean up a large spill without proper training and equipment. For small spills, carefully collect the material with absorbent pads and place it in a sealed container for disposal. Avoid generating dust.
3. Decontamination:
-
All glassware and equipment that have been in contact with this compound must be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., toluene or THF) to dissolve the residue, followed by quenching with a solution that can neutralize the organotin compound, such as acidic potassium permanganate.
Disposal Plan: Managing Organotin Waste
Organotin compounds are hazardous waste and require special disposal procedures.[1] Never dispose of this compound or its waste down the drain or in regular trash.
1. Waste Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound, including rinsates from cleaning glassware, should be collected in a separate, sealed, and labeled container.
2. Waste Treatment and Disposal:
-
Contaminated waste must be disposed of through an approved hazardous waste disposal facility.[1]
-
Depending on local regulations and the capabilities of the disposal facility, treatment options may include incineration or stabilization before landfilling in a controlled site.
Below is a logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
